Product packaging for Irium(Cat. No.:)

Irium

Cat. No.: B8735936
M. Wt: 265.39 g/mol
InChI Key: MOTZDAYCYVMXPC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dodecyl sulfate is an organosulfate oxoanion. It has a role as a xenobiotic. It is a conjugate base of a dodecyl hydrogen sulfate.
An anionic surfactant, usually a mixture of sodium alkyl sulfates, mainly the lauryl;  lowers surface tension of aqueous solutions;  used as fat emulsifier, wetting agent, detergent in cosmetics, pharmaceuticals and toothpastes;  also as research tool in protein biochemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25O4S- B8735936 Irium

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H25O4S-

Molecular Weight

265.39 g/mol

IUPAC Name

dodecyl sulfate

InChI

InChI=1S/C12H26O4S/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h2-12H2,1H3,(H,13,14,15)/p-1

InChI Key

MOTZDAYCYVMXPC-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCOS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Core Properties of Iridium Metal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium (Ir), a member of the platinum group metals, is a silvery-white, dense, and exceptionally corrosion-resistant transition metal. Its unique combination of physical and chemical properties makes it a critical material in a wide range of scientific and technological applications, from high-temperature crucibles and electrical contacts to catalysts in organic synthesis and components in medical devices. This technical guide provides an in-depth overview of the fundamental properties of iridium metal, complete with quantitative data, detailed experimental protocols for property determination, and visualizations of key relationships.

Core Properties of Iridium

Iridium is renowned for its remarkable density, high melting point, and unparalleled resistance to corrosion. These characteristics stem from its atomic structure and strong metallic bonding.

Physical Properties

Iridium is one of the densest naturally occurring elements, second only to osmium.[1][2] Its high density is a consequence of its atomic mass and the tightly packed face-centered cubic crystal structure. The metal is also characterized by its extreme hardness and brittleness, which can make it challenging to machine.[1][3]

Chemical Properties

The most notable chemical property of iridium is its extraordinary resistance to corrosion. It is not attacked by most acids, including aqua regia, and is resistant to oxidation even at temperatures as high as 2,000 °C.[1] This inertness makes it an ideal material for applications in harsh chemical environments. Iridium can, however, be dissolved in concentrated hydrochloric acid in the presence of sodium perchlorate and reacts with molten salts such as NaCl and NaCN.[1][3]

Mechanical Properties

Iridium possesses a very high modulus of elasticity, indicating its stiffness and resistance to deformation. While its hardness is a significant advantage in applications requiring wear resistance, its brittleness at room temperature necessitates careful handling and fabrication techniques.[4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of iridium metal.

PropertyValueUnits
Atomic Number77-
Atomic Weight192.217u
Density (at 20 °C)22.56g/cm³
Melting Point2446°C
Boiling Point4428°C
Crystal StructureFace-Centered Cubic (fcc)-
Lattice Parameter (a)383.9pm
Young's Modulus528GPa
Bulk Modulus371GPa
Shear Modulus209GPa
Poisson's Ratio0.26-
Mohs Hardness6.5-
Thermal Conductivity147W/(m·K)
Coefficient of Linear Thermal Expansion6.4 x 10⁻⁶K⁻¹

Experimental Protocols

The determination of iridium's properties requires specialized experimental techniques due to its high melting point and chemical inertness.

Determination of Crystal Structure by X-ray Diffraction (XRD)

Objective: To determine the crystal structure and lattice parameters of iridium.

Methodology:

  • Sample Preparation: A fine powder of high-purity iridium is used. The powder is carefully loaded into a sample holder, ensuring a flat, smooth surface to minimize surface roughness effects.

  • Instrumentation: A high-resolution X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) is typically used.

  • Data Collection: The sample is irradiated with the X-ray beam, and the diffracted X-rays are detected as a function of the diffraction angle (2θ). The 2θ range is typically scanned from 20° to 120° with a small step size (e.g., 0.02°).

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions of the diffraction peaks are used to determine the lattice parameters, and the systematic absences of certain reflections are used to identify the crystal system and space group. For iridium, the diffraction pattern will be indexed to a face-centered cubic (fcc) lattice. The lattice parameter 'a' can be calculated from the positions of the diffraction peaks using Bragg's Law.

Measurement of Melting Point using Optical Pyrometry

Objective: To determine the melting point of iridium.

Methodology:

  • Sample Preparation: A small, high-purity iridium sample is placed in a high-temperature furnace, often on a refractory metal strip such as tungsten or within a ceramic crucible.

  • Furnace and Atmosphere: The furnace must be capable of reaching temperatures exceeding 2500 °C. The heating is typically performed in an inert atmosphere (e.g., argon) to prevent any potential oxidation at such high temperatures.

  • Temperature Measurement: A calibrated optical pyrometer is used to measure the temperature of the sample. The pyrometer is focused on the surface of the iridium sample.

  • Procedure: The temperature of the furnace is slowly increased. The observer continuously monitors the sample through the optical pyrometer. The melting point is identified as the temperature at which the sample begins to transition from a solid to a liquid state, often observed as a change in surface appearance or the collapse of the sample's structure. The temperature reading from the pyrometer at this point is recorded as the melting point.

Potentiodynamic Polarization for Corrosion Resistance Evaluation

Objective: To quantitatively assess the corrosion resistance of iridium in a specific electrolyte.

Methodology:

  • Sample Preparation: An iridium sample is fabricated into a working electrode. The surface of the electrode is polished to a mirror finish using a series of abrasive papers and polishing cloths to ensure a reproducible surface. The sample is then cleaned and degreased.

  • Electrochemical Cell Setup: A three-electrode electrochemical cell is used, consisting of the iridium working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE or Silver/Silver Chloride - Ag/AgCl), and a counter electrode (typically a platinum or graphite rod). The cell is filled with the desired electrolyte solution.

  • Procedure: The open-circuit potential (OCP) is first measured to allow the system to stabilize. The potentiodynamic scan is then initiated. The potential of the working electrode is scanned from a cathodic potential to an anodic potential at a constant scan rate (e.g., 0.167 mV/s).

  • Data Analysis: The resulting potentiodynamic polarization curve (a plot of log(current density) vs. potential) is analyzed. Key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and the pitting potential (Epit) are determined from the curve. A low icorr value and a high Epit value are indicative of high corrosion resistance. This method is based on ASTM G5 and G61 standards.[1][4][5]

Determination of Mechanical Properties via High-Temperature Tensile Testing

Objective: To measure the Young's modulus, tensile strength, and ductility of iridium at elevated temperatures.

Methodology:

  • Specimen Preparation: A standardized "dog-bone" shaped specimen of iridium is machined. Given iridium's brittleness, this often requires specialized techniques like electro-discharge machining (EDM).

  • Testing Apparatus: A universal testing machine (UTM) equipped with a high-temperature furnace and an extensometer capable of operating at elevated temperatures is used.

  • Procedure: The specimen is mounted in the grips of the UTM within the furnace. The furnace is heated to the desired test temperature, and the specimen is allowed to reach thermal equilibrium. A uniaxial tensile load is then applied to the specimen at a constant strain rate. The load and the corresponding elongation of the specimen are continuously recorded by the load cell and the extensometer, respectively.

  • Data Analysis: The load-elongation data is converted into a stress-strain curve. The Young's modulus is calculated from the slope of the initial linear-elastic portion of this curve. The ultimate tensile strength is the maximum stress reached, and the elongation at fracture provides a measure of ductility. This procedure is guided by standards such as ASTM E21.[6][7][8][9]

Visualizations

Logical Relationships of Iridium's Core Properties

G Logical Interrelation of Iridium's Properties Atomic Structure Atomic Structure High Density High Density Atomic Structure->High Density High Melting Point High Melting Point Atomic Structure->High Melting Point Corrosion Resistance Corrosion Resistance Atomic Structure->Corrosion Resistance High Hardness & Brittleness High Hardness & Brittleness High Density->High Hardness & Brittleness High Modulus High Modulus High Melting Point->High Modulus

Caption: Interrelation of Iridium's Properties.

Experimental Workflow for Property Determination

G Experimental Workflow for Iridium Property Characterization cluster_physical Physical Properties cluster_chemical Chemical Properties cluster_mechanical Mechanical Properties XRD X-ray Diffraction Crystal Structure Crystal Structure XRD->Crystal Structure Optical Pyrometry Optical Pyrometry Melting Point Melting Point Optical Pyrometry->Melting Point Potentiodynamic Polarization Potentiodynamic Polarization Corrosion Rate Corrosion Rate Potentiodynamic Polarization->Corrosion Rate Tensile Testing High-Temp Tensile Testing Young's Modulus Young's Modulus Tensile Testing->Young's Modulus

References

An In-depth Technical Guide to the Discovery and History of the Element Iridium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium (Ir), a member of the platinum group metals, is a chemical element with atomic number 77. It is renowned for its extreme density, hardness, brittleness, and exceptional resistance to corrosion, making it the most corrosion-resistant metal known.[1] This guide provides a comprehensive overview of the discovery and history of iridium, detailing the pioneering experiments that led to its identification and summarizing its key properties. The content is structured to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter this rare and remarkable element in their work.

Discovery and History

The discovery of iridium is credited to the English chemist Smithson Tennant in 1803.[2] While investigating the insoluble residue of crude platinum ore that had been dissolved in aqua regia (a mixture of nitric and hydrochloric acids), Tennant concluded that it contained new metallic elements.[2] This black, insoluble powder had previously been dismissed by other chemists as mere graphite.[3]

Tennant subjected this residue to a series of chemical treatments, including alternating actions of alkalis and acids, which allowed him to separate two new elements: iridium and osmium.[3] He named the first element "Iridium" from the Greek goddess Iris, the personification of the rainbow, due to the vibrant and varied colors of its salts in solution.[1][2] The discovery was formally announced in a paper read to the Royal Society of London on June 21, 1804, titled "On two Metals, found in the black Powder remaining after the Solution of Platina."[4]

The historical significance of iridium extends beyond its discovery. In 1980, a team of scientists led by Luis and Walter Alvarez discovered an unusually high concentration of iridium in a thin layer of clay at the Cretaceous-Paleogene boundary. This discovery led to the widely accepted Alvarez hypothesis, which posits that a massive asteroid impact was responsible for the mass extinction event that led to the demise of the dinosaurs.[1]

Physicochemical Properties of Iridium

Iridium possesses a unique combination of physical and chemical properties that distinguish it among the elements. It is a silvery-white, brittle, and very hard metal.[1]

PropertyValue
Atomic Number 77
Atomic Weight 192.217 u
Density 22.56 g/cm³
Melting Point 2446 °C (4435 °F)
Boiling Point 4428 °C (8002 °F)
Crystal Structure Face-centered cubic
Electron Configuration [Xe] 4f¹⁴ 5d⁷ 6s²
Electronegativity 2.20 (Pauling scale)
Hardness 6.5 (Mohs scale)
Corrosion Resistance Extremely high; not attacked by any acid, including aqua regia.

Experimental Protocols for the Discovery of Iridium

The following is a detailed description of the experimental methodology likely employed by Smithson Tennant in the discovery of iridium, based on his 1804 publication and the chemical practices of the era.

Objective: To isolate and identify the constituent elements of the insoluble black powder remaining after the dissolution of crude platinum ore in aqua regia.

Materials and Apparatus:

  • Crude platinum ore

  • Aqua regia (a freshly prepared mixture of concentrated nitric acid and hydrochloric acid)

  • Caustic soda (sodium hydroxide)

  • "Marine acid" (hydrochloric acid)

  • Crucibles

  • Heating apparatus (e.g., furnace)

  • Filtration apparatus

  • Beakers and other glassware

Procedure:

  • Digestion of Crude Platinum: A sample of crude platinum ore was digested in aqua regia. This process dissolved the platinum and other soluble metals, leaving behind a black, insoluble powder.

  • Separation of the Insoluble Residue: The resulting solution was carefully decanted or filtered to separate the dissolved platinum from the insoluble black residue. The residue was then washed to remove any remaining acidic solution.

  • Alkaline Fusion: The dried black powder was mixed with caustic soda and heated to red heat in a crucible. This fusion process converted the iridium and osmium compounds into water-soluble and acid-soluble forms.

  • Aqueous Extraction of Osmium: The fused mass was cooled and then treated with water. This step dissolved the osmate salts, which could then be separated from the remaining solid material by filtration.

  • Acid Treatment of the Iridium-Containing Residue: The remaining black residue, now enriched in iridium, was treated with "marine acid" (hydrochloric acid). This step dissolved the iridium compounds, forming a solution with a characteristic dark red color.

  • Purification and Crystallization: The acidic solution containing iridium was further purified through a series of chemical manipulations, likely involving repeated precipitations and dissolutions, to separate it from any remaining impurities. Evaporation of the purified solution would have yielded dark red crystals of an iridium salt (likely a chloroiridate).

  • Isolation of Metallic Iridium: To obtain the elemental form, Tennant would have heated the iridium salt in a reducing atmosphere (e.g., with charcoal), although his initial paper focuses on the properties of the salts.

Logical Workflow of Iridium's Discovery

Iridium_Discovery_Workflow cluster_0 Initial Observation and Problem cluster_1 Tennant's Experimental Investigation cluster_2 Separation and Identification Crude_Platinum_Ore Crude Platinum Ore Dissolution_in_Aqua_Regia Dissolution in Aqua Regia Crude_Platinum_Ore->Dissolution_in_Aqua_Regia Insoluble_Black_Powder Insoluble Black Powder (Initially thought to be graphite) Dissolution_in_Aqua_Regia->Insoluble_Black_Powder Alkaline_Fusion Fusion with Caustic Soda Insoluble_Black_Powder->Alkaline_Fusion Aqueous_Extraction Aqueous Extraction Alkaline_Fusion->Aqueous_Extraction Acid_Treatment Treatment with 'Marine Acid' (Hydrochloric Acid) Aqueous_Extraction->Acid_Treatment Osmium_Isolation Isolation of Osmium (from aqueous extract) Aqueous_Extraction->Osmium_Isolation Volatile Oxide with Pungent Smell Iridium_Salt_Solution Formation of Colored Iridium Salt Solution Acid_Treatment->Iridium_Salt_Solution Vibrant Colors Observed Iridium_Identification Identification of Iridium (named for its colorful salts) Iridium_Salt_Solution->Iridium_Identification

Caption: Workflow of Smithson Tennant's discovery of Iridium.

Conclusion

The discovery of iridium by Smithson Tennant was a significant milestone in the history of chemistry, expanding the known elements and revealing the complexity of platinum ores. His meticulous experimental work, conducted with the limited tools of the early 19th century, laid the foundation for our understanding of this rare and valuable element. Iridium's unique properties continue to make it indispensable in a variety of modern applications, from high-performance electronics to catalysis and cancer therapy. This guide has provided a detailed overview of its discovery, properties, and the historical experimental procedures, offering a valuable resource for the scientific community.

References

A Technical Guide to the Natural Abundance and Isotopes of Iridium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance and isotopic composition of iridium (Ir). It is designed to serve as a core reference for researchers, scientists, and professionals in drug development who require detailed and accurate data on this element. The guide includes tabulated quantitative data, in-depth experimental methodologies for isotopic analysis, and a visualization of a relevant experimental workflow.

Natural Abundance and Stable Isotopes of Iridium

Iridium, with the atomic number 77, is a dense, corrosion-resistant transition metal of the platinum group. In its natural state, iridium is composed of two stable isotopes: ¹⁹¹Ir and ¹⁹³Ir.[1][2] The more abundant of the two is ¹⁹³Ir.[1] The standard atomic weight of iridium is approximately 192.217 u.

Table 1: Natural Abundance and Properties of Stable Iridium Isotopes

IsotopeAtomic Mass (u)Natural Abundance (%)
¹⁹¹Ir190.9605937.3
¹⁹³Ir192.9629262.7

Data sourced from multiple consistent references.[1][3][4][5]

Radioisotopes of Iridium

In addition to its stable isotopes, numerous radioactive isotopes of iridium have been synthesized, with mass numbers ranging from 164 to 205.[6] The most stable of these radioisotopes is ¹⁹²Ir, which has a half-life of 73.83 days and is utilized in applications such as brachytherapy for cancer treatment and industrial radiography.[1][7][8] Another notable long-lived isomer is ¹⁹²ᵐ²Ir, with a half-life of 241 years.[6] Most other iridium radioisotopes have significantly shorter half-lives, often less than a day.[6]

Table 2: Selected Radioisotopes of Iridium and their Properties

IsotopeHalf-LifePrimary Decay Mode(s)
¹⁹⁰Ir11.78 dElectron Capture (EC)
¹⁹²Ir73.83 dβ⁻
¹⁹²ᵐ²Ir241 yIsomeric Transition (IT)
¹⁹⁴Ir19.15 hβ⁻
¹⁹⁵Ir2.5 hβ⁻

This table presents a selection of commonly referenced radioisotopes and does not represent an exhaustive list.

Experimental Protocol: Determination of Iridium Isotopic Abundance by MC-ICP-MS

The precise determination of the isotopic abundance of iridium is crucial for various scientific applications. The current state-of-the-art method for this purpose is Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[1][6] This technique offers high precision and accuracy in isotope ratio measurements.

Principle

MC-ICP-MS utilizes an inductively coupled plasma source to ionize the iridium sample. The resulting ions are then accelerated and passed through a magnetic sector, which separates them based on their mass-to-charge ratio. Multiple detectors (Faraday cups) simultaneously collect the ion beams of the different isotopes, allowing for the precise measurement of their ratios.

Methodology

A detailed experimental protocol for the determination of iridium isotopic composition using MC-ICP-MS is outlined below, based on established methodologies.[1][6]

1. Sample Preparation:

  • Iridium-containing samples are first chemically purified to remove any matrix elements that could cause isobaric interferences.

  • The purified iridium is then dissolved in a suitable acid, typically hydrochloric acid (HCl), to create a sample solution.

2. Instrumental Setup:

  • A high-resolution multicollector inductively coupled plasma mass spectrometer is used.

  • The instrument is configured to simultaneously measure the ion beams of ¹⁹¹Ir and ¹⁹³Ir using Faraday cups.

3. Mass Bias Correction:

  • Instrumental mass fractionation (mass bias) is a significant effect in MC-ICP-MS that needs to be corrected for accurate isotope ratio measurements.

  • A regression model is employed for mass bias correction. This involves using certified isotopic reference materials of other elements as primary calibrators. Commonly used standards for this purpose include NIST SRM 997 (thallium) and NIST SRM 989 (rhenium).[1][6]

  • To induce a measurable drift in mass bias over a shorter time frame, the plasma's radiofrequency (RF) power can be incrementally increased during the measurement sessions.[1][6]

4. Data Acquisition:

  • The sample solution is introduced into the plasma.

  • The ion signals for ¹⁹¹Ir and ¹⁹³Ir are measured simultaneously over a series of short measurement sessions (e.g., 10-30 minutes).[1][6]

  • The process is repeated multiple times to ensure statistical robustness of the data.

5. Data Analysis:

  • The measured isotope ratios are corrected for mass bias using the data obtained from the isotopic standards and the regression model.

  • The corrected isotope ratios are then used to calculate the absolute isotopic abundances and the atomic weight of iridium.

Application Workflow: Iridium Isotope Tag-Assisted LC-MS for Metabolomics

The unique isotopic signature of iridium can be leveraged in advanced analytical techniques. One such application is the use of iridium-containing tags for the sensitive and accurate quantification of metabolites, such as fatty acids, in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

The following Graphviz diagram illustrates the experimental workflow for this method.

Iridium_LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS Analysis cluster_data_processing Data Processing & Quantification Biological_Sample Biological Sample (e.g., Serum) Lipid_Extraction Lipid Extraction Biological_Sample->Lipid_Extraction FA_Isolation Fatty Acid Isolation Lipid_Extraction->FA_Isolation Derivatization_Reaction Derivatization Reaction FA_Isolation->Derivatization_Reaction Iridium_Tag Iridium-Encoded Amine (Ir-NH2) Iridium_Tag->Derivatization_Reaction LC_Separation Liquid Chromatography Separation Derivatization_Reaction->LC_Separation ESI_MS Electrospray Ionization Mass Spectrometry (ESI-MS) LC_Separation->ESI_MS Isotope_Pattern_Recognition Isotope Pattern Recognition (¹⁹¹Ir/¹⁹³Ir) ESI_MS->Isotope_Pattern_Recognition Quantification Quantification of Fatty Acids Isotope_Pattern_Recognition->Quantification

Caption: Workflow for Iridium Isotope Tag-Assisted LC-MS.

This workflow demonstrates how the natural isotopic abundance of iridium provides a unique signature for identifying and quantifying molecules of interest in complex biological matrices. The distinct 37.3% to 62.7% ratio of ¹⁹¹Ir to ¹⁹³Ir in the derivatizing agent allows for the clear identification of tagged analytes from the background noise in the mass spectrum, thereby enhancing the sensitivity and accuracy of the quantification.[9]

References

The Unstable Electron: A Guide to Iridium's Electronic Configuration and Oxidation States for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Iridium (Ir), a dense and highly corrosion-resistant transition metal, presents a fascinating and complex electronic structure that gives rise to a wide array of oxidation states. This versatility makes iridium and its complexes invaluable in various scientific fields, including catalysis, materials science, and, increasingly, in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the electronic configuration and oxidation states of iridium, tailored for professionals in research and drug development.

Electronic Configuration: The Foundation of Iridium's Reactivity

Iridium, with an atomic number of 77, possesses a ground-state electron configuration of [Xe] 4f¹⁴ 5d⁷ 6s² .[1][2][3] This configuration, with a partially filled 5d orbital, is the primary determinant of its chemical behavior, allowing for the removal or sharing of a varying number of electrons and leading to its diverse oxidation states. The valence electrons, those in the 5d and 6s orbitals, are the most energetically accessible for chemical bonding.

Oxidation States: A Spectrum of Possibilities

Iridium is distinguished by its ability to exist in a remarkably broad range of oxidation states, from -3 to the exceptionally high +9.[4][5] The most commonly encountered oxidation states in its compounds are +1, +3, and +4.[4] This wide variability is a direct consequence of the relatively small energy differences between the 5d and 6s orbitals.

The accessibility of these states is crucial in the design of iridium-based catalysts and drugs, as the oxidation state of the iridium center dictates the geometry, reactivity, and stability of the complex. For instance, iridium(I) complexes are often square planar and serve as precursors for catalytic reactions, while iridium(III) complexes are typically octahedral and are explored for their photophysical and biological properties.

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data associated with iridium and its various oxidation states.

PropertyValue
Atomic Number77
Ground State Electron Configuration[Xe] 4f¹⁴ 5d⁷ 6s²[1][2][3]
Common Oxidation States+1, +3, +4[4]
Full Range of Oxidation States-3, -2, -1, 0, +1, +2, +3, +4, +5, +6, +7, +8, +9[4][5]

Table 1: Fundamental Properties of Iridium

Ionization EnergyEnthalpy (kJ/mol)
1st865.19
2nd1640
3rd2700
4th3860
5th5500
6th6950
7th8590
8th10100
9th11800
10th18800

Table 2: Successive Ionization Energies of Iridium [2]

Oxidation StateIonic Radius (pm)
Ir(III)82
Ir(IV)77
Ir(V)71

Table 3: Ionic Radii of Common Iridium Oxidation States

Experimental Determination of Oxidation States

The precise determination of the oxidation state of iridium in a complex is paramount for understanding its reactivity and mechanism of action. Several spectroscopic techniques are routinely employed for this purpose.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy is a powerful, element-specific technique that provides information on the electronic structure and local coordination environment of an absorbing atom. For iridium, XAS at the L-edge is particularly informative.

Methodology:

  • Sample Preparation: The iridium-containing sample, which can be a solid, liquid, or gas, is placed in the path of a tunable X-ray beam. For in-situ or operando studies, a specialized electrochemical cell is used.[6]

  • Data Acquisition: The X-ray energy is scanned across the iridium L₃-edge (around 11.215 keV). The absorption of X-rays by the sample is measured as a function of the incident X-ray energy.

  • Spectral Analysis: The position and features of the absorption edge, particularly the "white line," are sensitive to the oxidation state of the iridium atom.[4] A higher energy position of the absorption edge generally corresponds to a higher oxidation state. The spectrum of the unknown sample is often compared to the spectra of well-characterized iridium standards in known oxidation states for accurate determination.[6]

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive technique that measures the binding energies of core-level electrons. The binding energy of an electron is influenced by the chemical environment and the oxidation state of the atom.

Methodology:

  • Sample Preparation: The sample is placed in an ultra-high vacuum chamber and irradiated with a monochromatic X-ray source (e.g., Al Kα).

  • Data Acquisition: The kinetic energies of the photoemitted electrons are measured by an electron energy analyzer.

  • Spectral Analysis: The binding energy is calculated from the kinetic energy of the photoelectron and the energy of the incident X-ray photon. The binding energies of the Ir 4f core levels are characteristic of the iridium oxidation state. Higher binding energies are generally associated with higher oxidation states due to the increased electrostatic attraction between the core electrons and the nucleus.

Catalytic Relevance: Visualizing a Catalytic Cycle

The ability of iridium to shuttle between different oxidation states is the cornerstone of its catalytic activity. A prime example is Crabtree's catalyst, [Ir(cod)(PCy₃)(py)]⁺, which is highly effective for hydrogenation reactions.[7][8] The catalytic cycle involves the oxidative addition of hydrogen to the iridium(I) center, followed by coordination of the substrate, migratory insertion, and reductive elimination to regenerate the catalyst.

Catalytic_Cycle cluster_0 Catalytic Cycle of Crabtree's Catalyst Ir_I [Ir(I)(alkene)]+ Ir_III [Ir(III)(H)₂(alkene)]+ Ir_I->Ir_III + H₂ (Oxidative Addition) Ir_III_alkyl [Ir(III)(H)(alkyl)]+ Ir_III->Ir_III_alkyl Migratory Insertion Alkane Alkane Ir_III_alkyl->Alkane Reductive Elimination Catalyst_regen [Ir(I)]+ Alkane->Catalyst_regen Catalyst_regen->Ir_I + Alkene

Figure 1: A simplified catalytic cycle for hydrogenation by an iridium catalyst.

Logical Workflow for Oxidation State Determination

The selection of an appropriate experimental technique for determining the oxidation state of iridium depends on several factors, including the nature of the sample and the desired information (bulk vs. surface).

Oxidation_State_Workflow start Determine Ir Oxidation State sample_type Sample Type? start->sample_type bulk_analysis Bulk Analysis sample_type->bulk_analysis Bulk surface_analysis Surface-Sensitive Analysis sample_type->surface_analysis Surface xas X-ray Absorption Spectroscopy (XAS) bulk_analysis->xas xps X-ray Photoelectron Spectroscopy (XPS) surface_analysis->xps end Oxidation State Determined xas->end xps->end

Figure 2: A decision workflow for selecting a technique to determine the oxidation state of iridium.

Conclusion

The rich and varied chemistry of iridium, stemming from its unique electronic configuration, offers a vast landscape for scientific exploration and application. A thorough understanding of its electronic properties and the ability to accurately determine its oxidation states are fundamental for researchers and professionals in drug development and catalysis. This guide provides a foundational overview to aid in the rational design and investigation of novel iridium-based compounds with tailored functionalities.

References

An In-depth Technical Guide to Preliminary Studies in Iridium Complex Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iridium, a dense and corrosion-resistant transition metal of the platinum family, forms a diverse array of organometallic complexes.[1] These complexes are of significant academic and industrial interest due to their rich photophysical properties, variable oxidation states, and versatile catalytic activities.[1][2] This guide provides a foundational overview of the synthesis, characterization, and key applications of iridium complexes, with a focus on their roles as photosensitizers in drug development and as catalysts in organic synthesis.

Synthesis and Characterization of Iridium Complexes

The functionality of an iridium complex is intrinsically linked to its structure. The synthesis is typically a multi-step process involving the coordination of various organic ligands to the iridium metal center.

General Synthesis of Cyclometalated Iridium(III) Complexes

A prevalent class of iridium compounds are the cyclometalated Ir(III) complexes. A common synthetic route involves the reaction of an iridium precursor, such as iridium(III) chloride hydrate (IrCl₃·3H₂O), with the desired cyclometalating ligands (often substituted phenylpyridines) in a high-boiling point solvent like 2-ethoxyethanol.[3] This reaction typically proceeds through a chloro-bridged dimer intermediate, which is then reacted with an ancillary ligand (e.g., acetylacetonate) to yield the final mononuclear complex.[3][4]

Characterization Techniques

Once synthesized, the complexes are rigorously characterized to confirm their structure and purity using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure in solution.[3][4][5]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight and isotopic distribution, verifying the elemental composition.

  • X-ray Crystallography: Offers unambiguous determination of the solid-state structure, including bond lengths, angles, and stereochemistry.[3]

  • UV-Visible (UV-Vis) Absorption Spectroscopy: Used to study the electronic transitions within the complex, including ligand-centered (LC) and metal-to-ligand charge transfer (MLCT) bands.[4][6][7]

  • Photoluminescence (PL) Spectroscopy: Characterizes the emissive properties of the complexes, determining their emission wavelengths, quantum yields, and excited-state lifetimes.[4][7][8]

Applications in Photodynamic Therapy (PDT)

Iridium(III) complexes are highly promising as photosensitizers (PS) for Photodynamic Therapy (PDT), a non-invasive cancer treatment modality.[6][9] PDT relies on three components: a photosensitizer, light of a specific wavelength, and molecular oxygen.[9] Upon light activation, the PS transfers energy to surrounding oxygen to generate cytotoxic reactive oxygen species (ROS), which induce localized cell death.[6]

Mechanism of Action

The photodynamic process is initiated when the iridium complex absorbs light, transitioning from its ground state (S₀) to an excited singlet state (S₁). Due to the heavy atom effect of iridium, it efficiently undergoes intersystem crossing (ISC) to a long-lived triplet excited state (T₁).[10] From this triplet state, two primary pathways for ROS generation can occur:

  • Type I Mechanism: The excited PS interacts with biomolecules via electron transfer, producing radical ions that react with oxygen to form superoxide anions (O₂⁻) and hydroxyl radicals (•OH).[10][11]

  • Type II Mechanism: The excited PS transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[10][11]

Many iridium complexes can operate through both mechanisms simultaneously.[11]

Cellular Signaling Pathways

The ROS generated by activated iridium complexes can induce cell death through various pathways, most notably apoptosis. Often, these complexes are designed to accumulate in specific organelles, such as mitochondria.[6][8][9] ROS production in the mitochondria disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[12][13] This event triggers a cascade of caspase activation (e.g., Caspase-9), ultimately leading to programmed cell death.[8][12] Some iridium complexes have also been shown to induce ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation.[14][15]

PDT_Signaling_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Ir_complex Iridium Complex (Photosensitizer) Light Light Activation (Specific λ) ROS ROS Generation (¹O₂, O₂⁻, •OH) Ir_complex->ROS Enters Cell & Localizes Light->ROS + O₂ Mito_Damage Mitochondrial Damage (ΔΨm Decrease) ROS->Mito_Damage CytC Cytochrome c Release Mito_Damage->CytC Caspase Caspase Cascade Activation (e.g., Caspase-9) CytC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

ROS-mediated apoptotic pathway induced by an Iridium photosensitizer.

Applications in Homogeneous Catalysis

Iridium complexes are powerful catalysts for a variety of organic transformations, including hydrogenation and the industrial synthesis of acetic acid via the Cativa process.[2] Their ability to activate strong chemical bonds like C-H bonds makes them particularly valuable in synthetic chemistry.[2]

General Catalytic Workflow

The development and application of an iridium catalyst follow a logical progression from synthesis to reaction optimization and recycling. This workflow is crucial for identifying efficient and robust catalytic systems.

Catalysis_Workflow cluster_prep Catalyst Preparation cluster_screen Catalytic Screening cluster_app Application & Analysis Syn Complex Synthesis Char Characterization (NMR, MS, X-ray) Syn->Char Screen High-Throughput Screening Char->Screen Optimize Reaction Optimization Screen->Optimize Identify Hits Scale Scale-Up Reaction Optimize->Scale Mech Mechanistic Studies Scale->Mech Recycle Catalyst Recycling Scale->Recycle

References

The Core of Iridium's Power: An In-depth Technical Guide to its Organometallic Chemistry for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Iridium, a dense and corrosion-resistant precious metal, has emerged as a powerhouse in the realm of organometallic chemistry. Its unique electronic properties and versatile reactivity have positioned it at the forefront of innovations in catalysis and medicinal chemistry. This technical guide provides a comprehensive exploration of the core principles of organometallic iridium chemistry, offering researchers, scientists, and drug development professionals a detailed understanding of its applications, from enhancing synthetic efficiency to pioneering new cancer therapies. The ability of iridium to exist in a range of oxidation states, most commonly Ir(I) and Ir(III), and to form stable complexes with a variety of ligands, underpins its remarkable catalytic activity and therapeutic potential.[1]

Core Concepts in Organometallic Iridium Chemistry

The rich chemistry of organoiridium compounds stems from the metal's ability to readily participate in fundamental organometallic reactions such as oxidative addition, reductive elimination, and migratory insertion. These processes are central to its catalytic prowess.

Oxidation States: While iridium can exist in oxidation states from -3 to +5, the most relevant to its organometallic chemistry are Ir(I) (d8 configuration) and Ir(III) (d6 configuration).[1] Ir(I) complexes are typically square planar or trigonal bipyramidal and are often coordinatively unsaturated, making them excellent catalyst precursors.[1] Ir(III) complexes generally adopt a stable octahedral geometry.[1]

Common Ligands: The reactivity and stability of organoiridium complexes are heavily influenced by the surrounding ligands. Key ligand classes include:

  • Phosphines: Triphenylphosphine (PPh₃) and tricyclohexylphosphine (PCy₃) are common examples that modulate the steric and electronic properties of the metal center.

  • N-Heterocyclic Carbenes (NHCs): These are strong σ-donors that form robust bonds with iridium, leading to highly stable and active catalysts.[2][3]

  • Cyclopentadienyl (Cp) and Pentamethylcyclopentadienyl (Cp*): These bulky ligands are crucial in forming "half-sandwich" complexes, which have shown significant promise as anticancer agents and catalysts.[4][5]

  • Cyclometalating Ligands: Ligands such as 2-phenylpyridine (ppy) form a chelate ring with iridium through both a nitrogen and a carbon atom, resulting in highly stable and often luminescent complexes.[6][7]

Key Compound Classes in Organometallic Iridium Chemistry

Several classes of organoiridium compounds have become iconic in the field due to their unique reactivity and broad utility.

Vaska's Complex (trans-[IrCl(CO)(PPh₃)₂]): This square planar Ir(I) complex is renowned for its ability to undergo oxidative addition with a wide range of molecules, including H₂, halogens, and alkyl halides.[8][9] A hallmark reaction of Vaska's complex is its reversible binding of molecular oxygen.[8]

Crabtree's Catalyst ([Ir(COD)(PCy₃)(Py)]PF₆): This cationic Ir(I) complex is a highly active and selective catalyst for hydrogenation reactions, particularly for hindered olefins.[10][11] Its ability to be directed by coordinating functional groups on the substrate allows for excellent stereocontrol.

Cyclometalated Iridium(III) Complexes: These complexes, often featuring ligands like 2-phenylpyridine, are intensely studied for their photophysical properties.[6][7] Their strong phosphorescence has led to their use as emitters in organic light-emitting diodes (OLEDs) and as photosensitizers in photoredox catalysis and photodynamic therapy.[1]

Iridium N-Heterocyclic Carbene (NHC) Complexes: The strong iridium-carbon bond in these complexes imparts high stability and catalytic activity.[2][3] They have found widespread use in a variety of catalytic transformations, including transfer hydrogenation and C-H activation.[2][12][13]

Applications in Catalysis

The catalytic applications of organoiridium complexes are vast and continue to expand. Their high activity, selectivity, and functional group tolerance make them invaluable tools in modern organic synthesis.

Asymmetric Hydrogenation

Iridium complexes are highly effective catalysts for the asymmetric hydrogenation of a wide range of substrates, including unfunctionalized olefins and ketones, producing chiral molecules with high enantiomeric excess (ee).[14][15][16] Chiral ligands, often containing phosphorus and nitrogen donor atoms, are employed to create a chiral environment around the iridium center, enabling stereoselective hydrogen delivery.

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Ketones

Catalyst PrecursorChiral LigandSubstrateSolventBaseH₂ Pressure (atm)Temp (°C)Yield (%)ee (%)Ref.
--INVALID-LINK--(S,S)-TsDPENAcetophenone2-Propanolt-BuOK1560>9999[17]
--INVALID-LINK--SpiroPAPAcetophenoneToluene-50rt>99>99[14]
--INVALID-LINK--f-Amphol4-Methoxyacetophenone2-Propanolt-BuOK50309999.9[18]
--INVALID-LINK--Tridentate PNN4-ChloroacetophenoneToluene-50609999[19]
C-H Activation

Iridium complexes have revolutionized the field of C-H activation, enabling the direct functionalization of otherwise inert C-H bonds.[20] This atom-economical approach allows for the late-stage functionalization of complex molecules, a highly valuable strategy in drug discovery. Directing groups on the substrate are often used to guide the iridium catalyst to a specific C-H bond, ensuring high regioselectivity.

Water Oxidation

Iridium complexes, particularly those that form iridium oxide nanoparticles in situ, are among the most active and robust catalysts for the water oxidation reaction, a key step in artificial photosynthesis and the production of hydrogen fuel.[21][22][23] These catalysts facilitate the four-electron oxidation of water to molecular oxygen.

Table 2: Iridium-Catalyzed Water Oxidation

Catalyst PrecursorOxidantConditionsTurnover Frequency (TOF)Ref.
IrO₂ nanoparticles[Ru(bpy)₃]³⁺Acetonitrile/water-[21]
[Cp*Ir(chelate)X]NaIO₄Aqueous solutionHigh rates[23]
IrO₂-TiO₂Ce⁴⁺Aqueous solutionUp to ~40 min⁻¹[24]
Ir-NHC complexElectrochemicalAqueous electrolyteDependent on pH and anion[16]

Applications in Drug Development

The unique chemical properties of organoiridium complexes have made them attractive candidates for the development of novel therapeutic agents, particularly in the field of oncology.[4][5][25][26]

Anticancer Agents

Many organoiridium complexes exhibit potent cytotoxicity against a range of cancer cell lines, often with mechanisms of action distinct from traditional platinum-based drugs.[4][27] This offers the potential to overcome drug resistance. Their anticancer activity is often attributed to the induction of oxidative stress and apoptosis.[1][4]

Mechanism of Action: Several signaling pathways have been implicated in the anticancer effects of iridium complexes:

  • ROS-Mediated Apoptosis: Iridium complexes can catalytically generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and triggering the intrinsic apoptotic pathway.[1] This involves the disruption of the mitochondrial membrane potential and the activation of caspases.

  • PI3K/AKT/mTOR Pathway Inhibition: Some iridium complexes have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is often overactive in cancer and plays a crucial role in cell proliferation and survival.[20][22]

  • Endoplasmic Reticulum Stress: Certain iridium complexes can accumulate in the endoplasmic reticulum (ER), inducing ER stress and leading to the unfolded protein response (UPR), which can ultimately trigger apoptosis.[6][20]

Table 3: Cytotoxicity of Selected Organoiridium Complexes

ComplexCell LineIC₅₀ (µM)Proposed MechanismRef.
[Ir(ppy)₂(bpy)]⁺A549, HeLa1.4 - 35.0ROS elevation, apoptosis[6]
[Ir(Cp*)(phpy)(Cl)]A2780Lower than cisplatinROS production[7]
[Ir(ppy)₂(FTTP)]PF₆HeLa0.83ROS generation, PI3K/AKT/mTOR inhibition[22]
[Ir(ppy)₂(DIP)]⁺Various cancer cellsLower than cisplatinER stress, mitochondria-mediated apoptosis[6]

Experimental Protocols

Synthesis of Vaska's Complex (trans-[IrCl(CO)(PPh₃)₂])

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • Triphenylphosphine (PPh₃)

  • Dimethylformamide (DMF)

  • Aniline (optional, as an accelerator)

  • Nitrogen gas supply

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine iridium(III) chloride hydrate and triphenylphosphine in dimethylformamide.[18][28]

  • The reaction mixture is heated under a nitrogen atmosphere. DMF serves as both the solvent and the source of the carbonyl ligand through decomposition at elevated temperatures.[29][18][28] Aniline can be added to accelerate the reaction.[18][28]

  • The reaction is typically refluxed for several hours. The progress of the reaction can be monitored by the color change of the solution.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product, Vaska's complex, is isolated by filtration, washed with a suitable solvent (e.g., ethanol) to remove impurities, and dried under vacuum.

  • The bright yellow crystalline solid is characterized by IR spectroscopy (ν(CO) ~1967 cm⁻¹) and NMR spectroscopy.[30]

Synthesis of Crabtree's Catalyst ([Ir(COD)(PCy₃)(Py)]PF₆)

Materials:

  • [(Ir(COD)Cl)₂]

  • Tricyclohexylphosphine (PCy₃)

  • Pyridine (Py)

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Acetone

  • Dichloromethane

  • Diethyl ether

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [(Ir(COD)Cl)₂] in acetone.

  • To this solution, add tricyclohexylphosphine and pyridine.[10]

  • Stir the mixture at room temperature for a specified period.

  • Add a solution of ammonium hexafluorophosphate in acetone to precipitate the product.[10]

  • The resulting orange solid is collected by filtration, washed with diethyl ether, and dried under vacuum.

  • The catalyst can be recrystallized from a mixture of dichloromethane and diethyl ether.[10]

  • Characterization is performed using NMR spectroscopy and elemental analysis.

General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Acetophenone

Materials:

  • [(Ir(COD)Cl)₂]

  • Chiral ligand (e.g., (S,S)-TsDPEN)

  • Acetophenone

  • 2-Propanol (IPA)

  • Potassium tert-butoxide (t-BuOK)

  • Hydrogen gas supply

  • Autoclave or high-pressure reactor

Procedure:

  • In a glovebox, charge a pressure reactor vial with [(Ir(COD)Cl)₂] and the chiral ligand.

  • Add degassed 2-propanol and stir the mixture to form the catalyst precursor.

  • In a separate vial, prepare a solution of acetophenone and potassium tert-butoxide in 2-propanol.

  • Add the substrate solution to the catalyst precursor solution.

  • Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 15 atm) and heat to the specified temperature (e.g., 60 °C).[17]

  • Stir the reaction mixture for the required time.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • The conversion and enantiomeric excess of the product, 1-phenylethanol, are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.

Visualizations of Key Pathways and Workflows

Experimental Workflow for Iridium-Catalyzed Asymmetric Hydrogenation

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis catalyst_precursor [Ir(COD)Cl]₂ + Chiral Ligand solvent_add Add Degassed Solvent (e.g., IPA) catalyst_precursor->solvent_add catalyst_formation Stir to Form Precatalyst solvent_add->catalyst_formation mixing Combine Catalyst and Substrate Solutions catalyst_formation->mixing substrate_prep Substrate + Base (e.g., t-BuOK) in Solvent substrate_prep->mixing pressurize Pressurize with H₂ mixing->pressurize heat_stir Heat and Stir pressurize->heat_stir workup Reaction Quench and Workup heat_stir->workup analysis GC/HPLC Analysis (Yield, ee) workup->analysis

Caption: Workflow for a typical iridium-catalyzed asymmetric hydrogenation experiment.

Signaling Pathway for ROS-Mediated Apoptosis Induced by Iridium Complexes

G ir_complex Iridium Complex ros Increased ROS ir_complex->ros mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt AKT pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation ir_complex Iridium Complex ir_complex->pi3k inhibits ir_complex->akt inhibits ir_complex->mtor inhibits

References

The Core of Iridium's Catalytic Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iridium, a dense, corrosion-resistant transition metal, has emerged as a powerhouse in the world of catalysis. Its unique electronic properties and ability to access a range of oxidation states enable it to catalyze a wide array of chemical transformations with remarkable efficiency and selectivity.[1] This technical guide delves into the core of iridium's catalytic activity, providing a comprehensive overview of its applications in key organic reactions, detailed experimental protocols, and a summary of its performance metrics. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, aiming to leverage the exceptional capabilities of iridium catalysts in their work.

Asymmetric Hydrogenation: A Gateway to Chiral Molecules

Iridium catalysts, particularly those featuring chiral P,N-ligands, have revolutionized asymmetric hydrogenation, a critical process for the synthesis of enantiomerically pure compounds in the pharmaceutical industry.[1][2] These catalysts have proven to be highly effective for the hydrogenation of a broad spectrum of substrates, including unfunctionalized olefins, ketones, and imines, often with exceptional enantioselectivity.[2][3]

Quantitative Data for Iridium-Catalyzed Asymmetric Hydrogenation

The performance of various iridium catalysts in asymmetric hydrogenation is summarized in the tables below, showcasing their efficiency across different substrates.

SubstrateCatalyst SystemSolventTemp (°C)H₂ Pressure (bar)Enantiomeric Excess (ee, %)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)Reference
N-aryl ketimine[Ir(cod)Cl]₂ / SIPHOXToluene2550>97--[4]
N-phosphinoylimineIridium tridentate catalyst---up to 9910,000-[3]
Pyridyl alkyl ketoneAnionic Ir-catalyst---991,000,000-[5]
AcetophenoneAnionic Ir-catalyst---9913,425,000224 s⁻¹[5]
1-alkyl-3,4-dihydroisoquinoline[Ir(COD)Cl]₂-TaniaPhos--6>96--[6]
α-fluoro-β-enamino estersIr / ZhaoPhos---91->99up to 8600-[6]
γ- and δ-ketoacidsChiral spiro iridium catalyst--->99up to 100,000-[6]
Halogenated KetonesIridium catalyst---up to 99--[7]
Experimental Protocol: Asymmetric Hydrogenation of an Imine

This protocol is a representative example for the iridium-catalyzed asymmetric hydrogenation of an imine.

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • Chiral ligand (e.g., a phosphine-oxazoline (PHOX) ligand)

  • Substrate (e.g., an N-aryl ketimine)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • In a glovebox, a glass liner for the autoclave is charged with [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (1.1 mol%).

  • Anhydrous, degassed toluene is added, and the mixture is stirred at room temperature for 30 minutes to allow for catalyst pre-formation.

  • The imine substrate (1.0 mmol) is added to the catalyst solution.

  • The glass liner is sealed inside the autoclave.

  • The autoclave is purged with hydrogen gas three times.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 50 bar).

  • The reaction mixture is stirred at the specified temperature (e.g., 25 °C) for the required time (e.g., 12-24 hours), monitored by techniques like TLC or GC-MS.

  • Upon completion, the autoclave is carefully depressurized.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the chiral amine.

  • The enantiomeric excess of the product is determined by chiral HPLC or SFC.

Catalytic Cycle of Asymmetric Hydrogenation

The generally accepted mechanism for iridium-catalyzed asymmetric hydrogenation involves an Ir(I)/Ir(III) catalytic cycle.

Asymmetric_Hydrogenation Ir_I [Ir(I)(L)]+ Substrate_Coord Substrate Coordination Ir_I->Substrate_Coord + Substrate Ir_I_Substrate [Ir(I)(L)(Substrate)]+ Substrate_Coord->Ir_I_Substrate Oxidative_Addition Oxidative Addition of H₂ Ir_I_Substrate->Oxidative_Addition + H₂ Ir_III_Hydride [Ir(III)(H)₂(L)(Substrate)]+ Oxidative_Addition->Ir_III_Hydride Migratory_Insertion Migratory Insertion Ir_III_Hydride->Migratory_Insertion Ir_III_Alkyl [Ir(III)(H)(L)(Product-precursor)]+ Migratory_Insertion->Ir_III_Alkyl Reductive_Elimination Reductive Elimination Ir_III_Alkyl->Reductive_Elimination Reductive_Elimination->Ir_I Regeneration Product Chiral Product Reductive_Elimination->Product CH_Borylation Ir_III [Ir(III)(L)(Bpin)₃] Arene_Coord Arene Coordination Ir_III->Arene_Coord + Arene Ir_III_Arene [Ir(III)(L)(Bpin)₃(Arene)] Arene_Coord->Ir_III_Arene Oxidative_Addition C-H Oxidative Addition Ir_III_Arene->Oxidative_Addition Ir_V [Ir(V)(H)(Aryl)(L)(Bpin)₃] Oxidative_Addition->Ir_V Reductive_Elimination Reductive Elimination Ir_V->Reductive_Elimination - H-Bpin Reductive_Elimination->Ir_III Regeneration Aryl_Bpin Aryl-Bpin Reductive_Elimination->Aryl_Bpin Photocatalysis cluster_reductive Reductive Quenching Cycle cluster_oxidative Oxidative Quenching Cycle Ir_III [Ir(III)] Ir_III_excited [Ir(III)]* Ir_III->Ir_III_excited hν (Visible Light) Ir_II [Ir(II)] Ir_III_excited->Ir_II + D - D⁺• Ir_IV [Ir(IV)] Ir_III_excited->Ir_IV + A - A⁻• Ir_II->Ir_III + A - A⁻• Ir_IV->Ir_III + D - D⁺• Donor Electron Donor (D) Acceptor Electron Acceptor (A) Donor_radical D⁺• Acceptor_radical A⁻• Water_Oxidation Ir_III_H2O [Ir(III)-OH₂] Ir_IV_OH [Ir(IV)-OH] Ir_III_H2O->Ir_IV_OH - e⁻, - H⁺ Ir_V_O [Ir(V)=O] Ir_IV_OH->Ir_V_O - e⁻, - H⁺ Ir_III_OOH [Ir(III)-OOH] Ir_V_O->Ir_III_OOH + H₂O, - H⁺ O2_release O₂ Release Ir_III_OOH->O2_release - 2e⁻, - H⁺ O2_release->Ir_III_H2O Regeneration O2 O₂ O2_release->O2

References

Iridium: A Comprehensive Technical Guide to its Applications in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium, a rare and dense platinum-group metal, possesses a unique combination of physical and chemical properties that make it an indispensable material in a wide range of advanced scientific and technological applications. With an exceptionally high melting point, outstanding corrosion resistance, and remarkable catalytic activity, iridium and its alloys are at the forefront of materials science innovation. This technical guide provides an in-depth exploration of the core applications of iridium, offering detailed experimental protocols, quantitative data, and visual representations of key processes to support researchers, scientists, and professionals in drug development.

High-Temperature Applications: Crucibles for Single Crystal Growth

Iridium's high melting point (2446 °C) and excellent thermal stability make it the material of choice for crucibles used in the growth of high-purity single crystals.[1][2] These crystals are fundamental components in various technologies, including lasers, semiconductors, and scintillators for medical imaging.

Crystal Growth Methods

Iridium crucibles are predominantly used in the Czochralski (CZ), Edge-defined Film-fed Growth (EFG), and Bridgman-Stockbarger methods for growing oxide crystals.[1][3][4]

  • Czochralski (CZ) Method: In this technique, a seed crystal is dipped into a melt of the desired material held in an iridium crucible. The seed is then slowly pulled upwards while rotating, allowing for the growth of a large, single-crystal ingot.[1] This method is widely used for producing sapphire and lithium tantalate crystals.[3]

  • Edge-defined Film-fed Growth (EFG) Method: The EFG method utilizes an iridium die to shape the molten material as it is drawn from the crucible, enabling the growth of crystals in specific shapes, such as sheets or tubes.[3][5]

  • Bridgman-Stockbarger Process: This method involves the directional solidification of a melt contained within an iridium crucible by passing it through a temperature gradient.[4]

Quantitative Data: Properties of Iridium for High-Temperature Applications
PropertyValueUnitReference
Melting Point2446°C[2]
Density22.56g/cm³[2]
Vickers Hardness (Pure)~56HV[2][6]
Vickers Hardness (50% Pt-Ir Alloy)>500HV[2][6]
Experimental Protocol: Czochralski Growth of Sapphire Crystals
  • Crucible Preparation: A high-purity iridium crucible is charged with raw sapphire (Al₂O₃) material.

  • Melting: The crucible is heated in a controlled atmosphere (typically inert) to a temperature above the melting point of sapphire (~2050 °C). Iridium crucibles can be used at temperatures up to approximately 2300°C.[4][7]

  • Seeding: A sapphire seed crystal is lowered into the molten alumina.

  • Crystal Pulling: The seed crystal is slowly withdrawn from the melt while being rotated. The pulling rate and rotation speed are critical parameters that control the crystal's diameter and quality. A typical pulling rate is around 0.5 mm/min.[5]

  • Cooling: After the desired length of the crystal is grown, it is slowly cooled to room temperature to minimize thermal stress and prevent cracking.

Visualization: Czochralski Crystal Growth Workflow

Czochralski_Process cluster_0 Preparation cluster_1 Growth cluster_2 Finalization prep1 Charge Iridium Crucible with Al₂O₃ prep2 Place Crucible in Czochralski Furnace prep1->prep2 growth1 Heat to >2050 °C in Inert Atmosphere prep2->growth1 growth2 Dip Seed Crystal into Molten Al₂O₃ growth1->growth2 growth3 Slowly Pull and Rotate Seed Crystal growth2->growth3 final1 Continue Pulling to Desired Length growth3->final1 final2 Controlled Cooling of Sapphire Crystal final1->final2 final3 Remove and Inspect Single Crystal final2->final3

Czochralski method for sapphire crystal growth.

Protective Coatings for Extreme Environments

Iridium's exceptional corrosion and oxidation resistance, coupled with its high melting point, makes it an excellent coating material for protecting substrates in harsh environments, such as in rocket engines and for graphite components in re-entry vehicles.[8][9][10]

Deposition Techniques

Several methods are employed to deposit iridium coatings, each offering control over the coating's microstructure and properties:

  • Electron Beam Evaporation: A high-energy electron beam is used to vaporize iridium in a vacuum, which then condenses on the substrate.[9] A thin titanium adhesion layer (2-7 nm) is often used to improve bonding.[9]

  • Plasma-Arc Deposition: This technique uses a plasma jet to melt and spray iridium onto the substrate.[10]

  • Electrodeposition: An iridium coating is deposited on a conductive substrate from a solution containing iridium ions.[11]

Performance Data: Iridium Coatings
SubstrateCoating ThicknessApplication EnvironmentPerformanceReference
GraphiteNot specifiedAir at temperatures up to 3600°F (1982°C) for 1 hour or moreProvides complete oxidation protection.[10][10]
TungstenNot specified1300 KForms a stable IrO₂ oxide film, providing excellent high-temperature protection.[11][11]
Silicon1000 Å (100 nm)GeneralHigh-quality, uniform coating.[9][9]
Experimental Protocol: Electron Beam Evaporation of Iridium Coating
  • Substrate Preparation: The substrate (e.g., silicon wafer) is cleaned to remove any surface contaminants.

  • Adhesion Layer Deposition (Optional): A thin adhesion layer of titanium (e.g., 30 Å) is deposited onto the substrate using electron beam evaporation.[9]

  • Iridium Deposition: The vacuum chamber is evacuated, and an electron beam is directed at a high-purity iridium source. The vaporized iridium travels in a line-of-sight path and deposits onto the substrate. The deposition rate and substrate temperature are controlled to achieve the desired coating thickness and microstructure.

  • Cooling and Characterization: The coated substrate is cooled, and the coating's thickness, adhesion, and morphology are characterized using techniques such as scanning electron microscopy (SEM) and X-ray diffraction (XRD).

Visualization: Iridium Coating Deposition Workflow

Coating_Process cluster_0 Preparation cluster_1 Deposition cluster_2 Post-Processing prep1 Substrate Cleaning prep2 Mounting in Vacuum Chamber prep1->prep2 dep1 Evacuate Chamber prep2->dep1 dep2 Deposit Ti Adhesion Layer (Optional) dep1->dep2 dep3 Electron Beam Evaporation of Iridium dep2->dep3 post1 Controlled Cooling dep3->post1 post2 Characterization (SEM, XRD) post1->post2

Electron beam evaporation process for iridium coatings.

Organic Light-Emitting Diodes (OLEDs)

Iridium complexes are pivotal in the development of highly efficient phosphorescent OLEDs (PhOLEDs).[12][13][14] The heavy iridium atom facilitates strong spin-orbit coupling, enabling the harvesting of both singlet and triplet excitons, which significantly improves the internal quantum efficiency of the device.[12]

Iridium Complexes as Phosphorescent Emitters

Cyclometalated iridium(III) complexes are the most studied class of phosphorescent emitters for OLED applications.[14][15] By modifying the ligands attached to the iridium center, the emission color can be tuned across the visible spectrum (red, green, and blue).[14]

Performance of Iridium-Based OLEDs
Iridium Complex TypeEmission ColorQuantum EfficiencyKey FeaturesReference
[3+2+1] Coordinated Ir(III) ComplexDeep Blue (CIE: 0.16, 0.17)84 ± 5% (Photoluminescence)High stability and rapid singlet-to-triplet transition (0.9–1.2 ps).[15][16][15][16]
Ir(mppy)₃ and similar complexesGreen, RedHighFocus of early and ongoing research for achieving full-color displays.[12][12]
Experimental Protocol: Fabrication of a Thermally Evaporated OLED
  • Substrate Cleaning: An indium tin oxide (ITO)-coated glass substrate is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Layer Deposition: A series of organic and inorganic layers are deposited onto the ITO substrate in a high-vacuum chamber via thermal evaporation. A typical device structure is: ITO / Hole Injection Layer (e.g., HATCN, 10 nm) / Hole Transport Layer (e.g., TAPC, 40 nm) / Emissive Layer (e.g., 10 wt% Iridium Complex in DPEPO host, 10 nm) / Electron Transport Layer (e.g., TmpypB, 40 nm) / Electron Injection Layer (e.g., Liq, 2.5 nm) / Cathode (e.g., Al, 100 nm).[15][16]

  • Encapsulation: The device is encapsulated to protect the organic layers from oxygen and moisture.

  • Characterization: The current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and efficiency of the OLED are measured.

Visualization: OLED Fabrication Workflow

OLED_Fabrication cluster_0 Substrate Preparation cluster_1 Layer Deposition (Thermal Evaporation) cluster_2 Final Steps sub1 ITO Substrate Cleaning dep1 Hole Injection Layer sub1->dep1 dep2 Hole Transport Layer dep1->dep2 dep3 Emissive Layer (Ir Complex) dep2->dep3 dep4 Electron Transport Layer dep3->dep4 dep5 Electron Injection Layer dep4->dep5 dep6 Cathode (Al) dep5->dep6 fin1 Encapsulation dep6->fin1 fin2 Device Characterization fin1->fin2

Fabrication process of a phosphorescent OLED.

Catalysis

Iridium and its complexes are highly effective catalysts in a range of organic reactions, including hydrogenation, carbonylation, and C-H functionalization.

Key Catalytic Reactions
  • Methanol Carbonylation (Cativa Process): An iridium-based catalyst ([Ir(CO)₂I₂]⁻) is used for the industrial production of acetic acid from methanol and carbon monoxide.[17] This process is more efficient and environmentally friendly than the older rhodium-catalyzed Monsanto process.[17]

  • Asymmetric Hydrogenation: Chiral iridium catalysts are employed for the enantioselective synthesis of valuable chiral compounds.[18]

  • Hydrosilylation: Iridium catalysts are used in the hydrosilylation of alkynes, a key transformation in organic synthesis.[19]

Visualization: Cativa Process for Acetic Acid Synthesis

Cativa_Process methanol Methanol (CH₃OH) catalyst [Ir(CO)₂I₂]⁻ Catalyst methanol->catalyst co Carbon Monoxide (CO) co->catalyst acetic_acid Acetic Acid (CH₃COOH) catalyst->acetic_acid

Simplified representation of the Cativa process.

Electrochemical and Biomedical Applications

Iridium's biocompatibility, corrosion resistance, and unique electrochemical properties have led to its use in sensors and medical implants.

Iridium Oxide in Sensors

Iridium oxide (IrOx) films are widely used in the development of electrochemical sensors, particularly for pH measurement.[20][21][22] These sensors exhibit a fast response, chemical stability, and can operate in harsh environments.[21] Iridium oxide-based sensors have also been developed for the detection of glucose and hydrogen peroxide.[20]

Iridium in Biomedical Implants

Platinum-iridium alloys are used in biomedical applications due to their excellent mechanical and electrochemical properties.[6] These alloys are utilized in the fabrication of microelectrodes for neurological stimulation and recording.[6] The addition of iridium to platinum significantly increases its hardness and wear resistance.[2][6] Radioactive isotopes of iridium are also used in brachytherapy for cancer treatment.[23]

Conclusion

Iridium's remarkable and diverse properties have established it as a critical material in numerous high-technology fields. From enabling the production of high-quality single crystals for advanced electronics and photonics to enhancing the efficiency of OLED displays and catalyzing important industrial chemical processes, the applications of iridium continue to expand. Its role in protective coatings for extreme environments and in sensitive biomedical devices further underscores its importance. As research continues, the unique attributes of iridium are poised to drive further innovations in materials science, impacting a wide array of scientific and industrial domains.

References

Methodological & Application

Synthesis of Iridium (III) Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of luminescent Iridium (III) complexes, which are of significant interest for applications in organic light-emitting diodes (OLEDs), photoredox catalysis, bioimaging, and photodynamic therapy. The following sections outline the general synthetic strategy, detailed experimental procedures for a representative complex, a summary of quantitative data for various complexes, and key characterization methods.

General Synthetic Strategy

The most common and versatile method for synthesizing heteroleptic Iridium (III) complexes of the type [Ir(C^N)2(N^N)]+, where C^N is a cyclometalating ligand (e.g., 2-phenylpyridine) and N^N is an ancillary diimine ligand (e.g., 2,2'-bipyridine), involves a two-step procedure. First, the chloro-bridged iridium (III) dimer, [(C^N)2Ir(μ-Cl)]2, is synthesized. This dimer is then reacted with the desired ancillary N^N ligand to yield the final cationic complex.[1]

A general workflow for this synthesis is depicted below:

Synthesis_Workflow cluster_step1 Step 1: Dimer Synthesis cluster_step2 Step 2: Complex Formation cluster_purification Purification IrCl3 IrCl3·nH2O Dimer Chloro-bridged Dimer [(C^N)2Ir(μ-Cl)]2 IrCl3->Dimer Reflux in 2-ethoxyethanol/H2O CN_ligand C^N Ligand (e.g., 2-phenylpyridine) CN_ligand->Dimer Final_Complex Final Iridium (III) Complex [Ir(C^N)2(N^N)]+ Dimer->Final_Complex Reaction with ancillary ligand NN_ligand N^N Ancillary Ligand (e.g., 2,2'-bipyridine) NN_ligand->Final_Complex Purification Column Chromatography & Recrystallization Final_Complex->Purification

Caption: General workflow for the synthesis of heteroleptic Iridium (III) complexes.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative Iridium (III) complex, (2,2'-Bipyridine)bis(2-phenylpyridine)iridium(III) hexafluorophosphate, [Ir(ppy)2(bpy)]PF6.

Protocol 1: Synthesis of [Ir(ppy)2(bpy)]PF6

Materials:

  • Iridium (III) chloride hydrate (IrCl₃·nH₂O)

  • 2-phenylpyridine (ppy)

  • 2,2'-bipyridine (bpy)

  • 2-ethoxyethanol

  • Deionized water

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

Step 1: Synthesis of the Chloro-bridged Iridium (III) Dimer, [(ppy)2Ir(μ-Cl)]2

  • In a round-bottom flask, combine Iridium (III) chloride hydrate (1.0 eq) and 2-phenylpyridine (2.5 eq).

  • Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water.

  • De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours. A yellow precipitate will form.[2]

  • Cool the mixture to room temperature.

  • Collect the yellow precipitate by vacuum filtration.

  • Wash the solid sequentially with water, ethanol, and finally a small amount of diethyl ether or hexane.

  • Dry the resulting yellow powder under vacuum. The dimer is typically used in the next step without further purification.

Step 2: Synthesis of [Ir(ppy)2(bpy)]PF6

  • Suspend the chloro-bridged dimer, [(ppy)2Ir(μ-Cl)]2 (1.0 eq), and 2,2'-bipyridine (2.2 eq) in a suitable solvent such as a 2:1 mixture of dichloromethane and methanol.[1]

  • Reflux the mixture under an inert atmosphere for 4-6 hours. The solution should become a clear, bright yellow.[1]

  • Cool the reaction mixture to room temperature.

  • In a separate flask, prepare a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆).

  • Add the NH₄PF₆ solution dropwise to the reaction mixture with vigorous stirring. A yellow precipitate of the hexafluorophosphate salt will form.

  • Stir the mixture at room temperature for an additional 1-2 hours to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol or diethyl ether.

  • Dry the crude product under vacuum.

Purification:

The crude [Ir(ppy)2(bpy)]PF6 can be purified by column chromatography on silica gel using a gradient eluent system, typically starting with dichloromethane and gradually increasing the polarity with acetonitrile or methanol. The fractions containing the desired product are collected and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization from a solvent system such as dichloromethane/hexane or acetone/pentane.

Quantitative Data Summary

The following table summarizes the synthesis and photophysical data for several representative Iridium (III) complexes.

ComplexCyclometalating Ligand (C^N)Ancillary Ligand (N^N)Yield (%)λabs (nm)λem (nm)Quantum Yield (Φ)Lifetime (µs)
1 2-phenylpyridine (ppy)2,2'-bipyridine (bpy)~79[1]~255, 380~590-610~0.1-0.2~1-2
2 2-phenylpyridine (ppy)4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy)>60[3]~260, 385~580-600~0.3-0.4~1.5-2.5
3 2-(2,4-difluorophenyl)pyridine (dfppy)2,2'-bipyridine (bpy)>60[3]~260, 370~470-490~0.4-0.6~1-2
4 1-phenylisoquinoline (piq)2,2'-bipyridine (bpy)~72[1]~270, 400~620-640~0.2-0.3~0.5-1.5

Note: The exact photophysical properties can vary depending on the solvent and measurement conditions.

Characterization

The synthesized Iridium (III) complexes should be thoroughly characterized to confirm their identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the complex and the coordination of the ligands. In the ¹H NMR spectrum of [Ir(ppy)2(bpy)]PF6, the proton signals of the coordinated ligands will show characteristic downfield shifts compared to the free ligands. For instance, the proton adjacent to the nitrogen on the phenylpyridine ligand (H⁶) typically shifts significantly downfield upon cyclometalation.[2]

Mass Spectrometry

High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is used to confirm the molecular weight and isotopic pattern of the cationic complex.

UV-Vis Absorption and Photoluminescence Spectroscopy

UV-Vis spectroscopy is used to characterize the electronic absorption properties of the complex. The spectra typically show intense ligand-centered (π-π*) transitions in the UV region and lower energy metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) bands in the visible region.[4] Photoluminescence spectroscopy is used to determine the emission maximum (λem), which dictates the color of the emitted light.

Quantum Yield and Lifetime Measurements

The phosphorescence quantum yield (Φ) and excited-state lifetime (τ) are crucial parameters for assessing the efficiency of the emissive process. These are typically measured using specialized spectroscopic techniques and are often reported relative to a standard of known quantum yield.

The relationship between the structure of the ligands and the resulting photophysical properties is a key area of research in the development of new Iridium (III) complexes.

Ligand_Property_Relationship cluster_ligands Ligand Design cluster_properties Photophysical Properties CN_Ligand C^N Ligand (e.g., ppy, dfppy, piq) HOMO_LUMO HOMO/LUMO Energy Levels CN_Ligand->HOMO_LUMO Influences HOMO NN_Ligand N^N Ligand (e.g., bpy, dtbbpy) NN_Ligand->HOMO_LUMO Influences LUMO Emission_Wavelength Emission Wavelength (Color) HOMO_LUMO->Emission_Wavelength Determines Energy Gap Quantum_Yield Quantum Yield (Brightness) Emission_Wavelength->Quantum_Yield Lifetime Excited State Lifetime Emission_Wavelength->Lifetime

Caption: Relationship between ligand structure and photophysical properties.

References

Application Notes and Protocols for Iredium-Catalyzed Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium-catalyzed hydrogenation has emerged as a powerful and versatile tool in modern organic synthesis, particularly for the asymmetric reduction of a wide range of functional groups. This methodology is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of chiral molecules, where precise control of stereochemistry is crucial for biological activity. Iridium catalysts, often employed with chiral ligands, exhibit high activity and selectivity for the hydrogenation of various substrates, including unfunctionalized olefins, imines, ketones, and heteroaromatics.

The versatility of iridium catalysts stems from the tunability of their steric and electronic properties through the appropriate choice of ligands. This allows for the optimization of reactivity and enantioselectivity for specific transformations. These reactions are typically performed under a hydrogen atmosphere in a high-pressure reactor, often referred to as an autoclave. This document provides a detailed overview of the experimental setup, protocols for catalyst preparation and hydrogenation reactions, and a summary of quantitative data for selected transformations.

Experimental Workflow

The general workflow for an iridium-catalyzed hydrogenation experiment is outlined below. It encompasses catalyst preparation, reaction setup, execution, and product analysis. Adherence to safety protocols, particularly when working with hydrogen gas at high pressures, is essential.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Analysis cat_prep Preparation of Iridium Precursor (e.g., [Ir(COD)Cl]2) active_cat Formation of Active Chiral Iridium Catalyst cat_prep->active_cat ligand_prep Synthesis/Procurement of Chiral Ligand ligand_prep->active_cat reagents Addition of Substrate, Catalyst, and Solvent active_cat->reagents autoclave_prep Autoclave Setup and Leak Test autoclave_prep->reagents reaction_conditions Pressurize with H2 and Set Temperature reagents->reaction_conditions stirring Reaction under Stirring reaction_conditions->stirring depressurize Cooling and Depressurization stirring->depressurize filtration Filtration to Remove Catalyst depressurize->filtration extraction Product Extraction and Purification filtration->extraction analysis Characterization (NMR, HPLC, etc.) extraction->analysis

Caption: General experimental workflow for iridium-catalyzed hydrogenation.

Experimental Protocols

Protocol 1: Preparation of the Iridium Precursor [Ir(COD)Cl]₂

This protocol describes the synthesis of the common iridium precursor, chloro(1,5-cyclooctadiene)iridium(I) dimer, from iridium(III) chloride.

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • 1,5-Cyclooctadiene (COD)

  • Ethanol

  • Deionized water

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend iridium(III) chloride hydrate in a 3:1 mixture of ethanol and water.

  • Deaerate the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add 1,5-cyclooctadiene to the suspension under a positive pressure of the inert gas.

  • Heat the mixture to reflux and maintain reflux for 18-24 hours. The color of the suspension should change from dark brown/black to a reddish-orange.

  • After cooling to room temperature, the reddish-orange crystalline product is collected by filtration.

  • Wash the product with small portions of cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to yield [Ir(COD)Cl]₂.

Protocol 2: In Situ Preparation of a Chiral Iridium Catalyst with (R)-BINAP

This protocol details the in-situ formation of an active chiral iridium catalyst from the precursor and a chiral phosphine ligand, (R)-BINAP.

Materials:

  • [Ir(COD)Cl]₂

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

  • Anhydrous, degassed solvent (e.g., dichloromethane, methanol, or THF)

  • Schlenk flask or glovebox for inert atmosphere operations

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [Ir(COD)Cl]₂ and (R)-BINAP (in a 1:2.2 molar ratio of Ir to BINAP) in the chosen anhydrous, degassed solvent.

  • Stir the mixture at room temperature for 30-60 minutes. The formation of the active catalyst is often indicated by a color change.

  • This solution of the in-situ prepared catalyst is then used directly in the hydrogenation reaction.

Protocol 3: General Procedure for Asymmetric Hydrogenation in an Autoclave

This protocol provides a general method for the asymmetric hydrogenation of a prochiral substrate using a pre-formed or in-situ generated iridium catalyst in a high-pressure reactor.

Materials:

  • Prochiral substrate (e.g., olefin, imine, ketone)

  • Iridium catalyst (as prepared in Protocol 2 or a commercially available catalyst)

  • Anhydrous, degassed solvent

  • High-pressure reactor (autoclave) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox or under a stream of inert gas, charge the autoclave's glass liner with the substrate and the iridium catalyst solution. The substrate-to-catalyst ratio (S/C) typically ranges from 100 to 10,000.

  • Seal the autoclave and purge it with hydrogen gas 3-5 times to remove any residual air.

  • Pressurize the autoclave to the desired hydrogen pressure (typically 10-100 atm).

  • Place the autoclave in a heating mantle or oil bath and heat to the desired reaction temperature while stirring.

  • Monitor the reaction progress by observing the pressure drop (hydrogen consumption) or by taking aliquots (if the reactor setup allows) for analysis (e.g., by TLC, GC, or NMR).

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Open the autoclave, remove the reaction mixture, and proceed with the work-up and purification.

Data Presentation

The following tables summarize representative quantitative data for iridium-catalyzed hydrogenations of different substrate classes.

Table 1: Asymmetric Hydrogenation of Unfunctionalized Olefins

EntrySubstrateCatalyst (mol%)LigandSolventH₂ Pressure (atm)Temp (°C)Time (h)Yield (%)ee (%)
11-Phenyl-1-propene1PHOXCH₂Cl₂502512>9592
2(E)-1,2-Diphenylethene0.5SpiroPAPToluene3040249895
32-Phenyl-1-butene1ThrePHOXTHF5025169488

Table 2: Asymmetric Hydrogenation of Imines

EntrySubstrateCatalyst (mol%)LigandSolventH₂ Pressure (atm)Temp (°C)Time (h)Yield (%)ee (%)
1N-(1-Phenylethylidene)aniline0.1PHOXCH₂Cl₂50-2012>9996
2N-Benzylidene-methylamine0.5f-BINAPHANEToluene80504>9582
3N-Sulfonyl-protected ketimine0.25SpiroPNPn-Propanol5025249598

Table 3: Asymmetric Hydrogenation of Ketones

EntrySubstrateCatalyst (mol%)LigandSolventH₂ Pressure (atm)Temp (°C)Time (h)Yield (%)ee (%)
1Acetophenone0.1SpiroPAPMethanol5030129997
21-Tetralone0.05f-SpiroPhosToluene806024>9899
32,2-Dimethyl-3-oxobutanoate0.1BINAPEthanol100234895>99

Catalytic Cycle

The generally accepted mechanism for iridium-catalyzed asymmetric hydrogenation involves an outer-sphere pathway. The key steps are the activation of hydrogen, coordination of the substrate, migratory insertion, and reductive elimination.

catalytic_cycle catalyst [Ir(L)]+ h2_complex [Ir(H)₂(L)]+ catalyst->h2_complex H₂ substrate_complex [Ir(H)₂(L)(S)]+ h2_complex->substrate_complex Substrate (S) product_complex [Ir(H)(L)(P)]+ substrate_complex->product_complex Migratory Insertion product_complex->catalyst Reductive Elimination (Product P)

Caption: Simplified catalytic cycle for iridium-catalyzed hydrogenation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst- Ensure the catalyst was prepared and handled under strictly inert conditions.- Use a freshly prepared catalyst solution.- Verify the quality of the iridium precursor and ligand.
Catalyst poisoning- Purify the substrate and solvent to remove potential poisons (e.g., sulfur compounds, halides, coordinating functional groups).[1][2]- Add a scavenger for the suspected poison if its identity is known.
Insufficient hydrogen pressure- Check for leaks in the autoclave system.- Ensure the hydrogen source is providing the correct pressure.
Incorrect reaction temperature- Optimize the reaction temperature; some catalysts have a narrow optimal temperature range.
Low enantioselectivity Suboptimal ligand- Screen different chiral ligands for the specific substrate.
Incorrect solvent- The solvent can significantly influence enantioselectivity; screen a range of solvents.
Reaction temperature too high- Lowering the reaction temperature often improves enantioselectivity.
Racemization of product- Check if the product is prone to racemization under the reaction or work-up conditions.
Over-reduction of substrate Catalyst is too active- In cases of selective hydrogenation (e.g., alkynes to alkenes), consider using a partially poisoned catalyst (e.g., Lindlar's catalyst, though palladium-based).[3]- Reduce the reaction time or hydrogen pressure.
Catalyst deactivation Formation of inactive catalyst species- Some iridium catalysts can form inactive dimers or trimers.[4] Modifying the ligand or solvent can sometimes prevent this.- Ensure the reaction is run to completion in a reasonable timeframe to minimize catalyst decomposition.

References

A Step-by-Step Guide to Iridium-Catalyzed C-H Activation: Protocols and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iridium catalysis has emerged as a powerful tool in modern organic synthesis, enabling the direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds. This transformative approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. This guide provides a detailed overview of iridium-catalyzed C-H activation, including key reaction types, experimental protocols, and mechanistic insights to facilitate its application in research and drug development.

Introduction to Iridium-Catalyzed C-H Activation

The strategic advantage of C-H activation lies in its ability to directly convert ubiquitous C-H bonds into new carbon-carbon and carbon-heteroatom bonds. Iridium catalysts, particularly those featuring a cyclopentadienyl (Cp*) ligand, have demonstrated remarkable efficiency and selectivity in these transformations. These reactions often proceed via a concerted metalation-deprotonation mechanism, where a directing group on the substrate coordinates to the iridium center, guiding the catalyst to a specific C-H bond for activation.[1] This directed approach allows for high levels of regioselectivity, a crucial aspect for the synthesis of complex molecules.

Common transformations achieved through iridium-catalyzed C-H activation include:

  • Borylation: The introduction of a boryl group, a versatile handle for subsequent cross-coupling reactions.

  • Silylation: The formation of organosilanes, which can be used in various transformations or serve as stable functional groups.[2][3]

  • Amination: The direct formation of C-N bonds, providing access to anilines and other nitrogen-containing compounds.[4][5]

  • Alkylation and Arylation: The formation of new C-C bonds.[6]

  • Halogenation: The introduction of halogen atoms.

The General Catalytic Cycle

The catalytic cycle for many iridium-catalyzed C-H activations, particularly those involving a directing group, is generally understood to proceed through the following key steps. The active iridium catalyst, often generated in situ, first coordinates to the directing group of the substrate. This is followed by the crucial C-H activation step, which typically occurs via a concerted metalation-deprotonation (CMD) pathway to form a cyclometalated iridium intermediate. This intermediate then reacts with the coupling partner (e.g., a borane, silane, or amine source) in an oxidative addition or sigma-bond metathesis step. Finally, reductive elimination occurs to form the desired product and regenerate the active iridium catalyst, closing the catalytic cycle.

Catalytic Cycle for Iridium-Catalyzed C-H Activation General Catalytic Cycle cluster_cycle Ir_cat [Ir(III)] Catalyst Coordination Coordination with Substrate (R-H) Ir_cat->Coordination Substrate (R-H) CH_Activation C-H Activation (Concerted Metalation- Deprotonation) Coordination->CH_Activation Intermediate Cyclometalated Ir(III) Intermediate CH_Activation->Intermediate - H+ Coupling Reaction with Coupling Partner (X-Y) Intermediate->Coupling Coupling Partner (X-Y) Final_Intermediate Ir(III) Intermediate Coupling->Final_Intermediate Reductive_Elimination Reductive Elimination Final_Intermediate->Reductive_Elimination Reductive_Elimination->Ir_cat - Product (R-X) Product Product (R-X) Reductive_Elimination->Product

Caption: A generalized catalytic cycle for directed iridium-catalyzed C-H activation.

Experimental Protocols

This section provides detailed protocols for three common and highly useful iridium-catalyzed C-H activation reactions: borylation, silylation, and amination.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a powerful method for the synthesis of aryl and heteroaryl boronate esters, which are key building blocks in Suzuki-Miyaura cross-coupling reactions. High-throughput experimentation has been instrumental in the rapid optimization of these protocols.[7]

General Experimental Workflow:

The following diagram illustrates a typical workflow for setting up an iridium-catalyzed C-H activation reaction.

Experimental Workflow for Iridium-Catalyzed C-H Activation General Experimental Workflow Start Start Prep_Catalyst Prepare Catalyst Solution ([Ir(OMe)(cod)]2 + ligand) Start->Prep_Catalyst Add_Substrate Add Substrate and Borylating Agent (B2pin2) Prep_Catalyst->Add_Substrate Add_Solvent Add Solvent (e.g., THF, Cyclohexane) Add_Substrate->Add_Solvent Reaction_Setup Assemble Reaction under Inert Atmosphere (N2 or Ar) Add_Solvent->Reaction_Setup Reaction Heat Reaction Mixture (e.g., 80-100 °C) Reaction_Setup->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Purification Purify Product (Column Chromatography) Workup->Purification End Characterize Product Purification->End

Caption: A typical experimental workflow for an iridium-catalyzed C-H activation reaction.

Protocol for C-H Borylation of an Arene:

A representative protocol for the borylation of an aromatic substrate is detailed below.

Parameter Value
Iridium Precatalyst [Ir(OMe)(cod)]₂
Ligand 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen)
Borylating Agent Bis(pinacolato)diboron (B₂pin₂)
Substrate Arene (e.g., 1,3-dichlorobenzene)
Solvent Cyclohexane
Temperature 80 °C
Reaction Time 12-24 hours
Typical Yield 70-95%

Detailed Procedure:

  • In a glovebox, an oven-dried vial is charged with [Ir(OMe)(cod)]₂ (1.5 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (3.0 mol%), and bis(pinacolato)diboron (1.2 equivalents).

  • The arene substrate (1.0 equivalent) and cyclohexane are then added.

  • The vial is sealed with a Teflon-lined cap and removed from the glovebox.

  • The reaction mixture is stirred at 80 °C for the specified time.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Iridium-Catalyzed C-H Silylation

Directed C-H silylation allows for the introduction of a silyl group at a specific position, often ortho to a directing group.[8] This can be achieved through the formation of a temporary silyl ether which then directs the C-H activation.[2][8]

Protocol for Hydroxyl-Directed ortho-Silylation:

Parameter Value
Iridium Precatalyst [Ir(cod)OMe]₂
Ligand 1,10-phenanthroline
Silylating Agent HSiMe₂Et
Hydrogen Acceptor Norbornene
Substrate Benzyl alcohol derivative
Solvent Tetrahydrofuran (THF)
Temperature 80-100 °C
Reaction Time 24 hours
Typical Yield 60-85%

Detailed Procedure:

  • To an oven-dried vial is added the benzyl alcohol substrate (1.0 equivalent) and a magnetic stir bar.

  • The vial is sealed and purged with argon.

  • Anhydrous THF is added, followed by the silylating agent (1.2 equivalents).

  • A solution of the iridium precatalyst (1 mol %) and 1,10-phenanthroline (2 mol %) in THF is added, followed by norbornene (5.0 equivalents).

  • The reaction mixture is heated to 80-100 °C for 24 hours.

  • After cooling, the solvent is removed in vacuo, and the residue is purified by flash chromatography.

Iridium-Catalyzed C-H Amination

The direct amination of C-H bonds is a highly valuable transformation in medicinal chemistry for the synthesis of aniline derivatives.[4][5] The use of directing groups is crucial for achieving high regioselectivity.[4][5]

Protocol for Directed ortho-C-H Amination:

Parameter Value
Iridium Catalyst [Cp*Ir(H₂O)₃]SO₄
Amine Source 2-(Boc-amino)dioxazolone
Base K₂CO₃
Solvent 1,2-Dichloroethane (DCE)
Temperature 100 °C
Reaction Time 16 hours
Typical Yield 50-90%

Detailed Procedure:

  • An oven-dried reaction tube is charged with the substrate containing a directing group (e.g., a benzoic acid, 1.0 equivalent), [Cp*Ir(H₂O)₃]SO₄ (2.5 mol%), the amine source (1.5 equivalents), and K₂CO₃ (2.0 equivalents).

  • The tube is sealed and evacuated and backfilled with argon three times.

  • Anhydrous DCE is added via syringe.

  • The reaction mixture is stirred at 100 °C for 16 hours.

  • After cooling to room temperature, the reaction is diluted with dichloromethane and filtered through a pad of celite.

  • The filtrate is concentrated, and the crude product is purified by column chromatography.

Applications in Drug Discovery and Development

The ability to perform late-stage functionalization on complex molecules makes iridium-catalyzed C-H activation a particularly attractive strategy in drug discovery. This allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships (SAR). For example, the introduction of methyl groups or isotopic labels (e.g., CD₃) can significantly impact the metabolic stability and pharmacokinetic properties of a drug candidate. Furthermore, the development of high-throughput experimentation platforms has enabled the rapid screening of reaction conditions and the exploration of a wider range of substrates, accelerating the drug discovery process.[4][5][7]

Conclusion

Iridium-catalyzed C-H activation has become a cornerstone of modern synthetic chemistry, offering efficient and selective methods for the functionalization of a wide array of organic molecules. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers looking to incorporate this powerful technology into their synthetic endeavors. As the field continues to evolve, the development of new catalysts and methodologies will undoubtedly further expand the scope and utility of iridium-catalyzed C-H activation in both academic and industrial settings.

References

Application of Iridium Photocatalysts in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iridium photocatalysts have emerged as powerful tools in modern organic synthesis, enabling a wide array of transformations under mild conditions.[1][2] Their unique photophysical properties, including long-lived excited states and tunable redox potentials, allow for the efficient generation of radical intermediates from a variety of precursors through single-electron transfer (SET) processes.[2][3] This has led to significant advancements in C-H functionalization, asymmetric synthesis, and cross-coupling reactions, providing novel pathways for the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries.[4][5][6]

This document provides detailed application notes and experimental protocols for key transformations facilitated by iridium photocatalysts, including data-rich tables for easy comparison and visual diagrams of reaction mechanisms and workflows.

General Principles of Iridium Photocatalysis

Iridium(III) complexes, particularly those with cyclometalating ligands like 2-phenylpyridine (ppy), are workhorse photocatalysts.[2][7] Upon absorption of visible light (typically from blue LEDs), the iridium complex is promoted to a long-lived triplet excited state (*Ir(III)). This excited state is both a stronger oxidant and a stronger reductant than the ground state, allowing it to engage in SET with organic substrates.

Two primary catalytic cycles are operative:

  • Oxidative Quenching Cycle: The excited photocatalyst (*Ir(III)) accepts an electron from an electron-rich substrate (reductive quenching is also possible but less common for many applications), generating a radical cation and a reduced Ir(II) species. The Ir(II) species is then oxidized back to the ground state Ir(III) by an oxidant in the reaction mixture, completing the catalytic cycle.

  • Reductive Quenching Cycle: The excited photocatalyst (*Ir(III)) donates an electron to an electron-deficient substrate, forming a radical anion and an oxidized Ir(IV) species. The Ir(IV) species is subsequently reduced back to the ground state Ir(III) by a sacrificial electron donor.

These cycles generate highly reactive radical intermediates that can participate in a variety of bond-forming events.

General_Iridium_Photocatalysis_Cycles cluster_oxidative Oxidative Quenching Cycle cluster_reductive Reductive Quenching Cycle IrIII_ox Ir(III) IrIII_star_ox *Ir(III) IrIII_ox->IrIII_star_ox hν (Visible Light) IrII_ox Ir(II) IrIII_star_ox->IrII_ox SET Substrate_ox Substrate (D) IrIII_star_ox->Substrate_ox e- transfer Substrate_radical_ox Substrate•+ (D•+) IrII_ox->IrIII_ox e- transfer Oxidant Oxidant IrII_ox->Oxidant Substrate_ox->Substrate_radical_ox Product_ox Product Substrate_radical_ox->Product_ox Reaction IrIII_red Ir(III) IrIII_star_red *Ir(III) IrIII_red->IrIII_star_red hν (Visible Light) IrIV_red Ir(IV) IrIII_star_red->IrIV_red SET Substrate_red Substrate (A) IrIII_star_red->Substrate_red e- transfer IrIV_red->IrIII_red e- transfer Donor Donor IrIV_red->Donor Substrate_radical_red Substrate•- (A•-) Substrate_red->Substrate_radical_red Product_red Product Substrate_radical_red->Product_red Reaction

Caption: General mechanisms of iridium photocatalysis.

Application in C-H Functionalization

Direct C-H functionalization is a highly desirable transformation as it avoids the need for pre-functionalized starting materials. Iridium photocatalysis has enabled the functionalization of typically inert C(sp³)–H bonds under mild conditions.[6][8][9]

Site-Selective C(sp³)–H gem-Difluoroallylation of Amides

This protocol describes a photoredox-catalyzed method for the site-selective gem-difluoroalkenylation of C(sp³)–H bonds in amides using aryl carboxylic acids as hydrogen atom transfer (HAT) agents.[10]

Reaction Scheme: An α-C–H bond of an amide is functionalized with an α-trifluoromethylstyrene derivative to yield a gem-difluoroalkene product.

Quantitative Data Summary:

EntryAmide SubstrateAlkene SubstrateYield (%)[10]Selectivity (product:isomer)[10]
11-Methylpyrrolidin-2-oneα-Trifluoromethylstyrene9145:1
2N-Methyl-N-phenylacetamideα-Trifluoromethylstyrene85>50:1
3N,N-Dimethylacetamideα-Trifluoromethylstyrene7830:1
4Gemfibrozil derivativeα-Trifluoromethylstyrene57N/A

Experimental Protocol:

  • Reagents and Equipment:

    • Iridium photocatalyst: [Ir(dFCF3ppy)2(bpy)]PF6 (PC1)

    • Hydrogen Atom Transfer (HAT) agent: 2,4,6-trimethylbenzoic acid

    • Base: Cesium carbonate (Cs₂CO₃)

    • Solvent: Acetonitrile (MeCN), anhydrous

    • Light source: 40 W blue LED lamp (λ ≈ 427 nm)

    • Reaction vessel: Oven-dried Schlenk tube with a magnetic stir bar.

  • Procedure:

    • To the Schlenk tube, add the amide (2.0 mmol, 10 equiv), α-trifluoromethylstyrene (0.2 mmol, 1 equiv), [Ir(dFCF3ppy)2(bpy)]PF6 (0.006 mmol, 3 mol%), 2,4,6-trimethylbenzoic acid (0.2 mmol, 1 equiv), and Cs₂CO₃ (0.6 mmol, 3 equiv).[10]

    • Evacuate and backfill the tube with nitrogen three times.

    • Add anhydrous MeCN (2.0 mL) via syringe.

    • Place the reaction mixture approximately 5 cm from the blue LED lamp and stir at room temperature.

    • Irradiate for 12 hours.

    • Upon completion, the reaction mixture is concentrated and purified by column chromatography on silica gel to afford the desired product.

CH_Functionalization_Workflow start Start reagents Combine Amide, Alkene, Photocatalyst, HAT agent, Base in Schlenk tube start->reagents degas Evacuate and Backfill with Nitrogen (3x) reagents->degas solvent Add Anhydrous Acetonitrile degas->solvent irradiate Irradiate with Blue LED (12h, room temp) solvent->irradiate workup Reaction Workup and Purification irradiate->workup product Isolated Product workup->product

Caption: Experimental workflow for C-H functionalization.

Application in Asymmetric Synthesis

Combining iridium photocatalysis with chiral catalysts has opened new avenues for enantioselective transformations.[1][4] Chiral-at-metal iridium complexes, where the stereocenter is the iridium atom itself, have proven to be effective catalysts for a range of asymmetric reactions.[1][4][5]

Enantioselective Allylic Alkylation

This protocol describes the iridium-catalyzed asymmetric allylic alkylation of malonates to construct all-carbon quaternary stereocenters.[11]

Reaction Scheme: A dialkyl malonate reacts with a trisubstituted allylic electrophile in the presence of a chiral iridium catalyst to form a product with an all-carbon quaternary center with high enantioselectivity.

Quantitative Data Summary:

EntryElectrophile (Aryl group)Nucleophile (Malonate)Yield (%)[11]ee (%)[11]
1PhenylDiethyl malonate8596
22-NaphthylDiethyl malonate9397
34-CF₃-PhenylDiethyl malonate8895
44-MeO-PhenylDiethyl malonate9196
5PhenylDibenzyl malonate7595

Experimental Protocol:

  • Reagents and Equipment:

    • Iridium precursor: [Ir(COD)Cl]₂

    • Chiral ligand: (S,S)-f-binaphane

    • Base: Zinc ethyl malonate (prepared in situ from diethylzinc and ethyl malonate)

    • Solvent: Tetrahydrofuran (THF), anhydrous

    • Reaction vessel: Oven-dried vial with a magnetic stir bar.

  • Procedure:

    • In a nitrogen-filled glovebox, add [Ir(COD)Cl]₂ (0.005 mmol, 2.5 mol%) and the chiral ligand (0.011 mmol, 5.5 mol%) to a vial.

    • Add anhydrous THF (1.0 mL) and stir for 30 minutes.

    • In a separate vial, prepare the zinc malonate by adding diethylzinc (1.1 M in toluene, 0.3 mmol, 1.5 equiv) to a solution of the malonate (0.3 mmol, 1.5 equiv) in THF (1.0 mL) at 0 °C, then warming to room temperature.

    • Add the allylic electrophile (0.2 mmol, 1 equiv) to the catalyst solution.

    • Add the zinc malonate solution to the catalyst mixture.

    • Stir the reaction at room temperature for the specified time (typically 12-24 hours).

    • Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

    • The combined organic layers are dried, concentrated, and purified by flash chromatography.

Asymmetric_Alkylation_Mechanism Ir_cat [Ir(I)-L] pi_allyl [π-Allyl-Ir(III)-L] Ir_cat->pi_allyl Oxidative Addition allyl_elec Allylic Electrophile allyl_elec->pi_allyl product Enantioenriched Product pi_allyl->product Nucleophilic Attack nucleophile Nucleophile (Malonate) nucleophile->product product->Ir_cat Reductive Elimination Dual_Catalysis_Cycle cluster_Ir Iridium Photocatalytic Cycle cluster_Ni Nickel Cross-Coupling Cycle IrIII Ir(III) IrIII_star *Ir(III) IrIII->IrIII_star IrII Ir(II) IrIII_star->IrII SET IrII->IrIII Oxidation NiIII R-Ar-Ni(III)L₂-X IrII->NiIII Reduces Ni(III) RCOOH R-COOH RCOOH->IrIII_star e- R_radical R• RCOOH->R_radical -CO₂, -H+ NiII_Ar Ar-Ni(II)L₂-X R_radical->NiII_Ar Radical Capture Ni0 Ni(0)L₂ Ni0->NiII_Ar Oxidative Addition NiII_Ar->NiIII NiIII->Ni0 Reduction Product R-Ar NiIII->Product Reductive Elimination ArX Ar-X ArX->NiII_Ar

References

Application Notes and Protocols for the Fabrication of Iridium-Based Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Organic Light-Emitting Diodes (OLEDs) are a major advancement in display and lighting technology, built upon layers of organic semiconductor materials.[1] Phosphorescent OLEDs (PHOLEDs), which utilize heavy metal complexes like those containing iridium, can achieve theoretical internal quantum efficiencies of up to 100% by harvesting both singlet and triplet excitons.[1][2] This is a significant improvement over fluorescent OLEDs, where only singlet excitons contribute to light emission, limiting the internal quantum efficiency to 25%.[2]

Iridium(III) complexes are the most common phosphorescent dopants used in OLEDs due to their strong spin-orbit coupling, which facilitates the efficient generation of light from triplet states.[1][2] These complexes are typically co-deposited as a "guest" dopant within a "host" material to form the emissive layer (EML).[2] This application note provides a detailed procedure for the fabrication of iridium-based OLEDs, covering substrate preparation, multilayer thin-film deposition via spin-coating and thermal evaporation, and device encapsulation.

General Fabrication Workflow

The fabrication of an iridium-based OLED involves a sequential deposition of multiple layers onto a transparent conductive substrate. Each layer serves a specific function in facilitating the injection, transport, and recombination of charge carriers (holes and electrons) to generate light. The general process can be broken down into several key stages, from substrate cleaning to the final encapsulation of the device to protect it from environmental degradation.[3][4]

G cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition cluster_final Final Steps sub_clean Substrate Cleaning (Sonication & UV-Ozone) hil_htl HIL/HTL Deposition (Spin-Coating) sub_clean->hil_htl Glovebox Transfer eml Emissive Layer Deposition (Thermal Evaporation) hil_htl->eml etl_eil ETL/EIL Deposition (Thermal Evaporation) eml->etl_eil cathode Cathode Deposition (Thermal Evaporation) etl_eil->cathode encap Encapsulation cathode->encap testing Device Testing encap->testing

Caption: General workflow for the fabrication of an Iridium-based OLED.

Device Architecture and Energy Levels

A typical multilayer OLED structure is designed to ensure efficient charge injection from the electrodes and balanced charge transport to the emissive layer, where recombination occurs.[2] The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels of adjacent materials are critical for minimizing energy barriers.

Caption: Typical OLED device architecture and corresponding energy level diagram.

Experimental Protocols

The following protocols describe the fabrication of a phosphorescent OLED using a combination of solution-based spin-coating and vacuum thermal evaporation. All solution preparation and spin-coating steps should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the organic materials.[5][6]

Protocol 1: Substrate Preparation

The quality of the Indium Tin Oxide (ITO) substrate is crucial for device performance. A thorough cleaning procedure is required to remove organic and particulate contamination.[7][8]

  • Initial Cleaning: Place pre-patterned ITO-coated glass substrates in a substrate rack.

  • Sonication: Sequentially sonicate the substrates in beakers containing the following solutions for 15 minutes each:

    • Detergent solution (e.g., Hellmanex III in deionized water).[7]

    • Deionized (DI) water (rinse thoroughly).[7]

    • Isopropyl alcohol (IPA).[7]

  • Drying: Dry the substrates using a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: Transfer the dried substrates to a UV-ozone cleaner and treat for 5-15 minutes to remove residual organic contaminants and improve the work function of the ITO surface.[7][8]

  • Glovebox Transfer: Immediately transfer the cleaned substrates into a nitrogen-filled glovebox for subsequent processing.

Protocol 2: Hole Injection & Transport Layer (HIL/HTL) Deposition

This protocol uses spin-coating to deposit a common HIL material, PEDOT:PSS.

  • Solution Preparation: Filter poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution through a 0.45 µm hydrophilic syringe filter to remove aggregates.[7]

  • Dispensing: Place a cleaned ITO substrate onto the spin coater chuck. Dispense approximately 40 µL of the filtered PEDOT:PSS solution onto the center of the substrate.[7]

  • Spin Coating: Spin the substrate at 6000 rpm for 30 seconds to achieve a uniform thin film (approx. 30 nm).[7]

  • Annealing: Transfer the coated substrate to a hotplate inside the glovebox and anneal at 110-120 °C for 15 minutes to remove residual solvent.[7]

  • ITO Contact Exposure: Gently swab the edges of the substrate with a cleanroom swab dipped in methanol to expose the ITO contact fingers for later cathode deposition, ensuring the central active area remains intact.[7]

Protocol 3: Emissive and Subsequent Layer Deposition by Thermal Evaporation

The emissive layer, electron transport layers, and metal cathode are deposited sequentially via vacuum thermal evaporation in a chamber with a base pressure of <10⁻⁶ Torr.[8]

  • Material Loading: Load high-purity (99.99% or higher) organic materials and the iridium complex into separate thermal evaporation sources (e.g., alumina crucibles).[9] Load the cathode material (e.g., Aluminum) into a separate resistive boat.

  • Substrate Mounting: Mount the substrates with the PEDOT:PSS layer facing the evaporation sources. A shadow mask is placed over the substrates to define the active area of the device (e.g., 2x2 mm²).[5][8]

  • Pump Down: Evacuate the chamber to a base pressure below 10⁻⁶ Torr.

  • Emissive Layer (EML) Co-deposition:

    • Simultaneously heat the host material source (e.g., TCTA) and the iridium complex dopant source (e.g., Ir(piq)₂acac).[8]

    • Monitor the deposition rates using quartz crystal microbalances. A typical host deposition rate is ~0.1 nm/s.[8]

    • Adjust the dopant deposition rate to achieve the desired doping concentration (e.g., 8% for Ir(piq)₂acac).

    • Deposit to the target thickness (e.g., 25 nm).[8]

  • Electron Transport Layer (ETL) Deposition:

    • Without breaking the vacuum, deposit the ETL material (e.g., TPBi or CN-T2T) onto the EML.[5]

    • Maintain a deposition rate of ~0.1 nm/s to the desired thickness (e.g., 20-50 nm).[5][8]

  • Electron Injection Layer (EIL) Deposition:

    • Deposit a thin layer of an electron injection material like Lithium Fluoride (LiF) or 8-quinolinolato)lithium (Liq).[5][8]

    • Typical thickness is 1-2 nm.[5][8]

  • Cathode Deposition:

    • Deposit the metal cathode (e.g., Aluminum) at a higher deposition rate (~0.5 nm/s) to the target thickness (e.g., 100-120 nm).[5][8]

  • Venting: Once all depositions are complete, cool the sources and vent the chamber with nitrogen gas before removing the devices.

Protocol 4: Encapsulation

OLEDs are highly sensitive to moisture and oxygen; therefore, encapsulation is a critical final step to ensure device longevity.[3][4]

  • Preparation: Perform this step in a nitrogen-filled glovebox.

  • Adhesive Application: Apply a bead of UV-curable epoxy around the perimeter of the active area on the device substrate.[7]

  • Cover Glass Placement: Carefully place an encapsulation coverslip or glass slide over the device, pressing gently to spread the epoxy and form a seal.

  • UV Curing: Expose the device to a UV lamp to cure the epoxy, forming a hermetic seal.

Data Presentation: Materials and Device Parameters

The following tables summarize typical materials and fabrication parameters for iridium-based PHOLEDs.

Table 1: Example Device Architecture and Materials

LayerMaterial NameAbbreviationFunctionDeposition Method
AnodeIndium Tin OxideITOTransparent Hole Injecting ElectrodeSputtered (Commercial)
HILPoly(3,4-ethylenedioxythiophene) polystyrene sulfonatePEDOT:PSSHole Injection & PlanarizationSpin-Coating
HTL4,4'-Bis(N-(1-naphthyl)-N-phenylamino)biphenylNPBHole TransportThermal Evaporation
HTL4,4',4''-Tris(carbazol-9-yl)triphenylamineTCTAHole Transport & Exciton BlockingThermal Evaporation
EMLTCTA doped with Iridium(III) complexTCTA:Ir(ppy)₃Light Emission (Host:Guest)Thermal Evaporation
ETL1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzeneTPBiElectron Transport & Hole BlockingThermal Evaporation
EILLithium FluorideLiFElectron InjectionThermal Evaporation
CathodeAluminumAlElectron Injecting ElectrodeThermal Evaporation

Table 2: Quantitative Fabrication and Performance Parameters from Literature

Device Layer StackHIL/HTL Thickness (nm)EML Thickness (nm)ETL/EIL Thickness (nm)Cathode Thickness (nm)Max EQE (%)Reference
ITO/PEDOT:PSS/LEL/TPBi/Liq/Ag206520 / 2100N/A[5]
ITO/HAT-CN/TAPC/TCTA/EML/CN-T2T/LiF/Al10 / 40 / 52550 / 1.212019.1[8]
ITO/NPB/Host:Ir(ppy)₂(dipig)/TPBI/LiF/Al503030 / 110024[10]
ITO/HATCN/TAPC/TcTa/EML/TmpypB/Liq/Al10 / 40 / 101040 / 2.5100N/A[11]

Note: EML composition varies significantly. For instance, doping concentrations can range from 3% to 30% depending on the host and guest materials.[8][10]

Characterization

Once fabricated, the devices must be characterized to evaluate their performance.

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source measure unit connected to a calibrated photodiode or a spectroradiometer (e.g., Minolta CS-2000a).[5] This provides data on turn-on voltage, current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

  • Electroluminescence (EL) Spectroscopy: The emission spectrum of the device is measured at a specific operating voltage to determine the color coordinates (CIE) and peak emission wavelength.[12]

  • Lifetime Testing: Devices are operated at a constant current or brightness to determine their operational stability and lifetime (e.g., LT50, the time for luminance to decay to 50% of its initial value).

References

Application Notes and Protocols for Using Iridium Crucibles in High-Temperature Crystal Growth

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Iridium Crucibles for High-Temperature Crystal Growth

Iridium is a precious metal with a unique combination of physical and chemical properties that make it an exceptional material for crucibles used in high-temperature single crystal growth. Its high melting point (approximately 2446°C), exceptional corrosion resistance, and chemical inertness at elevated temperatures are critical for the synthesis of high-purity oxide, garnet, and other advanced single crystals.[1] These crystals are foundational materials in various fields, including laser technology, telecommunications, medical imaging, and electronics.

Iridium crucibles are predominantly used in several key crystal growth techniques, including the Czochralski, Bridgman-Stockbarger, and Kyropoulos methods.[2][3] The choice of method depends on the specific material being grown and the desired crystal size and quality. The inert nature of iridium ensures minimal contamination of the melt, which is crucial for producing crystals with the desired optical, mechanical, and electrical properties.[1]

Properties and Specifications of Iridium Crucibles

The performance and longevity of an iridium crucible are largely dependent on its material properties and manufacturing quality.

2.1. Physical and Chemical Properties of Iridium

PropertyValue
Melting Point~2446 °C[1]
Density22.56 g/cm³[1]
PurityTypically >99.9%[1]
Thermal StabilityExcellent up to ~2000°C[1]
Corrosion ResistanceHighly resistant to acids and molten metals[2]

2.2. Typical Iridium Crucible Specifications

SpecificationRange
Purity99.9% to 99.999%[2]
Diameter50 - 300 mm[4]
Height40 - 400 mm[4]
Wall Thickness1 - 4 mm
Manufacturing MethodWelded or Seamless

Experimental Protocols for Crystal Growth

The following sections provide detailed protocols for the most common high-temperature crystal growth methods utilizing iridium crucibles.

Czochralski (CZ) Method

The Czochralski method is a widely used technique for growing large, high-quality single crystals from a melt.[2]

Protocol for Czochralski Growth of YAG (Yttrium Aluminum Garnet) Crystals

  • Crucible Preparation:

    • Visually inspect the iridium crucible for any cracks, deformities, or contamination.

    • Clean the crucible by melting a small amount of the raw material and then mechanically removing the solidified charge. For persistent residues, acid cleaning with aqua regia (HCl + HNO₃) under a fume hood may be necessary, followed by thorough rinsing with deionized water.

    • Temper the crucible by heating it to approximately 260°C for 20 minutes and allowing it to cool slowly to remove any moisture.[5]

  • Charge Preparation and Loading:

    • Prepare a stoichiometric mixture of high-purity Y₂O₃ and Al₂O₃ powders (and dopants like Nd₂O₃ if required).

    • Load the prepared charge into the iridium crucible.

  • Crystal Growth Procedure:

    • Place the crucible inside the Czochralski furnace, typically surrounded by zirconia or alumina insulation.

    • Heat the crucible using radio-frequency (RF) induction or resistance heating in an inert atmosphere (e.g., Argon or Nitrogen) to melt the charge. The melting point of YAG is approximately 1970°C.[6]

    • Once the charge is completely molten, lower a seed crystal of the desired crystallographic orientation (e.g., <111>) until it just touches the melt surface.

    • Allow the seed to partially melt to ensure a good connection with the growing crystal.

    • Initiate pulling of the seed crystal upwards at a rate of 1-5 mm/hr while simultaneously rotating it at 10-30 rpm. The crucible may also be rotated in the opposite direction.

    • Control the crystal diameter by adjusting the heating power and pull rate.

    • Once the desired crystal length is achieved, gradually increase the pull rate to separate the crystal from the melt.

    • Cool the grown crystal and the crucible to room temperature at a controlled rate (e.g., 30-50°C/h) to avoid thermal shock and cracking.[7]

Typical Parameters for Czochralski Growth of Nd:YAG

ParameterValue
Melt Temperature~1970 °C[6]
Pulling Rate1.2 mm/hr[6]
Crystal Rotation Speed15 rpm[6]
AtmosphereArgon (Ar)[6]
Crucible Dimensions30 mm (diameter) x 30 mm (height) x 1.8 mm (thickness)[6]
Seed Orientation<111>[6]
Bridgman-Stockbarger Method

This method involves the directional solidification of a molten material in a crucible with a specific temperature gradient.

Protocol for Bridgman-Stockbarger Growth of Oxide Crystals

  • Crucible and Charge Preparation:

    • Prepare the iridium crucible and the raw material charge as described in the Czochralski method. The crucible for this method often has a conical or pointed bottom to promote single-crystal nucleation.

  • Crystal Growth Procedure:

    • Place the sealed or covered crucible in a two-zone vertical or horizontal furnace.

    • Heat the furnace to melt the charge completely in the hotter zone.

    • Slowly move the crucible from the hot zone to the colder zone at a controlled rate (e.g., 1-10 mm/hr). Alternatively, the temperature gradient of the furnace can be slowly moved along the stationary crucible.

    • Solidification begins at the cooler end of the crucible, and the solid-liquid interface moves through the melt as the crucible is translated.

    • After the entire charge has solidified, cool the furnace to room temperature at a controlled rate to prevent cracking of the crystal.

Kyropoulos Method

The Kyropoulos method is particularly suitable for growing large-diameter, high-quality crystals like sapphire.

Protocol for Kyropoulos Growth of Sapphire (Al₂O₃) Crystals

  • Crucible and Charge Preparation:

    • Prepare the iridium crucible and high-purity alumina (Al₂O₃) charge.

  • Crystal Growth Procedure:

    • Heat the crucible in the furnace to a temperature above the melting point of alumina (~2050°C).

    • Lower a seed crystal into the melt.

    • Instead of pulling the crystal out of the melt, the crystal grows down into the crucible as the furnace temperature is slowly and controllably decreased.

    • A very slow pulling and rotation of the seed may be applied to shape the crystal.

    • The cooling rate is critical and typically ranges from 0.5 to 5°C per hour.

    • Once the melt has completely solidified, the entire furnace is cooled down to room temperature over an extended period.

Crucible Care and Maintenance

Proper care and maintenance are essential for maximizing the lifespan and performance of expensive iridium crucibles.

4.1. Cleaning and Removal of Residual Melt

  • Mechanical Removal: After cooling, the residual melt often contracts and can sometimes be removed by carefully inverting the crucible. A small stainless steel hammer can be used to gently tap the crucible to dislodge the crystalline residue.

  • Melt-Out Procedure: For stubborn residues, a melt-out procedure can be employed. This involves inverting the crucible over a catch crucible (e.g., zirconia) and heating it until the residual material melts and flows out.

  • Acid Cleaning: For thorough cleaning, immersion in hydrofluoric acid (HF) or aqua regia (a mixture of nitric acid and hydrochloric acid) can be effective. Extreme caution must be exercised when handling these corrosive and toxic acids, and all procedures must be performed in a suitable fume hood with appropriate personal protective equipment (PPE).

4.2. Inspection and Handling

  • Regular Inspection: Before and after each use, visually inspect the crucible for any signs of cracks, pinholes, distortion, or chemical attack.

  • Proper Handling: Always handle iridium crucibles with clean, designated tongs to avoid contamination. Avoid mechanical shock, as iridium can be brittle at room temperature.

  • Storage: Store crucibles in a clean, dry environment to prevent contamination.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Crystal Cracking High thermal stress during cooling. Inclusions or defects in the crystal.Decrease the cooling rate. Optimize the temperature gradient in the furnace. Ensure high purity of raw materials.
Crucible Deformation (Bulging) Expansion of the residual melt upon solidification.Implement a controlled cooling and pulling procedure to manage the solidification of the residual melt.[7]
Crucible Contamination Impurities in the raw materials or growth atmosphere. Improper handling.Use high-purity starting materials. Ensure a clean, inert growth atmosphere. Follow proper crucible handling and cleaning protocols.
Inclusions in the Crystal Undissolved particles from the raw material. Contamination from the furnace insulation.Ensure the charge is fully melted and homogenized before starting the growth. Use high-purity insulation materials.
Polycrystalline Growth Unstable temperature at the solid-liquid interface. Poor quality seed crystal.Stabilize the furnace temperature. Use a high-quality, defect-free seed crystal.

Visualizations

Diagram 1: General Workflow for High-Temperature Crystal Growth

G General Workflow for High-Temperature Crystal Growth A Crucible Preparation (Inspection, Cleaning, Tempering) B Charge Preparation and Loading A->B C Furnace Setup and Heating B->C D Melting of Charge C->D E Crystal Growth (Seeding, Pulling/Cooling) D->E F Crystal Separation and Cooldown E->F G Crystal and Crucible Removal F->G H Post-Growth Analysis G->H

General workflow for crystal growth.

Diagram 2: Czochralski (CZ) Method Logical Flow

G Czochralski (CZ) Method Logical Flow cluster_0 Preparation cluster_1 Growth cluster_2 Termination Load_Charge Load Charge into Iridium Crucible Melt_Charge Melt Charge in Inert Atmosphere Load_Charge->Melt_Charge Dip_Seed Dip Seed Crystal into Melt Melt_Charge->Dip_Seed Initiate_Pulling Initiate Pulling and Rotation Dip_Seed->Initiate_Pulling Control_Diameter Control Diameter by Adjusting Power & Pull Rate Initiate_Pulling->Control_Diameter Grow_Crystal Grow to Desired Length Control_Diameter->Grow_Crystal Separate_Crystal Separate Crystal from Melt Grow_Crystal->Separate_Crystal Controlled_Cooling Controlled Cooling of Crystal and Crucible Separate_Crystal->Controlled_Cooling

Logical flow of the Czochralski method.

Diagram 3: Relationship between Crucible Properties and Crystal Quality

G Crucible Properties and Crystal Quality Crucible_Purity High Crucible Purity Low_Contamination Low Melt Contamination Crucible_Purity->Low_Contamination Chemical_Inertness Chemical Inertness Chemical_Inertness->Low_Contamination Thermal_Stability High Thermal Stability Stable_Melt Stable Melt Environment Thermal_Stability->Stable_Melt Smooth_Surface Smooth Inner Surface Uniform_Growth Uniform Crystal Growth Smooth_Surface->Uniform_Growth High_Crystal_Quality High Crystal Quality (Low Defects, High Purity) Low_Contamination->High_Crystal_Quality Stable_Melt->High_Crystal_Quality Uniform_Growth->High_Crystal_Quality

Impact of crucible properties on crystal quality.

References

Application Notes and Protocols for the Preparation of Iridium Nanoparticles in Electrocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of iridium nanoparticles (IrNPs) tailored for electrocatalytic applications, with a particular focus on the oxygen evolution reaction (OER), a critical process in water electrolysis for hydrogen production.

Introduction

Iridium and its oxides are benchmark electrocatalysts for the OER in acidic environments due to their high activity and stability. The catalytic performance of iridium-based materials is highly dependent on their size, morphology, and surface properties. Nanostructuring iridium into nanoparticles is a key strategy to maximize the utilization of this scarce and expensive noble metal by increasing the surface-area-to-volume ratio, thereby exposing more active sites. This document outlines several common and effective methods for the synthesis of iridium nanoparticles, providing detailed protocols and comparative data to aid researchers in selecting and implementing the most suitable method for their specific needs.

Synthesis Methodologies

Several versatile methods have been developed for the synthesis of iridium nanoparticles. The choice of method influences the resulting particle size, size distribution, crystallinity, and surface chemistry, all of which impact electrocatalytic performance. Here, we detail four common synthesis routes: the polyol method, microemulsion method, hot-injection method, and a surfactant-free galvanic displacement method.

Data Presentation: Comparison of Synthesis Methods for Iridium Nanoparticles

The following table summarizes the key characteristics and electrocatalytic performance of iridium nanoparticles synthesized by different methods. This data is compiled from various sources to provide a comparative overview.

Synthesis MethodTypical Particle Size (nm)MorphologyPrecursorsSolvent SystemReducing AgentOverpotential at 10 mA/cm² (mV vs. RHE for OER)Tafel Slope (mV/dec)Reference
Polyol Method 2 - 10SphericalIridium(III) chloride (IrCl₃)Ethylene glycolEthylene glycol280 - 35040 - 70
Microemulsion 1 - 5SphericalHexachloroiridic acid (H₂IrCl₆)Water-in-oil microemulsionHydrazine, NaBH₄270 - 32045 - 65
Hot-Injection 1 - 15Varies (Cubic, etc.)Iridium(III) acetylacetonate (Ir(acac)₃)High-boiling point organic solventsOleylamine290 - 36050 - 80
Galvanic Displacement 120 - 200 (cubic)CubicIridium(III) chloride (IrCl₃)AqueousCopper foilNot specified for OERNot specified[1]
Green Synthesis 3 - 17Spherical/HexagonalIridium(III) chloride (IrCl₃)WaterGrape marc extractNot specified for OERNot specified[2]

Note: The reported values for overpotential and Tafel slope can vary depending on the specific experimental conditions, support material, and testing protocol.

Experimental Protocols

Polyol Synthesis of Iridium Nanoparticles

This method utilizes a high-boiling point alcohol, such as ethylene glycol, as both the solvent and the reducing agent.

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • Ethylene glycol

  • Polyvinylpyrrolidone (PVP) (optional, as a capping agent)

  • Deionized (DI) water

  • Acetone

  • Ethanol

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Thermometer or thermocouple

  • Magnetic stirrer with heating mantle

  • Centrifuge

Protocol:

  • In a 100 mL three-neck round-bottom flask, dissolve a specific amount of IrCl₃·xH₂O in ethylene glycol to achieve the desired precursor concentration (e.g., 1-5 mM).

  • If using a capping agent, add PVP to the solution at a specific molar ratio relative to the iridium precursor.

  • Attach the condenser and thermometer to the flask.

  • Heat the mixture to a specific temperature (e.g., 160-200°C) under vigorous magnetic stirring.

  • Maintain the reaction at this temperature for a set duration (e.g., 2-4 hours) until the solution color changes, indicating the formation of nanoparticles.

  • Allow the solution to cool to room temperature.

  • Precipitate the nanoparticles by adding a sufficient volume of acetone.

  • Collect the nanoparticles by centrifugation (e.g., 8000 rpm for 10 minutes).

  • Wash the collected nanoparticles multiple times with a mixture of ethanol and DI water to remove any unreacted precursors and excess capping agent.

  • Dry the purified iridium nanoparticles under vacuum at room temperature.

Workflow Diagram:

Polyol_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification dissolve Dissolve IrCl₃ in Ethylene Glycol add_pvp Add PVP (optional) dissolve->add_pvp heat Heat to 160-200°C with stirring add_pvp->heat react Maintain temperature for 2-4 hours heat->react cool Cool to room temperature react->cool precipitate Precipitate with Acetone cool->precipitate centrifuge Centrifuge precipitate->centrifuge wash Wash with Ethanol/Water centrifuge->wash dry Dry under vacuum wash->dry end end dry->end Ir Nanoparticles

Caption: Workflow for the polyol synthesis of iridium nanoparticles.

Microemulsion (Reverse Micelle) Synthesis of Iridium Nanoparticles

This method utilizes a water-in-oil microemulsion, where nanosized water droplets dispersed in an oil phase act as nanoreactors for the synthesis.

Materials:

  • Hexachloroiridic acid (H₂IrCl₆) solution

  • Surfactant (e.g., Cetyltrimethylammonium bromide - CTAB, or a non-ionic surfactant like Triton X-100)

  • Co-surfactant (e.g., n-butanol)

  • Oil phase (e.g., n-heptane, cyclohexane)

  • Reducing agent solution (e.g., hydrazine hydrate, sodium borohydride in water)

  • Acetone or Ethanol for precipitation

Equipment:

  • Beakers or flasks

  • Magnetic stirrer

  • Ultrasonicator (optional)

  • Centrifuge

Protocol:

  • Prepare two separate microemulsion systems.

    • Microemulsion A: Add a specific amount of aqueous H₂IrCl₆ solution to a mixture of the surfactant, co-surfactant, and oil phase. Stir vigorously until a clear and stable microemulsion is formed.

    • Microemulsion B: Prepare a second microemulsion in the same manner, but with an aqueous solution of the reducing agent instead of the iridium precursor.

  • Combine Microemulsion A and Microemulsion B under continuous stirring. The reaction is initiated upon mixing as the reactants in the aqueous cores of the micelles come into contact.

  • Allow the reaction to proceed for a specific duration (e.g., 4-24 hours) at room temperature or a slightly elevated temperature.

  • Destabilize the microemulsion by adding a polar solvent like acetone or ethanol to precipitate the nanoparticles.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles repeatedly with a suitable solvent (e.g., ethanol, methanol) to remove the surfactant and other residues.

  • Dry the purified iridium nanoparticles under vacuum.

Workflow Diagram:

Microemulsion_Synthesis cluster_prep Microemulsion Preparation cluster_reaction Reaction cluster_purification Purification prep_A Prepare Microemulsion A (Ir Precursor) mix Mix Microemulsions A and B prep_A->mix prep_B Prepare Microemulsion B (Reducing Agent) prep_B->mix react Stir for 4-24 hours mix->react precipitate Precipitate with Acetone/Ethanol react->precipitate centrifuge Centrifuge precipitate->centrifuge wash Wash to remove surfactant centrifuge->wash dry Dry under vacuum wash->dry end end dry->end Ir Nanoparticles

Caption: Workflow for the microemulsion synthesis of iridium nanoparticles.

Hot-Injection Synthesis of Iridium Nanoparticles

This method involves the rapid injection of a precursor solution into a hot solvent containing a stabilizing agent, leading to a burst of nucleation and subsequent particle growth.

Materials:

  • Iridium(III) acetylacetonate (Ir(acac)₃)

  • High-boiling point solvent (e.g., 1-octadecene, oleylamine)

  • Stabilizing agent/reducing agent (e.g., oleylamine, oleic acid)

  • Inert gas (Argon or Nitrogen)

  • Ethanol or Acetone for precipitation

Equipment:

  • Schlenk line or glovebox for inert atmosphere

  • Three-neck flask

  • Heating mantle with temperature controller

  • Syringe and needle

  • Condenser

  • Magnetic stirrer

  • Centrifuge

Protocol:

  • Set up the reaction under an inert atmosphere using a Schlenk line.

  • In a three-neck flask, heat the high-boiling point solvent and stabilizing agent (e.g., oleylamine) to a high temperature (e.g., 250-300°C) under vigorous stirring.

  • In a separate vial, dissolve the iridium precursor (Ir(acac)₃) in a small amount of the same solvent.

  • Once the reaction temperature is stable, rapidly inject the precursor solution into the hot solvent using a syringe.

  • Allow the reaction to proceed at this temperature for a specific time (e.g., 30-60 minutes) to allow for particle growth.

  • Cool the reaction mixture to room temperature.

  • Add ethanol or acetone to precipitate the nanoparticles.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with a suitable solvent to remove excess ligands and unreacted precursors.

  • Dry the purified iridium nanoparticles under vacuum.

Workflow Diagram:

Hot_Injection_Synthesis cluster_setup Setup cluster_reaction Reaction cluster_purification Purification inert Inert Atmosphere (Ar/N₂) heat_solvent Heat Solvent/Stabilizer to 250-300°C inert->heat_solvent prepare_precursor Prepare Ir Precursor Solution inert->prepare_precursor inject Rapidly inject precursor heat_solvent->inject prepare_precursor->inject grow Age at high temp for 30-60 min inject->grow cool Cool to room temperature grow->cool precipitate Precipitate with Ethanol cool->precipitate centrifuge Centrifuge precipitate->centrifuge wash Wash nanoparticles centrifuge->wash dry Dry under vacuum wash->dry end end dry->end Ir Nanoparticles

Caption: Workflow for the hot-injection synthesis of iridium nanoparticles.

Surfactant-Free Galvanic Displacement Synthesis of Cubic Iridium Nanoparticles[1]

This method provides a simple and fast route to synthesize cubic iridium nanoparticles with clean surfaces, which is advantageous for studying their intrinsic catalytic properties.

Materials:

  • Iridium(III) chloride (IrCl₃)

  • Copper(II) chloride (CuCl₂)

  • Copper foil (1 cm x 1 cm)

  • Sulfuric acid (for cleaning Cu foil)

  • Milli-Q water

Equipment:

  • Pipette

  • Beakers

  • Tweezers

Protocol:

  • Pre-treat the copper foil by dipping it in sulfuric acid for approximately 5 seconds to clean the surface.

  • Rinse the cleaned copper foil thoroughly with Milli-Q water to remove any residual acid.

  • Prepare an aqueous solution containing 2 mM IrCl₃ and 10 mM CuCl₂.[1]

  • Using a pipette, place a single drop (approximately 400 µL) of the precursor solution onto the pre-treated copper foil.[1]

  • Allow the galvanic reaction to proceed at room temperature for a short duration (e.g., less than 30 seconds).[1]

  • Thoroughly rinse the copper foil with Milli-Q water to remove the reaction solution and any loosely attached nanoparticles.

  • The cubic iridium nanoparticles are now synthesized and supported on the copper foil, which can be used directly for characterization or catalytic testing.

Workflow Diagram:

Galvanic_Displacement_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_collection Collection clean_cu Clean Cu foil with H₂SO₄ rinse_cu Rinse Cu foil with water clean_cu->rinse_cu add_drop Add a drop of solution to Cu foil rinse_cu->add_drop prep_solution Prepare IrCl₃/CuCl₂ solution prep_solution->add_drop react Galvanic displacement (<30s) add_drop->react rinse_final Rinse with water react->rinse_final end end rinse_final->end Cubic Ir Nanoparticles on Cu

Caption: Workflow for the galvanic displacement synthesis of iridium nanoparticles.

Characterization of Iridium Nanoparticles

To evaluate the success of the synthesis and to understand the structure-activity relationships, the prepared iridium nanoparticles should be thoroughly characterized using various techniques:

  • Transmission Electron Microscopy (TEM): To determine the size, shape, and size distribution of the nanoparticles.

  • X-ray Diffraction (XRD): To identify the crystal structure and phase purity of the nanoparticles.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and oxidation states of iridium.

  • Electrochemical Measurements: To assess the electrocatalytic activity and stability for the OER. This typically involves techniques like cyclic voltammetry (CV), linear sweep voltammetry (LSV), and chronoamperometry in a three-electrode electrochemical cell.

Conclusion

The choice of synthesis method for iridium nanoparticles has a profound impact on their physicochemical properties and, consequently, their electrocatalytic performance. The protocols provided in these application notes offer a starting point for researchers to produce iridium nanoparticles with tailored characteristics. By carefully controlling the synthesis parameters and thoroughly characterizing the resulting materials, it is possible to develop highly efficient and durable electrocatalysts for various energy conversion applications.

References

Application Notes and Protocols: Iridium Complexes as Reagents in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of iridium complexes in a variety of cross-coupling reactions. Iridium catalysis has emerged as a powerful tool in organic synthesis, offering unique reactivity and selectivity, particularly in asymmetric transformations. These protocols are intended to serve as a practical guide for researchers in academic and industrial settings.

Application Note 1: Asymmetric Allylic Alkylation (C-C Bond Formation)

Iridium-catalyzed asymmetric allylic alkylation (Ir-AAA) is a robust method for the enantioselective formation of C-C bonds. A key advantage of iridium catalysis over traditional palladium systems is its propensity to favor the formation of branched products from linear allylic electrophiles, often with exceptional levels of regio- and enantioselectivity. This reaction is particularly valuable for the construction of chiral molecules containing quaternary carbon centers.

Quantitative Data

The following table summarizes the performance of an iridium-catalyzed asymmetric allylic alkylation of dialkyl malonates with trisubstituted allylic electrophiles, leading to the formation of all-carbon quaternary stereocenters.

EntryAllylic ElectrophileMalonate NucleophileYield (%)[1]ee (%)[1]
1Diethyl malonate8397
2Di-tert-butyl malonate9396
3Dibenzyl malonate8595
4Bis(2,2,2-trifluoroethyl) malonate7594
Experimental Protocol

General Procedure for Iridium-Catalyzed Asymmetric Allylic Alkylation of Malonates:

  • Reagents and Equipment:

    • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

    • Chiral phosphoramidite ligand (e.g., (R,R,R)-Feringa ligand)

    • Allylic carbonate/acetate

    • Dialkyl malonate

    • Base (e.g., Cs₂CO₃ or a non-nucleophilic organic base)

    • Anhydrous solvent (e.g., THF, DCM, or Toluene)

    • Schlenk flask or oven-dried reaction vial

    • Magnetic stirrer and stir bar

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere, add [Ir(COD)Cl]₂ (1-2 mol%) and the chiral phosphoramidite ligand (2-4 mol%).

    • Add the anhydrous solvent and stir the mixture at room temperature for 15-30 minutes to allow for catalyst pre-formation.

    • Add the dialkyl malonate (1.2-1.5 equivalents) and the base (1.2-1.5 equivalents).

    • Finally, add the allylic electrophile (1.0 equivalent) to the reaction mixture.

    • Stir the reaction at the specified temperature (typically ranging from room temperature to 60 °C) and monitor the progress by TLC or GC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired enantioenriched product.

Logical Relationship Diagram

G cluster_0 Iridium-Catalyzed Asymmetric Allylic Alkylation reagents Allylic Carbonate/Acetate + Malonate reaction Reaction Conditions (Solvent, Temperature) reagents->reaction Substrates catalyst [Ir(COD)Cl]₂ + Chiral Ligand catalyst->reaction Catalyst System base Base (e.g., Cs₂CO₃) base->reaction Activator product Enantioenriched Branched Product (All-Carbon Quaternary Center) reaction->product Yields up to 93% ee up to 97%

Caption: Workflow for Ir-catalyzed asymmetric allylic alkylation.

Application Note 2: Asymmetric Allylic Amination (C-N Bond Formation)

Iridium-catalyzed asymmetric allylic amination (Ir-AAA) provides a direct and efficient route to chiral amines, which are prevalent in pharmaceuticals and natural products. Similar to C-C bond formation, the iridium catalyst typically directs the nucleophilic attack of the amine to the more substituted carbon of the allyl group, yielding the branched product with high enantioselectivity.

Quantitative Data

The following table presents data for the iridium-catalyzed asymmetric amination of a branched allylic acetate with various aromatic and heteroaromatic amines.

EntryAmine NucleophileYield (%)[2]ee (%)[2]
1Aniline8595
24-Methoxyaniline9096
32-Aminopyridine7892
4Indoline9297
Experimental Protocol

General Procedure for Iridium-Catalyzed Asymmetric Allylic Amination:

  • Reagents and Equipment:

    • [Ir(COD)Cl]₂

    • Chiral ligand (e.g., (S)-tol-BINAP)

    • Racemic branched allylic acetate

    • Aromatic or aliphatic amine

    • Lewis acid activator (optional, e.g., Nb(OEt)₅ or BPh₃ for allylic alcohols)[3]

    • Base (if required, e.g., K₃PO₄)

    • Anhydrous solvent (e.g., THF, Dioxane)

    • Schlenk flask or oven-dried reaction vial

    • Magnetic stirrer and stir bar

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • In an inert atmosphere glovebox or using Schlenk techniques, add [Ir(COD)Cl]₂ (1-2 mol%) and the chiral ligand (2-4 mol%) to an oven-dried reaction vessel.

    • Add the anhydrous solvent and stir to dissolve.

    • Add the amine nucleophile (1.2-2.0 equivalents) and the base (if necessary).

    • Add the allylic acetate or alcohol (1.0 equivalent). If using an allylic alcohol, add the Lewis acid activator.

    • Seal the vessel and stir the reaction mixture at the indicated temperature (often room temperature) for the specified time.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with an organic solvent and wash with water or brine.

    • Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and remove the solvent in vacuo.

    • Purify the residue by flash column chromatography to afford the chiral allylic amine.

Catalytic Cycle Diagram

G Ir(I)-L Ir(I)-L pi-allyl-Ir(III) π-allyl-Ir(III) Complex Ir(I)-L->pi-allyl-Ir(III) Oxidative Addition Ir(I)-product Ir(I)-Product Complex pi-allyl-Ir(III)->Ir(I)-product Nucleophilic Attack Leaving_Group Leaving Group Anion Ir(I)-product->Ir(I)-L Product Dissociation Product Branched Allylic Amine Ir(I)-product->Product Allylic_Ester Allylic Ester/Carbonate Allylic_Ester->pi-allyl-Ir(III) Amine Amine (R₂NH) Amine->pi-allyl-Ir(III)

Caption: Catalytic cycle for Ir-catalyzed allylic amination.

Application Note 3: Asymmetric Allylic Etherification (C-O Bond Formation)

Iridium-catalyzed asymmetric allylic etherification provides access to chiral allylic ethers, which are important structural motifs in many biologically active compounds. The reaction can be performed with a variety of oxygen nucleophiles, including phenols and aliphatic alcohols, and typically proceeds with high regio- and enantioselectivity to give the branched ether product.

Quantitative Data

The following table shows the results for the iridium-catalyzed intermolecular allylic etherification of achiral allylic carbonates with various phenoxides.

EntryAllylic CarbonatePhenoxideYield (%)[4]ee (%)[4]Regioselectivity (branched:linear)[4]
1Cinnamyl methyl carbonateLithium phenoxide869696:4
2Cinnamyl methyl carbonateLithium 4-methoxyphenoxide919597:3
3Cinnamyl methyl carbonateSodium 2-methylphenoxide889495:5
4(E)-2-Hexenyl carbonateLithium phenoxide759294:6
Experimental Protocol

General Procedure for Iridium-Catalyzed Asymmetric Allylic Etherification of Phenols:

  • Reagents and Equipment:

    • [Ir(COD)Cl]₂

    • Chiral phosphoramidite ligand

    • Achiral allylic carbonate

    • Phenol

    • Base (e.g., LiOt-Bu, NaH to pre-form the phenoxide)

    • Anhydrous solvent (THF is often preferred)[4]

    • Schlenk flask or oven-dried reaction vial

    • Magnetic stirrer and stir bar

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • Prepare the lithium or sodium phenoxide by reacting the corresponding phenol with a suitable base (e.g., LiOt-Bu or NaH) in the reaction solvent.

    • In a separate oven-dried Schlenk flask under an inert atmosphere, prepare the iridium catalyst by stirring [Ir(COD)Cl]₂ (1-2 mol%) and the chiral phosphoramidite ligand (2-4 mol%) in the anhydrous solvent for 15-30 minutes at room temperature.

    • Add the solution of the pre-formed phenoxide (1.1-1.5 equivalents) to the catalyst mixture.

    • Add the achiral allylic carbonate (1.0 equivalent) to the reaction mixture.

    • Stir the reaction at the specified temperature (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

    • Cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ether or ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the chiral allylic aryl ether.

Experimental Workflow Diagram

G cluster_1 Experimental Workflow for Allylic Etherification start Start catalyst_prep Catalyst Preparation ([Ir(COD)Cl]₂ + Ligand in THF) start->catalyst_prep phenoxide_prep Phenoxide Preparation (Phenol + Base) start->phenoxide_prep reaction_setup Combine Catalyst, Phenoxide, and Allylic Carbonate catalyst_prep->reaction_setup phenoxide_prep->reaction_setup reaction Stir at 50 °C reaction_setup->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification end Chiral Allylic Ether purification->end

Caption: Workflow for Ir-catalyzed allylic etherification.

Application Note 4: Photoredox Iridium/Nickel Dual Catalysis for C-N Cross-Coupling

Iridium complexes are widely used as photosensitizers in photoredox catalysis. In combination with a nickel co-catalyst, they enable C-N cross-coupling reactions under mild conditions. This dual catalytic system allows for the coupling of a broad range of aryl halides with various amine nucleophiles.

Quantitative Data

The following table illustrates the substrate scope for the photoredox iridium/nickel dual-catalyzed C-N cross-coupling of aryl bromides with primary amines.

EntryAryl BromideAmineYield (%)
14-BromotolueneAniline88
24-BromoanisoleBenzylamine92
31-Bromo-4-(trifluoromethyl)benzeneCyclohexylamine85
42-Bromopyridinen-Butylamine78
Experimental Protocol

General Procedure for Photoredox Iridium/Nickel Dual-Catalyzed C-N Cross-Coupling:

  • Reagents and Equipment:

    • Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

    • Nickel catalyst (e.g., NiCl₂·glyme)

    • Ligand for nickel (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine)

    • Aryl halide

    • Amine

    • Base (e.g., K₂CO₃ or an organic base)

    • Anhydrous, degassed solvent (e.g., DMF, DMSO)

    • Reaction vials equipped with stir bars

    • Blue LED light source

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a reaction vial, add the iridium photocatalyst (0.5-2 mol%), NiCl₂·glyme (5-10 mol%), and the bipyridine ligand (5-10 mol%).

    • Add the aryl halide (1.0 equivalent), the amine (1.5-2.0 equivalents), and the base (2.0-3.0 equivalents).

    • Add the degassed solvent via syringe.

    • Seal the vial and place it in a photoreactor equipped with a blue LED light source.

    • Irradiate the reaction mixture with stirring at room temperature for the specified time (typically 12-24 hours).

    • Monitor the reaction by LC-MS or GC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent and wash with water to remove the base and salts.

    • Dry the organic layer, concentrate, and purify the product by flash column chromatography.

Catalytic Cycle Diagram

G cluster_photo Photoredox Cycle cluster_ni Nickel Catalytic Cycle Ir(III) Ir(III) Ir(III)->Ir(III) hν (Blue LED) Ir(II) Ir(II) Ir(III)->Ir(II) SET (Amine Oxidation) Amine_Radical Amine Radical Ir(III)->Amine_Radical Ir(II)->Ir(III) SET (Ni(I) Oxidation) Ni(I) Ni(I)-X Ir(II)->Ni(I) Ni(0) Ni(0) Ni(II) Ar-Ni(II)-X Ni(0)->Ni(II) Oxidative Addition (Aryl Halide) Ni(III) Ar-Ni(III)-(Amine) Ni(II)->Ni(III) Amine Radical Addition Ni(III)->Ni(I) Reductive Elimination (Product Formation) Ni(I)->Ni(0) Reduction Amine Amine Amine->Ir(III) Amine_Radical->Ni(II)

Caption: Proposed mechanism for Ir/Ni dual-catalyzed C-N coupling.

References

Application Notes: Protocols for Iridium-Catalyzed Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Iridium-catalyzed asymmetric synthesis has become an indispensable tool in modern organic chemistry, enabling the selective production of chiral molecules with high enantiomeric purity.[1] These methods are crucial in the pharmaceutical, agrochemical, and fine chemical industries, where the stereochemistry of a molecule dictates its biological activity.[1] Iridium catalysts are particularly effective for a range of transformations, including the asymmetric hydrogenation of olefins, imines, and ketones, as well as allylic substitution reactions.[2][3][4] Their high efficiency, broad substrate scope, and functional group tolerance make them highly valuable for researchers, scientists, and professionals in drug development. This document provides detailed protocols and performance data for key iridium-catalyzed asymmetric reactions.

Visualized Experimental and Mechanistic Schemes

A generalized workflow for conducting an iridium-catalyzed asymmetric reaction is depicted below, outlining the critical steps from preparation to analysis.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis p1 Weigh Ir Precursor & Chiral Ligand p2 Add Anhydrous Solvent p1->p2 p3 Add Substrate & Additives (e.g., Base) p2->p3 r1 Pressurize with H2 (for Hydrogenation) or Stir at Temp p3->r1 r2 Monitor Reaction (TLC, GC, LC-MS) r1->r2 w1 Quench Reaction r2->w1 w2 Aqueous Work-up & Extraction w1->w2 w3 Purify via Column Chromatography w2->w3 a1 Determine Yield w3->a1 a2 Determine Enantiomeric Excess (Chiral HPLC/GC) w3->a2

Caption: General experimental workflow for Ir-catalyzed reactions.

A key transformation enabled by iridium is asymmetric allylic substitution. The simplified catalytic cycle below illustrates the generally accepted mechanism.

G cluster_main Catalytic Cycle A Ir(I)-L* Complex (Active Catalyst) B Oxidative Addition A->B Allylic Electrophile C π-allyl-Ir(III) Intermediate B->C D Nucleophilic Attack C->D Nucleophile E Product Dissociation D->E E->A Product

Caption: Simplified catalytic cycle for allylic substitution.[2]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of (Hetero)aryl-Fused Cyclopentenes

This protocol is adapted from the procedure for the highly enantioselective synthesis of chiral cyclopentanes.[5]

  • Catalyst Preparation & Reaction Setup:

    • In an argon-filled glovebox, add the chiral iridium catalyst (e.g., (R)-1k, 1.25 µmol, 0.0025 eq) and a base (e.g., tBuOK, 0.2 mmol, 0.4 eq) to a 25 mL hydrogenation vessel.[5]

    • Add a solution of the (hetero)aryl-fused cyclopentene substrate (0.5 mmol, 1.0 eq) dissolved in ethanol (1.0 mL).[5]

  • Hydrogenation:

    • Seal the hydrogenation vessel and remove it from the glovebox.

    • Connect the vessel to a hydrogen source. Purge the system by pressurizing to 50 atm with H₂ and then releasing the pressure. Repeat this process three times.[5]

    • Pressurize the vessel to 50 atm H₂ and stir the reaction mixture at a set temperature (e.g., 30 °C) for 24 hours.[5]

  • Work-up and Purification:

    • After releasing the hydrogen pressure, quench the reaction by adding a saturated aqueous NH₄Cl solution (1.0 mL).[5]

    • Filter the mixture through a short pad of silica gel, eluting with ethyl acetate (40 mL).[5]

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate = 100:1) to yield the final product.[5]

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).[5]

Protocol 2: Iridium-Catalyzed Asymmetric Azide-Alkyne Cycloaddition (IrAAC)

This protocol outlines the synthesis of chiral 1,2,3-triazoles.[6]

  • Reaction Setup:

    • In an argon-filled glovebox, add the iridium precursor [Ir(COD)Cl]₂ (2 mol%) to an oven-dried vial.[6]

    • Add the thioalkyne substrate (1.0 eq), the chiral azide (1.2 eq), and anhydrous tetrahydrofuran (THF, 0.5 M).[6]

  • Reaction:

    • Seal the vial and stir the mixture at room temperature until the reaction is complete, as indicated by Thin-Layer Chromatography (TLC).

  • Work-up and Purification:

    • Concentrate the reaction mixture in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral triazole.

Data Presentation: Performance of Iridium Catalysts

The following tables summarize the performance of various iridium-catalyzed asymmetric reactions, highlighting their efficiency and selectivity across different substrates.

Table 1: Asymmetric Hydrogenation of Various Substrates

Substrate Type Catalyst System S/C Ratio Yield (%) ee (%) Conditions Reference
(Hetero)aryl-Fused Cyclopentene Chiral Ir-SpiroPAP / tBuOK 400:1 >95 up to 98 50 atm H₂, 30 °C, 24h [5][7]
Fluorinated Allylic Alcohol Azabicyclo Thiazole-Phosphine Ir 100:1 up to 99 up to 99 Ambient Temp. [8]
Dialkyl Imine Ir-SpiroPNP / Mg(OTf)₂ 100:1 97 92 35 atm H₂, -10 °C, 48h [9]
Imine Intermediate Ir Ferrocenyl Diphosphine >1,000,000:1 >99 (conversion) 79 80 bar H₂, 50 °C, 4h [3]

| γ-Ketoacid | Chiral Spiro Iridium Catalyst | up to 100,000:1 | High | >99 | N/A |[3] |

Table 2: Asymmetric Allylic Alkylation and Cycloaddition

Reaction Type Nucleophile/Substrate Catalyst System Yield (%) ee (%) / dr Conditions Reference
Double Allylic Alkylation Cyanoacetate Ir(I) / Chiral Ligand ~60 (overall) Excellent Stereoselectivity Sequential Addition [10]
Allylic Amination Aromatic Amines Ir / Phosphoramidite Ligand High High N/A [2]

| Azide-Alkyne Cycloaddition | Thioalkyne / Chiral Azide | [Ir(COD)Cl]₂ | Good to Excellent | N/A (Chiral Substrate) | THF, Room Temp. |[6] |

References

Application Notes and Protocols for Iridium Alloys in Aerospace

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the practical uses of iridium and its alloys in the aerospace industry. The exceptional high-temperature strength, corrosion resistance, and stability of these materials make them indispensable for critical components in spacecraft, satellites, and rocket engines.

Application Notes

Iridium and its alloys are employed in a variety of high-performance aerospace applications where extreme conditions are prevalent. Their unique properties ensure reliability and longevity, which are paramount for mission success.

Rocket Engine Components

Iridium-Rhenium (Ir-Re) alloys are utilized in the fabrication of combustion chambers and nozzle throats for liquid apogee engines and divert and attitude control thrusters. The high melting point of both elements, combined with the superior strength of rhenium and the excellent oxidation resistance of iridium, allows for significantly higher operating temperatures compared to traditional refractory metals like niobium. This results in improved engine performance, specifically a higher specific impulse (Isp), which translates to greater fuel efficiency and payload capacity.

An iridium coating on a rhenium substrate provides a robust barrier against the highly corrosive and high-temperature environment of the combustion chamber.[1] This material system can operate at temperatures up to 2200°C, a significant increase over the 1370°C limit of niobium alloys.[1] This higher temperature capability reduces the need for fuel-film cooling, which in turn enhances performance and reduces potential contamination of the spacecraft.[1]

Radioisotope Thermoelectric Generators (RTGs)

In the vacuum of space, powering deep-space probes and rovers where solar energy is insufficient requires a reliable and long-lasting power source. Radioisotope Thermoelectric Generators (RTGs) fulfill this role by converting the heat generated from the radioactive decay of plutonium-238 into electricity. To ensure the safe containment of the fuel, it is encapsulated in a highly durable and impact-resistant material.

The iridium alloy DOP-26, which consists of iridium with 0.3% tungsten and is doped with 60 ppm thorium, is the material of choice for this critical application.[2][3] The tungsten addition enhances the alloy's strength, while the thorium improves its ductility, particularly its impact resistance at high temperatures.[2][3] This ensures the containment of the radioactive fuel even in the event of a launch failure or atmospheric re-entry.

High-Temperature Sensors and Thermocouples

Accurate temperature measurement is crucial for monitoring and controlling the performance of various aerospace systems, including rocket engines and vehicle heat shields during re-entry. Iridium-Rhodium (Ir-Rh) thermocouples are capable of measuring temperatures up to 2100°C in oxidizing atmospheres, far exceeding the capabilities of more common thermocouples. The composition of these thermocouples is typically a positive leg of 60% Iridium-40% Rhodium and a negative leg of pure Iridium.

Catalyst Beds for Satellite Thrusters

Satellites and other spacecraft utilize small thrusters for attitude control and orbital maneuvering. These thrusters often employ the catalytic decomposition of hydrazine (N2H4) as a monopropellant. Iridium, supported on a high-surface-area substrate like alumina (Al2O3), serves as a highly efficient catalyst for this reaction. The iridium catalyst initiates and sustains the decomposition of hydrazine into nitrogen, hydrogen, and ammonia, generating the required thrust. The stability and longevity of the iridium catalyst are critical for the operational lifetime of the satellite.

Quantitative Data

The following tables summarize key quantitative data for various iridium alloys used in aerospace applications.

Table 1: Performance of Iridium-Rhenium Rocket Engines

PropertyIridium-Rhenium (Ir-Re)Niobium Alloy (C-103)
Maximum Operating Temperature~2200°C[1]~1370°C[1]
Specific Impulse (Isp) - 62 N Engine305 s (75:1 area ratio)[4]~285 s
Specific Impulse (Isp) - 440 N Engine322 s (286:1 area ratio)~310 s
Chamber Lifetime Increase> 10x[5]Baseline

Table 2: Mechanical Properties of DOP-26 Iridium Alloy for RTGs

PropertyValue
CompositionIr - 0.3 wt% W - 60 ppm Th[2]
Crystal StructureFace-Centered Cubic[2]
Melting Point~2443°C[2]
High-Temperature Impact DuctilityImproved by Thorium doping[3]
Strain Rate SensitivityDuctility decreases with increasing strain rate[3]

Table 3: Properties of Platinum-Iridium (90/10) Alloy

PropertyValue
Density21.61 g/cm³
Ultimate Tensile Strength (Annealed)55,100 PSI
Ultimate Tensile Strength (Hard)100,000 PSI
Electrical Resistivity (Annealed)0.000025 ohm-cm
Electrical Resistivity (Hard)0.000031 ohm-cm
Hardness (Brinell - Annealed)130
Hardness (Brinell - Hard)200

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of iridium alloys for aerospace applications.

High-Temperature Tensile Testing of Refractory Alloys (Based on ASTM E21)

Objective: To determine the tensile properties, including yield strength, ultimate tensile strength, and ductility, of iridium alloys at elevated temperatures representative of their operational environment.

Methodology:

  • Specimen Preparation:

    • Prepare standardized tensile specimens from the iridium alloy according to ASTM E8/E8M specifications.

    • Conduct a pre-test inspection of the specimens for any surface defects.

    • Measure and record the initial cross-sectional area of the specimen's gauge section.

  • Test Setup:

    • Mount the specimen in a universal testing machine equipped with a high-temperature furnace and extensometer.

    • Attach thermocouples to the specimen to monitor its temperature accurately.

    • Heat the specimen to the desired test temperature and allow it to stabilize. Per ASTM E21, the temperature must be controlled within ±3°C for temperatures up to 980°C and ±6°C for temperatures above 980°C.[6]

  • Testing Procedure:

    • Apply a tensile load to the specimen at a controlled strain rate.

    • Continuously record the applied load and the specimen's elongation using the extensometer and the testing machine's data acquisition system.

    • Continue the test until the specimen fractures.

  • Data Analysis:

    • From the load-elongation curve, calculate the yield strength, ultimate tensile strength, and percent elongation.

    • Measure the final cross-sectional area of the fractured specimen to determine the reduction in area.

    • Analyze the fracture surface using scanning electron microscopy (SEM) to identify the fracture mode (e.g., ductile, brittle, intergranular).

Evaluation of Hydrazine Decomposition Catalyst Performance

Objective: To assess the catalytic activity and stability of an iridium-based catalyst for the decomposition of hydrazine.

Methodology:

  • Catalyst Preparation:

    • Prepare the iridium catalyst on a high-surface-area support (e.g., γ-Al2O3) via impregnation or other suitable methods.

    • Characterize the catalyst's physical and chemical properties (e.g., iridium loading, surface area, particle size distribution).

  • Experimental Setup:

    • Load a known amount of the catalyst into a microthruster or a fixed-bed reactor.

    • Integrate the reactor into a test stand equipped with propellant feed, pressure and temperature sensors, and a thrust measurement system.

    • Connect the reactor outlet to a mass spectrometer or gas chromatograph for product gas analysis.

  • Testing Protocol:

    • Preheat the catalyst bed to the desired ignition temperature.

    • Introduce a controlled flow of hydrazine vapor to the reactor.

    • Record the chamber pressure, temperature, and thrust (if applicable) as a function of time.

    • Analyze the composition of the exhaust gases to determine the conversion of hydrazine and the selectivity to different products (N2, H2, NH3).

    • Conduct a series of tests under different operating conditions (e.g., temperature, pressure, flow rate) to evaluate the catalyst's performance envelope.

    • Perform long-duration tests to assess the catalyst's stability and resistance to deactivation.

  • Data Analysis:

    • Calculate the hydrazine decomposition efficiency based on the product gas composition.

    • Determine the specific impulse and characteristic velocity of the thruster.

    • Evaluate the catalyst's light-off temperature (the temperature at which the catalytic reaction becomes self-sustaining).

    • Post-test, characterize the catalyst to identify any changes in its structure or composition.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of iridium alloys in aerospace.

Iridium_Alloy_Aerospace_Application_Workflow cluster_0 Material Development & Selection cluster_1 Component Testing & Qualification cluster_2 Integration & Operation A Define Application Requirements (e.g., Temp, Strength, Corrosion) B Select Iridium Alloy Composition (e.g., Ir-Re, DOP-26, Pt-Ir) A->B C Fabricate Alloy Component B->C D Mechanical Testing (ASTM E21) C->D Test Specimen E High-Temperature Oxidation/ Corrosion Testing C->E Test Coupon F Performance Evaluation (e.g., Thrust, Catalytic Activity) C->F Prototype G Microstructural Analysis D->G E->G F->G H Component Integration into Aerospace System G->H Qualified Component I System-Level Testing H->I J Operational Deployment I->J Hydrazine_Decomposition_Pathway N2H4 Hydrazine (N2H4) Ir_Catalyst Iridium Catalyst (on Al2O3 support) N2H4->Ir_Catalyst Adsorption Intermediate Adsorbed Intermediates Ir_Catalyst->Intermediate Decomposition Products Exhaust Products: - Nitrogen (N2) - Hydrogen (H2) - Ammonia (NH3) Intermediate->Products Desorption Thrust Thrust Generation Products->Thrust Iridium_Alloy_Properties_Applications cluster_properties Key Properties of Iridium Alloys cluster_applications Aerospace Applications P1 High Melting Point (>2400°C) A1 Rocket Engine Combustion Chambers & Nozzles P1->A1 A2 RTG Fuel Cladding P1->A2 A3 High-Temperature Thermocouples P1->A3 P2 Excellent High-Temperature Strength P2->A1 P2->A2 P3 Superior Corrosion & Oxidation Resistance P3->A1 P3->A2 P3->A3 P4 High Density P5 Catalytic Activity A4 Satellite Thruster Catalyst Beds P5->A4

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Iridium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for iridium-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

General Troubleshooting

Q1: My iridium-catalyzed reaction has a low yield. What are the first things I should check?

When encountering low yields, a systematic approach is crucial. Start by verifying the basics of your experimental setup before investigating more complex catalyst and substrate issues.

  • Inert Atmosphere: Many iridium catalysts and intermediates are sensitive to air and moisture.[1] Ensure your reaction was performed under a rigorously maintained inert atmosphere (Nitrogen or Argon). This includes using properly dried glassware and degassed solvents.[2][3]

  • Reagent Purity: The purity of your substrate, solvent, and any additives is critical. Impurities can poison the catalyst or lead to side reactions. Consider repurifying your starting materials if their purity is uncertain.

  • Reaction Parameters: Double-check that all reaction parameters—temperature, pressure, stirring rate, and reaction time—were correctly set and maintained throughout the experiment.

  • Catalyst Integrity: Verify the integrity and activity of your iridium catalyst. Catalysts can degrade over time, especially if not stored correctly. If in doubt, use a fresh batch of catalyst or test it on a reliable model reaction.

A general troubleshooting workflow can help systematically identify the root cause of the low yield.

G cluster_start cluster_checks Initial Checks cluster_investigation In-depth Investigation cluster_solutions Potential Solutions cluster_end start Low Reaction Yield check_atmosphere Inert Atmosphere Integrity? start->check_atmosphere check_reagents Reagent & Solvent Purity? check_atmosphere->check_reagents  Yes solution_setup Improve Reaction Setup (Glovebox, Schlenk Line) check_atmosphere->solution_setup No check_params Reaction Parameters Correct? check_reagents->check_params  Yes solution_purify Purify/Dry Reagents & Solvents check_reagents->solution_purify No investigate_catalyst Catalyst Activity & Deactivation check_params->investigate_catalyst  Yes solution_optimize Systematically Vary Conditions (T, P, Conc.) check_params->solution_optimize No solution_catalyst Use Fresh Catalyst, Change Ligand/Precursor investigate_catalyst->solution_catalyst investigate_conditions Reaction Condition Optimization investigate_conditions->solution_optimize investigate_mechanism Mechanistic Pathway Issues investigate_mechanism->solution_catalyst end Improved Yield solution_setup->end solution_purify->end solution_optimize->end solution_catalyst->end

Caption: A logical workflow for troubleshooting low yields in catalytic reactions.
Catalyst-Specific Issues

Q2: What are common deactivation pathways for iridium catalysts?

Iridium catalyst deactivation can occur through several mechanisms, leading to a loss of catalytic activity and lower yields.

  • Ligand Modification: The ligand bound to the iridium center can undergo unintended reactions. For instance, under acidic conditions, some pyridine-carboxiamide ligands can isomerize from a κ²-N,N to a less active κ²-N,O coordination mode.[4][5] Ligand hydrogenation is another identified degradation pathway.[4]

  • Formation of Off-Cycle Species: The active catalyst can be sequestered into stable, inactive "off-cycle" species. This can involve dimerization of the active complex or the formation of stable hydride intermediates.[6][7]

  • Product/Byproduct Inhibition: Products or byproducts from the reaction can coordinate strongly to the iridium center, blocking the active site. For example, in the racemization of chiral amines, liberated ammonia or methylamine can bind to the iridium and inhibit turnover.[8]

  • Cluster Formation: Under certain conditions, iridium complexes can decompose to form inactive iridium clusters or nanoparticles.[7]

G cluster_deactivation Deactivation Pathways Active_Catalyst Active [Ir] Catalyst Product Desired Product Active_Catalyst->Product Catalytic Cycle Ligand_Mod Ligand Modification (Isomerization, Hydrogenation) Active_Catalyst->Ligand_Mod Side Reaction Off_Cycle Off-Cycle Species (Dimerization) Active_Catalyst->Off_Cycle Equilibrium Inhibition Product/Byproduct Inhibition Active_Catalyst->Inhibition Coordination Cluster Cluster Formation Active_Catalyst->Cluster Decomposition Substrate Substrate(s) Substrate->Active_Catalyst Inactive_Catalyst Inactive [Ir] Species Ligand_Mod->Inactive_Catalyst Off_Cycle->Inactive_Catalyst Inhibition->Inactive_Catalyst Cluster->Inactive_Catalyst

Caption: Common deactivation pathways for homogeneous iridium catalysts.

Q3: How can I prevent or reverse catalyst deactivation?

Preventing deactivation is key. This often involves careful control of reaction conditions.

  • Control Moisture and Substrate Concentration: In reactions where hydrolysis can lead to inhibitory byproducts, such as amine racemization, reducing moisture content and controlling substrate concentration can suppress deactivation.[8]

  • pH Control: For reactions sensitive to pH, such as formic acid dehydrogenation, maintaining an optimal pH can prevent ligand isomerization and degradation.[4][5]

  • Ligand Design: Choosing a more robust ligand can prevent deactivation. For example, N-Heterocyclic Carbene (NHC) ligands can offer a balance of stability and reactivity.[7]

  • Reactivation: In some cases, a deactivated catalyst can be partially reactivated. Treating a spent iodo-iridium catalyst with dilute hydroiodic acid has been shown to recover some activity.[8]

Reaction Condition Optimization

Q4: How do solvents and additives affect the yield of my reaction?

Solvents and additives play a critical role and can dramatically influence reaction outcomes.

  • Solvent Polarity and Coordinating Ability: The solvent can interact with or coordinate to the catalyst, influencing its activity, selectivity, and stability.[9] For example, in some iridium-catalyzed hydrogenations, switching from dichloromethane (DCM) to more environmentally friendly solvents like methanol or ethyl acetate can be done with no loss of selectivity.[10] In other cases, a solvent can act as a proton shuttle, facilitating the reaction without directly coordinating to the metal.[9]

  • Additives and Co-catalysts: Additives like acids or bases can be essential. In certain iridium-catalyzed hydrogenations of oximes, an acid like methanesulfonic acid (MsOH) is required for the reaction to proceed.[11] For C-H borylation, the choice of base and the presence of a donor additive like PMDETA can be crucial for solubility and catalytic turnover.[12]

  • Water as a Co-solvent: In some enantioselective C-H amidation reactions, water has been identified as a unique co-solvent that is essential for achieving high enantioselectivity.[13] This is attributed to the hydrophobic effect of the catalyst's chiral pocket.

Table 1: Effect of Solvent and H₂ Pressure on Iridium-Catalyzed Hydrogenation of a Cyclic Enamide [10]

EntrySolventH₂ Pressure [bar]Conversion [%]Enantiomeric Excess (ee) [%]
1DCM5010097
2DCM1010099
3DCM310099
4MeOH5010096
5MeOH1010099
6EtOAc5010095
7EtOAc310099

As shown in the table, decreasing hydrogen pressure in various solvents led to an increase in enantioselectivity for this specific reaction.[10]

Substrate and Reagent Purity

Q5: How critical is the purity of substrates, reagents, and solvents? What are the best practices for setting up a reaction under an inert atmosphere?

The purity of all components is paramount for reproducibility and high yields in iridium catalysis. Many catalysts are sensitive to oxygen, water, and other impurities that can act as poisons.

Purity:

  • Substrates: Use substrates of the highest possible purity. Purification via chromatography, distillation, or recrystallization may be necessary.

  • Solvents: Use anhydrous, degassed solvents. Commercially available dry solvents are often sufficient, but for highly sensitive reactions, distillation from an appropriate drying agent may be required.

  • Gases: Use high-purity inert gases (Argon or Nitrogen) for creating the reaction atmosphere. An oxygen and moisture trap on the gas line is highly recommended.

Inert Atmosphere Technique: A rigorous inert atmosphere technique is essential. This involves removing air and moisture from the reaction vessel and maintaining an environment of dry, oxygen-free gas.

G cluster_prep A. Glassware Preparation cluster_reagents B. Reagent Addition cluster_reaction C. Reaction Execution p1 1. Assemble & Clean Reaction Flask & Stir Bar p2 2. Flame-Dry Under High Vacuum p1->p2 p3 3. Cool to RT Under Inert Gas p2->p3 r1 4. Add Solid Reagents (Catalyst, Substrate) Under Positive Gas Flow p3->r1 r2 5. Seal with Septum r1->r2 r3 6. Add Anhydrous, Degassed Solvent via Syringe r2->r3 r4 7. Add Liquid Reagents via Syringe r3->r4 e1 8. Maintain Positive Pressure (e.g., Balloon) r4->e1 e2 9. Stir at Desired Temperature e1->e2 e3 10. Monitor Reaction (TLC, GC, NMR) e2->e3

Caption: Experimental workflow for setting up an air-sensitive catalytic reaction.

Experimental Protocols

Protocol 1: General Procedure for Setting up an Iridium-Catalyzed Reaction Under Inert Atmosphere

This protocol outlines the standard procedure for setting up a reaction that is sensitive to air and moisture using a Schlenk line and syringe techniques.

Materials:

  • Schlenk flask or round-bottom flask with a sidearm

  • Magnetic stir bar

  • Rubber septa

  • Nitrogen or Argon gas line with bubbler

  • Vacuum pump

  • Heat gun or Bunsen burner

  • Syringes and needles (oven-dried)

  • Anhydrous, degassed solvents and reagents

Procedure:

  • Glassware Preparation: Place a magnetic stir bar into the reaction flask. Assemble the flask with a condenser if necessary. Attach the flask to the Schlenk line.

  • Drying: Heat the entire glassware assembly with a heat gun under high vacuum to remove adsorbed water. Allow the flask to cool to room temperature while backfilling with inert gas. Repeat this vacuum/backfill cycle three times.[2][3]

  • Addition of Solids: Under a positive flow of inert gas, quickly remove the stopper or septum and add the solid iridium catalyst and substrate(s).

  • Addition of Solvents/Liquids: Seal the flask with a rubber septum. Add the anhydrous, degassed solvent via an oven-dried syringe. Subsequently, add any liquid reagents via syringe. To ensure an inert atmosphere is maintained, a needle connected to the inert gas line (e.g., via a balloon) should be inserted into the septum during additions.[3]

  • Running the Reaction: Once all components are added, maintain a slight positive pressure of inert gas (a balloon is often sufficient). Place the flask in a heating bath or cooling bath as required and begin stirring.

  • Monitoring and Quenching: Monitor the reaction's progress using appropriate analytical techniques (TLC, GC, etc.) by withdrawing small aliquots via syringe. Once complete, cool the reaction to room temperature and quench appropriately before workup.[2]

Protocol 2: Purification of Solvents by Distillation

For highly sensitive reactions, freshly distilled solvents are recommended.

Warning: Always use appropriate personal protective equipment (PPE) and conduct distillations in a chemical fume hood. Be aware of the specific hazards of the solvent and drying agent being used.

Example: Distillation of Tetrahydrofuran (THF) from Sodium/Benzophenone

  • Pre-drying: Add approximately 1 L of THF to a round-bottom flask containing sodium wire or pellets. Add benzophenone (approx. 1 g) as an indicator.

  • Reflux: Heat the mixture to reflux under an inert atmosphere. The solution will turn a deep blue or purple color when the solvent is dry and oxygen-free. If the color does not persist, more sodium may be needed.

  • Distillation: Once the deep blue color is stable, distill the THF into a dry, inert-atmosphere collection flask (e.g., a Schlenk flask).

  • Storage: Store the freshly distilled solvent in the collection flask under an inert atmosphere, sealed with a glass stopper or a secure septum for immediate use.

References

Technical Support Center: Iridium-Based OLED Device Fabrication

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the fabrication of iridium-based Organic Light-Emitting Diodes (OLEDs). It is designed for researchers, scientists, and professionals in the field to quickly diagnose and resolve fabrication challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the performance and lifetime of iridium-based OLEDs?

A1: The performance and longevity of iridium-based OLEDs are highly sensitive to a multitude of factors throughout the fabrication process. Key areas of concern include the cleanliness and surface properties of the substrate, the purity of the deposited materials, the vacuum quality during deposition, the architecture of the device, and the precise control of deposition parameters such as rate and thickness. Environmental factors like exposure to moisture and oxygen are particularly detrimental and can significantly shorten the operational lifetime of a device.[1][2][3]

Q2: How does the choice of host material impact device efficiency?

A2: The host material plays a crucial role in achieving high efficiency in phosphorescent OLEDs (PHOLEDs). A primary requirement is that the triplet energy level of the host must be higher than that of the iridium-based phosphorescent guest (dopant). This energy difference ensures that excitons are confined on the guest molecules, preventing energy back-transfer to the host and maximizing radiative recombination from the phosphorescent dopant.[1] The selection of an appropriate host-guest system with well-aligned energy levels is critical for promoting efficient energy transfer and achieving charge balance within the emissive layer.[4]

Q3: What causes the efficiency roll-off at high brightness levels in iridium-based OLEDs?

A3: Efficiency roll-off, the decrease in quantum efficiency at high current densities, is a major challenge in PHOLEDs. The primary mechanisms responsible for this phenomenon are triplet-triplet annihilation (TTA) and triplet-polaron annihilation (TPA).[5][6][7] TTA occurs when two triplet excitons interact, resulting in the non-radiative decay of one. TPA involves the quenching of a triplet exciton by a charge carrier (polaron). These processes become more prevalent at high brightness levels due to the increased density of excitons and charge carriers.[5][6]

Q4: What are "dark spots" and what causes them?

A4: Dark spots are non-emissive areas that appear and often grow during device operation, leading to a decrease in the active emitting area and overall device degradation.[8] The primary causes of dark spot formation include:

  • Particulate contamination: Dust or other foreign particles on the substrate can create pinholes or disrupt layer growth, leading to short circuits or localized degradation.[8]

  • Substrate imperfections: Roughness or defects on the anode surface, particularly the Indium Tin Oxide (ITO), can lead to non-uniform current injection and localized field enhancement, causing material degradation.[9]

  • Moisture and oxygen ingress: The presence of residual water or oxygen in the deposition chamber or permeation through the encapsulation layer can lead to the electrochemical degradation of the organic materials and the corrosion of the cathode.[3][8]

Troubleshooting Guides

Problem 1: Low External Quantum Efficiency (EQE)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions Relevant Experimental Protocols
Poor Substrate Cleaning Inadequate cleaning leaves behind contaminants that can act as charge traps or quenching sites.Implement a rigorous multi-step substrate cleaning protocol. A common and effective procedure involves sequential sonication in a detergent solution (e.g., Hellmanex III), deionized water, and isopropyl alcohol (IPA), followed by drying with a nitrogen gun and a final UV-ozone treatment to remove organic residues and improve the work function of the anode.[10]
Inefficient Hole Injection A large energy barrier between the anode and the hole transport layer (HTL) can impede the injection of holes, leading to charge imbalance.Treat the anode surface to increase its work function. UV-ozone treatment is a widely used method. Plasma treatment can also be effective.[11] The duration and intensity of the treatment should be optimized for the specific substrate and material system.
Unbalanced Charge Transport The mobility of electrons and holes in their respective transport layers may be significantly different, leading to an accumulation of one type of charge carrier in the emissive layer and reducing recombination efficiency.Adjust the thickness of the hole transport layer (HTL) and electron transport layer (ETL) to balance the arrival of electrons and holes in the emissive layer. Simulation tools can be used to model the effect of layer thickness on charge balance and optimize the device structure before fabrication.[12]
Poor Host-Guest Energy Transfer The triplet energy of the host material may be too low, leading to energy back-transfer from the iridium complex to the host, or the host and guest materials may not be well-mixed.Select a host material with a triplet energy level that is significantly higher than that of the iridium dopant. Ensure uniform doping of the guest in the host matrix by carefully controlling the co-deposition rates.
Sub-optimal Emitter Orientation The orientation of the transition dipole moment of the iridium complex within the emissive layer affects the outcoupling efficiency. A predominantly horizontal orientation is desirable for higher EQE.The orientation of the emitter molecules can sometimes be influenced by the choice of host material and the deposition conditions. While direct control is challenging, characterization of the emitter orientation can provide insights for material selection and process optimization.[12]
Problem 2: High Leakage Current or Device Shorts

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Particulate Contamination Dust particles on the substrate or introduced during fabrication can pierce the thin organic layers, creating a direct path for current between the anode and cathode.
Anode Roughness Spikes or irregularities on the anode surface can create regions of high electric field, leading to localized current leakage and potential shorts.
Misalignment of Shadow Masks Inaccurate alignment of the shadow mask during cathode deposition can lead to the cathode overlapping with the edge of the organic layers, creating a short circuit.
Pinholes in Organic Layers Thin or non-uniform organic layers can contain pinholes that allow for direct contact between adjacent layers or the electrodes.
Problem 3: Rapid Device Degradation and Short Lifetime

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions Quantitative Data Insights
Residual Water and Oxygen in the Deposition Chamber Water and oxygen are highly reactive with the organic materials and the cathode, leading to rapid degradation.Maintain a high vacuum level (typically < 10-6 Torr) during the deposition of organic and cathode layers. The presence of water vapor, even at very low partial pressures, can introduce a series resistance and accelerate degradation.[3]
Intrinsic Material Instability The iridium complex or the host material itself may be chemically or photochemically unstable, leading to degradation under electrical stress.Select materials with high thermal and chemical stability. Deuteration of the organic materials can in some cases improve operational stability.[9]
Triplet-Triplet and Triplet-Polaron Annihilation These quenching mechanisms not only reduce efficiency but can also lead to the generation of high-energy species that cause molecular degradation.[6][7]Optimize the doping concentration of the iridium complex to minimize TTA. Employ device architectures that broaden the recombination zone, reducing the local density of excitons and polarons.
Interfacial Degradation Chemical reactions or diffusion of materials at the interfaces between different layers can create non-radiative recombination centers and degrade device performance.Insert appropriate interlayer materials to prevent direct interaction between reactive layers. For example, a thin layer of an electron-blocking material can prevent excitons from reaching the HTL and causing degradation.

Experimental Protocols & Methodologies

Standard Substrate Cleaning Protocol

A pristine substrate surface is paramount for the fabrication of high-performance OLEDs. The following is a widely adopted and effective cleaning procedure for ITO-coated glass substrates:

  • Initial Cleaning: Gently scrub the ITO surface with a gloved hand and a small amount of a detergent solution (e.g., Hellmanex III) to physically remove large particulates. Rinse thoroughly with deionized (DI) water.[10]

  • Sonication in Detergent: Place the substrates in a substrate holder and immerse them in a beaker containing hot DI water and a detergent solution. Sonicate in an ultrasonic bath for 5-10 minutes.[10]

  • DI Water Rinse: Remove the beaker from the sonicator and dump-rinse the substrates twice in hot DI water to remove all traces of the detergent.[10]

  • Sonication in Solvent: Immerse the substrates in a beaker with isopropyl alcohol (IPA) and sonicate for 5-10 minutes. This step removes organic residues.[10]

  • Final DI Water Rinse: Dump-rinse the substrates twice more in hot DI water.[10]

  • Drying: Use a nitrogen gun to blow-dry the substrates completely.[10]

  • UV-Ozone Treatment: Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 5-15 minutes. This step removes residual organic contaminants and increases the work function of the ITO, which improves hole injection.[10]

Device Fabrication by Thermal Evaporation

The fabrication of iridium-based OLEDs is typically performed in a high-vacuum thermal evaporation system.

  • Substrate Loading: The cleaned substrates are loaded into the vacuum chamber.

  • Pump Down: The chamber is evacuated to a base pressure of at least 10-6 Torr. A lower base pressure is generally better for achieving longer device lifetimes.[2]

  • Organic Layer Deposition: The organic materials (HTL, emissive layer with co-evaporated host and iridium dopant, hole-blocking layer, ETL) are sequentially deposited onto the substrate. The deposition rate and thickness of each layer are monitored in real-time using a quartz crystal microbalance. Typical deposition rates for organic materials are in the range of 0.5-2 Å/s.

  • Cathode Deposition: A low work function metal or a combination of a thin injection layer (e.g., LiF) and a metal (e.g., Al) is deposited through a shadow mask to define the cathode and the active area of the device.

  • Encapsulation: After deposition, the devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect them from moisture and oxygen. This is typically done by sealing a glass lid over the device with a UV-curable epoxy.

Visualizations

General OLED Fabrication Workflow

G General Iridium-OLED Fabrication Workflow cluster_0 Substrate Preparation cluster_1 Thin Film Deposition (High Vacuum) cluster_2 Device Finalization A ITO Substrate Cleaning B UV-Ozone Treatment A->B C Hole Transport Layer (HTL) B->C Load into vacuum chamber D Emissive Layer (Host + Ir-dopant) C->D E Electron Transport Layer (ETL) D->E F Electron Injection Layer (EIL) E->F G Cathode Deposition F->G H Encapsulation G->H Transfer to glovebox I Device Testing H->I G Troubleshooting Low OLED Performance Start Low Device Performance (Low EQE, High Voltage, etc.) CheckShorts Check for Shorts/High Leakage Current? Start->CheckShorts Shorted Device is Shorted CheckShorts->Shorted Yes NotShorted No Significant Leakage CheckShorts->NotShorted No TroubleshootShorts Investigate Particulate Contamination, Anode Roughness, Mask Alignment Shorted->TroubleshootShorts CheckTurnOn Is Turn-On Voltage High? NotShorted->CheckTurnOn HighV Yes CheckTurnOn->HighV NormalV No CheckTurnOn->NormalV TroubleshootVoltage Check Anode Work Function (UV-Ozone), Layer Thicknesses, Material Purity HighV->TroubleshootVoltage CheckEQE Is EQE Low? NormalV->CheckEQE LowEQE Yes CheckEQE->LowEQE GoodEQE EQE is acceptable CheckEQE->GoodEQE TroubleshootEQE Review Host-Guest Energy Levels, Doping Concentration, Charge Balance LowEQE->TroubleshootEQE

References

Technical Support Center: Iridium Crucibles in Crystal Growth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in extending the lifetime of iridium crucibles used for high-temperature oxide crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of iridium crucible failure in crystal growth?

A1: Iridium crucible failure during high-temperature oxide crystal growth typically stems from three main factors:

  • Oxidation: At temperatures approaching 2300°C, iridium can react with oxygen in the atmosphere to form volatile iridium oxides, leading to material loss and thinning of the crucible walls.[1][2]

  • Mechanical Stress: During cooling, the residual melt can solidify and expand, exerting significant pressure on the crucible walls. This can cause irreversible deformation, bulging, or cracking.[3]

  • Chemical Attack: Certain elements or suboxides within the melt can react with the iridium, especially under reducing conditions, leading to contamination of the crystal and degradation of the crucible.[1][2]

  • Embrittlement: Iridium has a natural tendency for brittle intercrystalline fracture, which can be exacerbated by impurities and the formation of a grain structure during prolonged high-temperature use.[4]

Q2: What is the optimal atmospheric condition for using iridium crucibles?

A2: Iridium crucibles should ideally be used under an inert atmosphere, such as argon (Ar) or nitrogen (N₂), to minimize oxidation.[1][2] While gold and platinum crucibles are suitable for oxidizing atmospheres, iridium experiences significant weight loss due to the evaporation of its oxides in the presence of oxygen at high temperatures.[1][2] In some specific cases, a small partial pressure of oxygen may be introduced to prevent the formation of undesirable suboxides from the melt material.[5]

Q3: Can I reuse an iridium crucible? If so, what is the proper cleaning procedure?

A3: Yes, iridium crucibles can be reused. Proper cleaning is critical to prevent cross-contamination and extend the crucible's life. A general procedure involves chemical cleaning to remove residual melt, followed by a high-temperature bake-out. For detailed steps, refer to the "Experimental Protocols" section.

Q4: My crucible is showing signs of deformation (bulging). What is the cause and how can I prevent it?

A4: Deformation is typically caused by the expansion of the residual melt during solidification. To prevent this, it is crucial to control the cooling process. A proven method is to simultaneously cool the furnace while slowly pulling the crystal from the residual melt. This allows the remaining material to crystallize and shrink away from the crucible walls, rather than expanding against them.[3]

Q5: What are the best practices for handling and storing iridium crucibles?

A5: To prevent mechanical damage and contamination, always handle crucibles with properly fitting, clean tongs.[6] Store them in a dry, protected environment to avoid exposure to moisture and physical shock.[6] Before use, a gradual pre-heating cycle is recommended to prevent thermal shock.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Significant weight loss of the crucible after a growth run. Operation in an oxidizing atmosphere, leading to the formation and evaporation of iridium oxides.[1]Operate under a high-purity inert atmosphere (e.g., Argon). Ensure the furnace chamber is free of leaks.
Crucible is deformed or has bulged after cooling. Expansion of the residual melt during solidification.[3]Implement a controlled cooling protocol. Simultaneously lower the temperature and withdraw the crystal from the melt.[3]
Visible cracks or fractures in the crucible wall. Thermal shock from rapid heating or cooling.[6] Mechanical stress from solidified melt.[3] Inherent brittle nature of iridium.Ensure gradual heating and cooling rates.[6] Use the recommended cooling/pulling method to relieve stress.[3] Inspect crucibles for microcracks before each use.
Discoloration or pitting on the crucible's inner surface. Chemical reaction with the melt constituents.[1]Verify the chemical compatibility of the melt with iridium. Adjust the atmosphere to be slightly oxidizing if reducing conditions are causing reactions.[1][2]
Contamination of the grown crystal with iridium. High operating temperatures causing iridium to vaporize. Direct chemical reaction between the melt and the crucible.Reduce the operating temperature if possible. Ensure the use of a high-purity, non-alloyed iridium crucible.[1][2]

Experimental Protocols

Protocol 1: Controlled Cooling for Prevention of Mechanical Stress

This protocol describes a method to prevent crucible deformation from residual melt expansion.[3]

  • End of Growth: Once the crystal growth phase is complete, stop the crystal rotation.

  • Initial Pull: If necessary, rapidly pull the crystal upward until the contact diameter with the melt is significantly reduced, but do not break contact.

  • Simultaneous Cooling and Pulling:

    • Initiate a controlled cooling ramp at a rate of 30-50°C per hour.

    • Simultaneously, begin to pull the crystal upward at a slow, continuous rate of 0.5-1.0 mm per hour.

  • Duration: Continue this simultaneous process for 3-5 hours.

  • Final Cooling: After the slow pull is complete, cease pulling and continue to cool the furnace to room temperature. The residual melt should crystallize and shrink, detaching from the crucible walls.

Protocol 2: General Iridium Crucible Cleaning

This protocol provides a general guideline for cleaning residual oxide materials from iridium crucibles. Safety Precaution: Always perform chemical cleaning in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses.[7]

  • Mechanical Removal: After the crucible has cooled completely, carefully remove any large, loose pieces of the residual melt. Avoid scratching the crucible surface.

  • Acid Leaching (Step 1):

    • Place the crucible in a suitable beaker inside a fume hood.

    • Add a solution of hydrochloric acid (HCl, ≥25% concentration) to submerge the contaminated area.

    • Gently heat the solution (if required) to facilitate dissolution. Allow it to leach for several hours.

  • Acid Leaching (Step 2 - for stubborn residues):

    • If the residue persists, carefully remove the HCl.

    • Introduce a fresh 1:1 mixture of hydrochloric acid (HCl, ≥25%) and nitric acid (HNO₃, ≥25%), also known as aqua regia.[7]

    • Allow the crucible to sit in this solution until the residue is removed. This process may be slow.

  • Rinsing:

    • Once the residue is gone, carefully decant the acid.

    • Rinse the crucible thoroughly with deionized water. Repeat this rinsing step at least 3-5 times to ensure all acid is removed.

  • Drying and Bake-out:

    • Dry the crucible in an oven at a low temperature (e.g., 120°C).

    • Perform a high-temperature bake-out in an empty furnace run, slowly ramping up to 1000°C to burn off any remaining contaminants before the next crystal growth run.[7]

Visualizations

Crucible_Degradation_Pathway cluster_causes Primary Causes cluster_mechanisms Degradation Mechanisms cluster_failures Crucible Failure Modes Oxidizing_Atmosphere Oxidizing Atmosphere (High O₂ Partial Pressure) Oxide_Formation Formation of Volatile Iridium Oxides Oxidizing_Atmosphere->Oxide_Formation Improper_Cooling Improper Cooling (Rapid/Uncontrolled) Melt_Expansion Residual Melt Expansion During Solidification Improper_Cooling->Melt_Expansion Reactive_Melt Reactive Melt Chemistry (Reducing Conditions) Chemical_Attack Direct Chemical Attack on Crucible Wall Reactive_Melt->Chemical_Attack Weight_Loss Wall Thinning & Weight Loss Oxide_Formation->Weight_Loss Deformation Deformation & Bulging Melt_Expansion->Deformation Cracking Cracking & Fracture Chemical_Attack->Cracking Contamination Crystal Contamination Chemical_Attack->Contamination Weight_Loss->Cracking Deformation->Cracking Controlled_Cooling_Workflow Start End of Crystal Growth (Stop Rotation) Cooling Initiate Controlled Cooling (30-50°C / hour) Start->Cooling Pulling Begin Slow Crystal Pull (0.5-1.0 mm / hour) Start->Pulling Duration Continue for 3-5 Hours Cooling->Duration Pulling->Duration Stop_Pull Cease Crystal Pulling Duration->Stop_Pull Final_Cool Cool to Room Temperature Stop_Pull->Final_Cool Result Crucible Stress is Minimized Final_Cool->Result

References

Technical Support Center: Optimizing Iridium-Catalyzed C-H Activation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize iridium-catalyzed C-H activation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guide is designed to provide solutions to common problems encountered during iridium-catalyzed C-H activation experiments. Below are answers to frequently asked questions, detailed tables with experimental data, and workflows to help you navigate your reaction optimization.

Issue 1: Low or No Reaction Yield

Question: I am observing low or no conversion of my starting material. What are the potential causes and how can I improve the yield?

Answer: Low yields in iridium-catalyzed C-H activation can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. Here is a step-by-step guide to troubleshoot this issue.

Troubleshooting Steps:

  • Verify Catalyst Activity: Ensure the iridium precursor and ligands are pure and handled under appropriate inert conditions if they are air or moisture-sensitive. Consider using a well-established control reaction to confirm the catalyst's activity.

  • Solvent Selection: The choice of solvent is critical. Polar, non-coordinating solvents are often effective. As an example, in C-H iodination reactions, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be superior to other solvents like THF, CH2Cl2, and CHCl3. For C-H aminations, solvents like 1,2-dichloroethane (DCE) and N-methyl-2-pyrrolidone (NMP) have demonstrated good performance, though NMP may be unproductive for certain substrate classes like amides.[1]

  • Temperature Optimization: C-H activation is often the rate-determining step and is temperature-dependent. If the reaction is slow, a moderate increase in temperature (e.g., from room temperature to 50-80 °C) can be beneficial. However, excessively high temperatures can lead to catalyst decomposition.

  • Screening Additives: The presence of additives can significantly impact the reaction outcome. For instance, silver salts like AgOAc or Ag2CO3 are often used as oxidants and halide scavengers in C-H functionalization reactions. In some cases, carboxylic acid additives have been shown to improve conversions, particularly for substrates with amide directing groups.[1]

  • Ligand Effects: The steric and electronic properties of the ancillary ligand on the iridium center can dramatically influence reactivity.[2][3] If using a ligated iridium complex, consider screening different ligands. More sterically demanding ligands can sometimes promote desired reactivity while suppressing side reactions.[2]

Workflow for Troubleshooting Low Yield

Below is a logical workflow to diagnose and resolve low reaction yields.

LowYieldTroubleshooting start Low or No Yield Observed check_catalyst 1. Verify Catalyst Activity - Check purity and handling - Run a control reaction start->check_catalyst optimize_solvent 2. Optimize Solvent - Screen polar, non-coordinating solvents (e.g., DCE, HFIP, NMP) check_catalyst->optimize_solvent Catalyst is active fail Persistent Low Yield - Re-evaluate substrate scope - Consider alternative catalytic system check_catalyst->fail Catalyst is inactive optimize_temp 3. Adjust Temperature - Incrementally increase temperature (e.g., 50 °C, 80 °C, 120 °C) optimize_solvent->optimize_temp screen_additives 4. Screen Additives - Evaluate effect of silver salts (e.g., AgOAc) - Test carboxylic acids optimize_temp->screen_additives screen_ligands 5. Modify Ligand - If applicable, screen ligands with different steric/electronic properties screen_additives->screen_ligands success Improved Yield screen_ligands->success Optimization successful screen_ligands->fail Optimization unsuccessful CatalystPathway cluster_activation Catalytic Cycle Precatalyst [Ir(I)] Precursor Active_Catalyst Active Ir(III) Species Precatalyst->Active_Catalyst Oxidative Addition Product_Formation C-H Functionalization Product + [Ir(I)] Active_Catalyst->Product_Formation C-H Activation & Reductive Elimination Deactivated_Species Inactive Dimer or Degraded Complex Active_Catalyst->Deactivated_Species Deactivation Pathway (e.g., high temp, inhibitors) Product_Formation->Active_Catalyst Substrate Binding

References

Technical Support Center: Enhancing Selectivity in Iridium Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for iridium catalysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance selectivity in their experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and key experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Enantioselectivity in Asymmetric Hydrogenation

Q: My iridium-catalyzed asymmetric hydrogenation is giving low enantiomeric excess (ee). What are the common causes and how can I improve it?

A: Low enantioselectivity in iridium-catalyzed asymmetric hydrogenation can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

  • Ligand Choice is Crucial: The chiral ligand is the primary source of stereocontrol. The electronic and steric properties of the ligand create a chiral pocket around the iridium center, dictating the facial selectivity of hydride addition to the substrate.[1][2]

    • Troubleshooting:

      • Screen a variety of chiral ligands. For dialkyl imines, for instance, spiro phosphine-amine-phosphine (SpiroPNP) ligands have shown high efficiency.[2] For unfunctionalized olefins, P,N ligands like pyridine-phosphinites are often effective.[3]

      • Consider the substrate-ligand interaction. Non-covalent interactions, such as hydrogen bonding or ion-pairing between the ligand and the substrate, can significantly influence enantioselectivity.[4]

  • Solvent Effects: The solvent can influence the stability of the catalytic species and the transition states, thereby affecting enantioselectivity.[5]

    • Troubleshooting:

      • Experiment with a range of solvents with varying polarities. Dichloromethane is commonly used, but other solvents like 1,2-dichloroethane, toluene, or tert-butyl methyl ether can sometimes provide better results.[3]

      • For certain substrates, biphasic systems using aqueous solutions of nucleophiles can be advantageous, especially for unstable or volatile reagents.[6]

  • Reaction Conditions: Temperature and hydrogen pressure can impact the energy difference between the diastereomeric transition states.

    • Troubleshooting:

      • Lowering the reaction temperature often increases enantioselectivity.[7]

      • Vary the hydrogen pressure. While some reactions show little dependence, terminal olefins, for example, can exhibit higher ee at lower pressures.[3]

  • Additives: The presence of additives can significantly enhance enantioselectivity.

    • Troubleshooting:

      • For the hydrogenation of enones, additives like benzamide can extend the catalyst's lifetime and improve selectivity by preventing catalyst deactivation.

      • In reactions involving prochiral enolates, the choice of base and the associated cation (e.g., LiHMDS vs. KHMDS) can be critical for achieving high diastereoselectivity.[8][9]

Issue 2: Incorrect Regioselectivity in Allylic Substitution

Q: My iridium-catalyzed allylic substitution is favoring the linear product instead of the desired branched product. How can I control the regioselectivity?

A: Iridium catalysts are renowned for favoring the formation of branched products in allylic substitution reactions, in contrast to palladium catalysts which typically yield linear products.[8][9] If you are observing poor regioselectivity, consider the following:

  • Ligand and Catalyst Precursor: The combination of the iridium precursor and the ligand is fundamental in determining regioselectivity.

    • Troubleshooting:

      • Phosphoramidite ligands are commonly employed to achieve high branched selectivity.[10][11]

      • The active catalyst is often a cyclometalated iridium complex. Ensure that the reaction conditions (e.g., presence of a base) are suitable for the in situ formation of this active species.[11][12][13]

  • Nucleophile Choice: The nature of the nucleophile can influence the site of attack.

    • Troubleshooting:

      • While iridium catalysts generally favor branched products with a wide range of nucleophiles, "hard" nucleophiles can sometimes present challenges.[13] Optimization of the reaction conditions, including the use of specific additives, may be necessary.

  • Substrate Structure: The structure of the allylic substrate can also play a role.

    • Troubleshooting:

      • Alkyl-substituted allylic substrates may sometimes yield moderate regio- and enantioselectivities.[13] Screening different ligands and reaction conditions is crucial in these cases.

      • Trisubstituted or tetrasubstituted alkenes are generally poor substrates and may exhibit low reactivity and selectivity.[13]

Issue 3: Lack of Chemoselectivity in Multi-functionalized Substrates

Q: I am working with a substrate containing multiple functional groups, and my iridium catalyst is reacting at an undesired position. How can I improve chemoselectivity?

A: Achieving high chemoselectivity requires the catalyst to differentiate between various reactive sites. Here are some strategies:

  • Directing Groups: The presence of a directing group on the substrate can guide the catalyst to a specific C-H bond.

    • Troubleshooting:

      • In C-H borylation reactions, for example, an imine or an amide group can direct the iridium catalyst to the ortho C-H bond.[14]

  • Ligand Modification: The ligand can be designed to favor interaction with a specific functional group on the substrate.

    • Troubleshooting:

      • By modifying the electronic and steric properties of the ligand, it is possible to switch the regioselectivity in C-H borylation from ortho to meta.[14][15] For instance, using 8-aminoquinoline (AQ) as a ligand can favor ortho-borylation, while 4,5,7,8-tetramethyl-1,10-phenanthroline (TMP) can promote meta-borylation.[14]

  • Reaction Conditions: Fine-tuning the reaction conditions can help to discriminate between different functional groups.

    • Troubleshooting:

      • In hydrogen borrowing reactions for N-alkylation of amines, the choice of the auxiliary ligand (e.g., triphenylphosphine derivatives) and the solvent can significantly impact the catalytic activity and selectivity.[16]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on enhancing selectivity in iridium catalysis.

Table 1: Effect of Ligand on Enantioselective Asymmetric Hydrogenation of Dialkyl Imines

EntryLigand (R group on SpiroPNP)Yield (%)ee (%)
13,5-(tBu)2-C6H38590
23,5-(Xyl)2-C6H37871
3C6H58173

Data synthesized from information in[1][2]

Table 2: Influence of Additives and Base on Diastereoselective Allylic Alkylation

EntryBaseAdditiveYield (%)dree (%)
1LiHMDSCuBr85>20:199
2KHMDSCuBr755:198
3LiHMDS-6010:199

Data synthesized from information in[8][9]

Table 3: Ligand-Controlled Regioselectivity in C-H Borylation of Aromatic Imines

EntryLigandRegioselectivity (ortho:meta)
18-Aminoquinoline (AQ)>95:5
24,5,7,8-Tetramethyl-1,10-phenanthroline (TMP)<5:95

Data synthesized from information in[14]

Key Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of an Olefin

  • Catalyst Preparation: In a glovebox, to a vial is added the iridium precursor (e.g., [Ir(COD)Cl]₂) (1 mol%) and the chiral ligand (e.g., a P,N ligand) (1.1 mol%). Anhydrous, degassed solvent (e.g., dichloromethane) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

  • Reaction Setup: In a separate vial, the olefin substrate (1.0 mmol) is dissolved in the same anhydrous, degassed solvent.

  • Hydrogenation: The substrate solution is transferred to an autoclave. The catalyst solution is then added. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 50 bar).[7]

  • Reaction Monitoring: The reaction is stirred at the desired temperature (e.g., room temperature) for the specified time (e.g., 24 hours). The progress of the reaction can be monitored by techniques such as TLC or GC.

  • Work-up and Analysis: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the hydrogenated product. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Protocol 2: General Procedure for Iridium-Catalyzed Asymmetric Allylic Substitution

  • Catalyst Activation: In a glovebox, the iridium precursor (e.g., [Ir(COD)Cl]₂) (2 mol%) and the chiral phosphoramidite ligand (4 mol%) are dissolved in an anhydrous solvent (e.g., THF). A base (e.g., an amine) is added, and the mixture is stirred to facilitate the formation of the active metallacyclic iridium complex.[11]

  • Reaction Setup: To a separate flask is added the allylic carbonate substrate (1.0 mmol) and the nucleophile (1.2 mmol).

  • Reaction Execution: The activated catalyst solution is added to the flask containing the substrate and nucleophile. The reaction mixture is stirred at the appropriate temperature (e.g., room temperature) until the starting material is consumed (monitored by TLC or GC).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Analysis: The regioselectivity is determined by ¹H NMR spectroscopy. The enantiomeric excess of the branched product is determined by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis A Ir Precursor + Chiral Ligand B Solvent Addition A->B C Stirring & Activation B->C F Combine Catalyst and Reactants C->F D Substrate + Nucleophile E Solvent D->E E->F G Stirring under Controlled Conditions F->G H Monitoring (TLC/GC) G->H I Quenching H->I J Extraction I->J K Purification (Chromatography) J->K L Characterization (NMR, MS) K->L M Selectivity Determination (HPLC/GC) L->M selectivity_troubleshooting cluster_enantio Enantioselectivity Issues cluster_regio Regioselectivity Issues cluster_chemo Chemoselectivity Issues start Poor Selectivity Observed ligand Screen Chiral Ligands start->ligand solvent Vary Solvent Polarity start->solvent conditions Optimize Temperature & Pressure start->conditions additives Investigate Additives start->additives catalyst_system Check Ir-Ligand Combination start->catalyst_system nucleophile Evaluate Nucleophile start->nucleophile substrate Consider Substrate Structure start->substrate directing_group Utilize Directing Groups start->directing_group ligand_design Modify Ligand start->ligand_design reaction_conditions Fine-tune Conditions start->reaction_conditions ligand_effect_pathway cluster_ortho Ortho-Borylation cluster_meta Meta-Borylation substrate Aromatic Imine Substrate ligand_aq Ligand: 8-Aminoquinoline (AQ) substrate->ligand_aq ligand_tmp Ligand: Tetramethylphenanthroline (TMP) substrate->ligand_tmp interaction_aq Chelation directs to ortho C-H ligand_aq->interaction_aq product_ortho Ortho-Borylated Product interaction_aq->product_ortho interaction_tmp Steric hindrance at ortho favors meta C-H activation ligand_tmp->interaction_tmp product_meta Meta-Borylated Product interaction_tmp->product_meta

References

Technical Support Center: Iridium Catalyst Deactivation and Prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and prevent the deactivation of iridium catalysts in their experiments.

Troubleshooting Guides

This section addresses common issues encountered during iridium-catalyzed reactions.

Issue 1: Rapid Loss of Catalytic Activity Early in the Reaction

Question Possible Cause Troubleshooting/Prevention Strategy
My reaction stops or slows down significantly after a short period. What could be the cause? Catalyst Poisoning: The active sites of the iridium catalyst can be blocked by strong coordination of certain molecules. Common poisons include ammonia, methylamine, and other small primary amines, which can be generated in situ from the hydrolysis of imine intermediates.[1][2][3] Sulfur- and phosphorus-containing compounds are also known catalyst poisons.- Rigorously exclude water and atmospheric moisture: Use anhydrous solvents and reagents, and conduct reactions under an inert atmosphere (e.g., nitrogen or argon).[1][2] - Add hydrogen-donor solvents: Solvents like isopropanol can help shift the reaction equilibrium away from the formation of inhibitory imine intermediates.[1] - Purify reactants and solvents: Ensure all starting materials are free from potential catalyst poisons.
I am running a reaction with an N-methylated amine and observing rapid deactivation. Why? Methylamine Poisoning: N-methylamines can lead to the formation of methylamine in the reaction mixture, which strongly coordinates to the iridium center and deactivates the catalyst.[1][2][3]- Control moisture content: Reducing the water content can suppress the hydrolysis of the imine intermediate that leads to methylamine formation.[2] - Use a co-solvent: Isopropanol can act as a hydrogen donor and help minimize this side reaction.[2]

Issue 2: Gradual Decrease in Catalyst Performance Over Time

Question Possible Cause Troubleshooting/Prevention Strategy
My catalyst's activity is slowly decreasing over the course of the reaction or upon recycling. What's happening? Ligand Degradation: The ligand coordinated to the iridium center can undergo transformation, such as hydrogenation or isomerization, leading to a less active or inactive catalytic species.[4][5] For example, under acidic conditions, some pyridine-carboxiamide ligands can isomerize, and under reaction conditions, ligand hydrogenation can be a major degradation pathway.[4][5]- Ligand Modification: Choose more robust ligands that are less susceptible to degradation under the reaction conditions. Electron-withdrawing or bulky groups on the ligand can sometimes enhance stability. - Optimize pH: For pH-sensitive catalysts, maintaining an optimal pH range can prevent ligand degradation.[4]
I observe a color change in my reaction, and the catalyst seems to be crashing out of the solution. Dimerization or Aggregation: Active monomeric iridium species can dimerize or aggregate to form less soluble and catalytically inactive or less active species.[6][7]- Adjust Catalyst Concentration: Lowering the catalyst concentration can sometimes disfavor the formation of inactive dimers or aggregates. - Modify Ligand Design: Ligands with bulky substituents can sterically hinder the formation of dimers.
I am using a supported iridium catalyst and see a loss of activity after multiple runs. Metal Leaching: The active iridium species may be leaching from the solid support into the reaction medium, leading to a gradual loss of catalytic activity upon recycling.[8]- Stronger Ligand Anchoring: Ensure the ligand is strongly anchored to the support material. - Hot Filtration Test: To confirm leaching, filter the catalyst from the hot reaction mixture and allow the filtrate to react further. If the reaction continues, it indicates that active iridium species have leached into the solution.[8]

Issue 3: Inconsistent or Poor Reaction Performance

Question Possible Cause Troubleshooting/Prevention Strategy
My reaction is not proceeding as expected, and I suspect the catalyst is not active. Formation of Iridium Oxides: Under oxidative conditions, particularly in water oxidation catalysis, the formation of iridium oxides can occur, which may have different catalytic activity than the intended molecular catalyst.[9]- Control Oxidative Conditions: Carefully control the concentration of any oxidants in the reaction and consider the use of antioxidants if compatible with the desired chemistry. - Characterize the Catalyst Post-Reaction: Techniques like X-ray photoelectron spectroscopy (XPS) can help identify the oxidation state of iridium and the presence of iridium oxides.
I am performing a high-temperature hydrocarbon conversion, and the catalyst deactivates quickly. Coke Deposition: Carbonaceous residues, or coke, can deposit on the catalyst surface, blocking the active sites.- Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of coke formation. - Periodic Regeneration: For supported catalysts, a regeneration procedure involving controlled oxidation to burn off the coke followed by reduction and halogen treatment can restore activity.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of iridium catalyst deactivation?

A1: The most frequently encountered deactivation mechanisms for iridium catalysts include:

  • Poisoning: Strong binding of molecules like ammonia, methylamine, or sulfur compounds to the iridium center.[1][2][3]

  • Ligand Degradation: Chemical transformation of the ligand, such as hydrogenation or isomerization, leading to a loss of catalytic activity.[4][5]

  • Dimerization/Aggregation: Formation of inactive or less active catalyst dimers or larger clusters.[6][7]

  • Metal Leaching: Loss of the active iridium species from a solid support.[8]

  • Formation of Iridium Oxides: Oxidation of the iridium center, particularly in reactions involving water or other oxidants.[9]

  • Coke Deposition: Fouling of the catalyst surface with carbonaceous deposits in high-temperature hydrocarbon reactions.

Q2: How can I prevent the deactivation of my iridium catalyst?

A2: Several strategies can be employed to prevent or minimize catalyst deactivation:

  • Reaction Conditions Optimization: This includes the rigorous exclusion of water and air, using purified reagents and solvents, and optimizing temperature and pressure.[1][2]

  • Rational Ligand Design: Selecting or designing ligands that are sterically and electronically robust under the reaction conditions can prevent degradation and dimerization.

  • Use of Additives: Additives like hydrogen-donor solvents can suppress side reactions that lead to the formation of catalyst poisons.[1]

  • Immobilization on a Support: Anchoring the catalyst to a solid support can prevent dimerization and facilitate catalyst recycling, although leaching must be monitored.[8]

Q3: Is it possible to regenerate a deactivated iridium catalyst?

A3: Yes, in some cases, catalyst regeneration is possible. The method depends on the deactivation mechanism:

  • For Poisoning: Treatment with an acid, such as hydroiodic acid, has been shown to partially reactivate catalysts poisoned by amines, although this can sometimes lead to side reactions.[1][2]

  • For Coke Deposition: Supported iridium catalysts used in hydrocarbon processing can often be regenerated through a multi-step process involving controlled oxidation to remove carbon deposits, followed by reduction and treatment with a halogen-containing gas to redisperse the iridium particles.

  • For Leached Catalysts: While the leached metal is difficult to recover directly in the same form, developing more robust anchoring strategies is a preventative measure for future experiments.

Q4: How do I know if my catalyst is deactivating?

A4: Signs of catalyst deactivation include:

  • A decrease in the reaction rate over time.

  • The reaction stalling before reaching completion.

  • A decrease in product yield or enantioselectivity in asymmetric reactions.

  • A visible change in the reaction mixture, such as the precipitation of the catalyst.

  • For recycled catalysts, a decrease in performance with each subsequent run.

Quantitative Data on Catalyst Stability

The stability of an iridium catalyst is significantly influenced by the choice of ligand and solvent. Below are tables summarizing the effects of these parameters on catalyst performance and longevity.

Table 1: Effect of Ligands on Iridium Catalyst Stability in the Racemization of (S)-N-methyl-1-phenethylamine

Ligand TypeObservationImplication on StabilityReference
N-isopropyl or heterocyclic aminesDo not deactivate the catalystLarger size may prevent disubstitution and strong binding that leads to deactivation.[1]
N-methyl aminesCause catalyst deactivationLeads to the formation of methylamine, a strong poison for the iridium catalyst.[1][2]

Table 2: Effect of Alcohol Donor Solvents on the Racemization of (S)-N-methyl-1-phenethylamine

Solvent (20% v/v in ethyl acetate)Racemization Half-life (t₁/₂)Second-order Rate Constant (k_cat)ObservationReference
Ethyl Acetate (control)66 minutes1.77 x 10⁻² M⁻¹s⁻¹Complete racemization observed.[1]
Isopropanol--Improved racemization rates.[1]
Ethanol--Improved racemization rates.[1]
Methanol--Detrimental to the reaction.[1]

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed N-Methylation of an Imine with Methanol (Example of a reaction prone to deactivation by amine products)

This protocol is adapted from a procedure for the synthesis of N-methyl tertiary amines using a polymer-supported iridium catalyst.[1]

Materials:

  • Imines (1 mmol)

  • Polymer-supported CpIr catalyst (e.g., CpIr@HCPs-(2,2′-CH2BiBzlmH2), 35 mg, 1 mol % Ir)[1]

  • Cesium carbonate (Cs₂CO₃, 98 mg, 0.3 equiv)[1]

  • Methanol (1 mL)

  • Oven-dried 10 mL Schlenk tube

  • Standard Schlenk line and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the oven-dried 10 mL Schlenk tube, add the imine (1 mmol), the polymer-supported iridium catalyst (35 mg, 1 mol % Ir), and cesium carbonate (98 mg, 0.3 equiv).[1]

  • Evacuate and backfill the Schlenk tube with an inert atmosphere three times.

  • Add methanol (1 mL) via syringe.

  • Heat the reaction mixture at 125 °C in an oil bath for 12 hours.[1]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by a suitable technique (e.g., GC-MS or ¹H NMR). A decrease in the rate of conversion over time may indicate catalyst deactivation.

  • Upon completion, cool the reaction mixture to ambient temperature.

  • Extract the product with a suitable solvent (e.g., ethyl acetate).

  • Concentrate the crude product under vacuum and purify by flash column chromatography on silica gel.

Protocol 2: Catalyst Recycling and Monitoring for Deactivation

This protocol describes how to recycle a heterogeneous iridium catalyst and assess its stability.

Procedure:

  • Following the completion of the reaction in Protocol 1, recover the polymer-supported catalyst by filtration.

  • Wash the recovered catalyst sequentially with water and acetone.

  • Dry the catalyst under vacuum.

  • Use the dried, recovered catalyst in a subsequent reaction run following Protocol 1.

  • Compare the yield and reaction time of each cycle. A significant decrease in yield or an increase in reaction time indicates catalyst deactivation.

  • To investigate potential metal leaching, a hot filtration experiment can be performed. After the reaction has proceeded for a certain time (e.g., 2 hours), filter the hot reaction mixture to remove the solid catalyst.[8] Allow the filtrate to continue reacting under the same conditions and monitor for any further product formation. If the reaction in the filtrate continues, it suggests that active iridium species have leached from the support.[8]

Visualizations of Deactivation Pathways and Prevention Strategies

Deactivation by Poisoning

This diagram illustrates the deactivation of an iridium catalyst through poisoning by methylamine, which is generated from the hydrolysis of an imine intermediate.

G cluster_catalytic_cycle Catalytic Cycle cluster_deactivation_pathway Deactivation Pathway Active_Ir_Catalyst Active Ir(III) Catalyst Imine_Coordination Ir-Imine Intermediate Active_Ir_Catalyst->Imine_Coordination + Imine Inactive_Catalyst Inactive Ir-Methylamine Complex Active_Ir_Catalyst->Inactive_Catalyst + Methylamine Product_Formation Product + Regenerated Catalyst Imine_Coordination->Product_Formation Hydrogenation Hydrolysis Imine Hydrolysis Imine_Coordination->Hydrolysis + H2O Product_Formation->Active_Ir_Catalyst Methylamine_Formation Methylamine (Poison) Hydrolysis->Methylamine_Formation Prevention Prevention: - Anhydrous Conditions - H-donor Solvents Hydrolysis->Prevention

Caption: Deactivation of an iridium catalyst by methylamine poisoning.

Ligand Degradation Pathway

This diagram shows a deactivation pathway involving ligand degradation, specifically hydrogenation of a pyridine-carboxiamide ligand.

G Active_Catalyst Active Catalyst [CpIr(pica)Cl] Intermediate Hemiaminal Intermediate Active_Catalyst->Intermediate Hydrogenation of Ligand Prevention Prevention: - Robust Ligand Design - Optimize Reaction Conditions Active_Catalyst->Prevention Inactive_Catalyst Inactive Catalyst [CpIr(pyridine-amine)Cl] Intermediate->Inactive_Catalyst

Caption: Iridium catalyst deactivation via ligand hydrogenation.

Experimental Workflow for Investigating Catalyst Deactivation

This diagram outlines a typical experimental workflow to study and characterize the deactivation of an iridium catalyst.

G Start Start Reaction_Setup Set up Catalytic Reaction Start->Reaction_Setup Monitor_Progress Monitor Reaction Progress (e.g., GC, NMR, HPLC) Reaction_Setup->Monitor_Progress Deactivation_Observed Deactivation Observed? Monitor_Progress->Deactivation_Observed Characterize_Spent_Catalyst Characterize Spent Catalyst (e.g., NMR, MS, XPS) Deactivation_Observed->Characterize_Spent_Catalyst Yes End End Deactivation_Observed->End No Identify_Mechanism Identify Deactivation Mechanism Characterize_Spent_Catalyst->Identify_Mechanism Develop_Prevention_Strategy Develop Prevention Strategy Identify_Mechanism->Develop_Prevention_Strategy Develop_Prevention_Strategy->Reaction_Setup

Caption: Workflow for studying iridium catalyst deactivation.

References

Technical Support Center: Synthesis of Chiral Iridium Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of chiral iridium complexes.

Frequently Asked Questions (FAQs)

Q1: My chiral iridium catalyst shows low or no catalytic activity. What are the potential causes and solutions?

A1: Low or no catalytic activity can stem from several factors:

  • Catalyst Deactivation: Cationic iridium catalysts can form inactive trimeric species. Ensure you are using appropriate counterions and solvent systems to minimize this.

  • Improper Activation: The active catalytic species is often generated in situ. Ensure that the activation conditions (e.g., hydrogen pressure, temperature, and presence of additives) are optimal for your specific precatalyst and ligand.

  • Air and Moisture Contamination: Iridium complexes, particularly the active catalytic species, can be sensitive to air and moisture. It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Ligand Decomposition: The chiral phosphine ligands used can be prone to oxidation. Ensure the purity of your ligand and handle it under inert conditions.

Q2: The enantioselectivity of my reaction is low. How can I improve it?

A2: Low enantioselectivity is a common challenge. Here are some strategies to improve it:

  • Ligand Choice: The structure of the chiral ligand is paramount. The bite angle, steric bulk, and electronic properties of the ligand all influence enantioselectivity. It may be necessary to screen a variety of ligands to find the optimal one for your substrate.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the chiral environment around the iridium center. A screening of different solvents is often beneficial.

  • Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity by favoring the transition state leading to the desired enantiomer.

  • Additives: The presence of additives such as bases or other salts can influence the catalytic cycle and improve enantioselectivity.

  • Pressure: In asymmetric hydrogenation, the hydrogen pressure can affect the enantiomeric excess (ee). Optimization of this parameter is often required.

Q3: How can I purify my chiral iridium complex?

A3: Purification of chiral iridium complexes often requires techniques that protect them from air and moisture.

  • Column Chromatography: Column chromatography on silica gel or alumina under an inert atmosphere is a common method. Use deoxygenated solvents for the elution.

  • Crystallization: Recrystallization from an appropriate solvent system can yield highly pure crystalline products. This should be performed in a glovebox or using Schlenk techniques.

  • Handling of Air-Sensitive Compounds: For highly air-sensitive complexes, all manipulations, including filtration and solvent removal, should be carried out using a Schlenk line or in a glovebox.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of Chiral Iridium Complex Incomplete reactionExtend the reaction time or increase the reaction temperature.
Decomposition of starting materials or productEnsure all reagents are pure and the reaction is performed under a strictly inert atmosphere.
Suboptimal solventScreen different anhydrous, deoxygenated solvents.
Inconsistent Enantiomeric Excess (ee) Contamination with water or oxygenUse rigorously dried and deoxygenated solvents and reagents. Ensure all glassware is oven-dried.
Racemization of the productAnalyze the product at different reaction times to check for racemization over time. If observed, shorten the reaction time or lower the temperature.
Impure chiral ligandVerify the enantiomeric purity of the chiral ligand.
Formation of Insoluble Materials Catalyst aggregation or decompositionTry different solvents or add a co-solvent to improve solubility.
Formation of iridium black (elemental iridium)This indicates catalyst decomposition. Re-evaluate the reaction conditions (temperature, substrate purity).
Difficulty in Isolating the Product Product is an oil or is too solubleTry precipitation by adding a non-polar solvent. If the product is air-sensitive, perform this under an inert atmosphere.
Product is a very fine powder that is difficult to filterUse centrifugation to pellet the solid before decanting the supernatant.

Data Presentation: Optimizing Asymmetric Hydrogenation

The following table summarizes the effect of various reaction parameters on the enantioselective hydrogenation of a model unfunctionalized olefin, as reported in the literature. This data can serve as a guide for optimizing your own reactions.

Entry Chiral Ligand Solvent Base H₂ Pressure (atm) Temperature (°C) Yield (%) ee (%)
1(R)-BINAPDichloromethane-5030>9585
2(R)-BINAPToluene-5030>9578
3(R)-BINAPMethanol-5030>9592
4(R)-BINAPEthanolt-BuOK50309696
5(R)-SpiroPAPEthanolt-BuOK3030>9594
6(R)-SpiroPAPEthanolt-BuOK5050>9591
7(R)-SpiroPAPEthanolt-BuOK500>9598

Data is illustrative and compiled from various sources for educational purposes.

Experimental Protocols

Protocol 1: Synthesis of Chloro(1,5-cyclooctadiene)iridium(I) Dimer ([Ir(COD)Cl]₂)

This protocol describes the synthesis of a common iridium precursor.[1][2]

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·3H₂O)

  • 1,5-Cyclooctadiene (COD)

  • Anhydrous ethanol

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • To a 100 mL three-necked flask equipped with a condenser and a magnetic stir bar, add IrCl₃·3H₂O (2.0 g).

  • Flush the system with an inert gas (N₂ or Ar).

  • Add degassed deionized water (25 mL) and heat the mixture with stirring until the solid dissolves.

  • Add degassed anhydrous ethanol (30 mL) via syringe and stir for 3 minutes.

  • Add 1,5-cyclooctadiene (2 mL) via syringe.

  • Reflux the mixture under an inert atmosphere for 18-24 hours. The solution will turn from dark brown to brick-red, and red crystals will appear.

  • Slowly cool the reaction to room temperature.

  • Collect the red solid by filtration under anaerobic conditions.

  • Wash the solid three times with ice-cold anhydrous ethanol.

  • Dry the product under vacuum.

Protocol 2: General Procedure for the Synthesis of a Chiral Iridium Catalyst

This protocol outlines the general steps to synthesize a chiral iridium catalyst from the precursor and a chiral phosphine ligand.

Materials:

  • [Ir(COD)Cl]₂

  • Chiral bisphosphine ligand (e.g., (S)-BINAP)

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [Ir(COD)Cl]₂ and the chiral bisphosphine ligand (2.2 equivalents relative to the iridium dimer) in an anhydrous, deoxygenated solvent.

  • Stir the solution at room temperature for 1-2 hours. The color of the solution will typically change, indicating ligand exchange.

  • Remove the solvent under vacuum to obtain the crude chiral iridium complex.

  • The complex can be further purified by recrystallization from an appropriate solvent system under inert atmosphere.

Visualizations

Synthesis_Workflow General Workflow for Synthesis of Chiral Iridium Complexes start Start precursor_synthesis Synthesize [Ir(COD)Cl]₂ Precursor start->precursor_synthesis ligand_selection Select Chiral Ligand (e.g., BINAP, PHOX) precursor_synthesis->ligand_selection complexation Complexation Reaction ([Ir(COD)Cl]₂ + Chiral Ligand) ligand_selection->complexation purification Purification (Crystallization or Chromatography) complexation->purification characterization Characterization (NMR, X-ray, etc.) purification->characterization end End characterization->end

Caption: Workflow for Chiral Iridium Complex Synthesis.

Troubleshooting_Logic Troubleshooting Low Enantioselectivity start Low Enantioselectivity Observed check_purity Check Purity of Ligand and Substrate start->check_purity optimize_temp Optimize Reaction Temperature (Try Lower Temperatures) check_purity->optimize_temp Purity OK optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent optimize_pressure Optimize H₂ Pressure optimize_solvent->optimize_pressure change_ligand Screen Different Chiral Ligands optimize_pressure->change_ligand success High Enantioselectivity Achieved change_ligand->success Optimization Successful

References

Technical Support Center: Overcoming Solubility Challenges of Iridium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility issues commonly encountered with iridium compounds.

Troubleshooting Guide

This guide is designed to help you resolve specific problems you may encounter during your experiments.

Question: My iridium complex has precipitated out of the solution during my reaction. What steps can I take to resolve this?

Answer:

Precipitation of an iridium complex during a reaction is a common issue stemming from poor solubility in the chosen solvent system. Here is a step-by-step approach to troubleshoot this problem:

  • Immediate Actions:

    • Sonication: Gently sonicate the mixture to help break up aggregates and re-dissolve the precipitate.[1]

    • Gentle Heating: If the compound's stability allows, gently warm the solution. Increased temperature often enhances solubility.

  • Solvent System Modification:

    • Co-solvents: Introduce a co-solvent in which your iridium complex is known to have higher solubility.[2] Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[1] Add the co-solvent dropwise while stirring until the precipitate dissolves.

    • pH Adjustment: For iridium complexes with ionizable groups, adjusting the pH of the solution can significantly impact solubility.[2][3]

  • Future Prevention:

    • Consult Solubility Data: Before starting your experiment, refer to solubility data for your specific or analogous iridium complexes to select the most appropriate solvent.

    • Ligand Modification: If you are in the process of designing a complex, consider incorporating solubilizing moieties into the ligands, such as sulfonate groups or polyethylene glycol (PEG) chains, to improve aqueous solubility.[4][5]

Below is a workflow to guide you through the troubleshooting process.

G start Precipitation Observed action1 Immediate Action: Apply Sonication/Gentle Heating start->action1 check1 Does it redissolve? action1->check1 action2 Modify Solvent System: Add Co-solvent (e.g., DMSO, DMF) check1->action2 No solution Continue Experiment check1->solution Yes check2 Is the complex soluble? action2->check2 action3 Consider pH Adjustment (if applicable) check2->action3 No check2->solution Yes check3 Problem Resolved? action3->check3 check3->solution Yes reassess Re-evaluate Experimental Design: - Choose a different solvent system - Consider ligand modification for future work check3->reassess No

Caption: A troubleshooting workflow for iridium compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving a new cyclometalated iridium(III) complex?

A1: The choice of solvent largely depends on the nature of the ligands attached to the iridium center. For many neutral, lipophilic iridium complexes, common organic solvents are a good starting point. Dichloromethane, acetonitrile, and N,N-Dimethylformamide (DMF) are often effective.[1] For applications requiring aqueous solubility, such as biological assays, modifications to the complex are typically necessary.[4][5]

Q2: How can I improve the water solubility of my iridium complex for biological applications?

A2: Enhancing aqueous solubility is a critical step for using iridium complexes in biological systems. Three common and effective strategies are:

  • Sulfonation: Incorporating sulfonate groups (-SO₃⁻) onto the ligands.[4]

  • PEGylation: Attaching polyethylene glycol (PEG) chains to the complex. This not only improves solubility but can also reduce cytotoxicity.[4][5]

  • Introduction of Quaternary Alkyl Ammonium Groups: Adding positively charged quaternary ammonium moieties to the ligands.[4]

The diagram below illustrates these ligand modification strategies.

G cluster_0 Core Iridium Complex cluster_1 Solubilization Strategies cluster_2 Result Ir_core [Ir(C^N)₂(N^N)]⁺ sulfonation Sulfonation (-SO₃⁻ groups) Ir_core->sulfonation Attach pegylation PEGylation (-[CH₂CH₂O]n- chains) Ir_core->pegylation Attach quat_ammonium Quaternary Ammonium (-NR₄⁺ groups) Ir_core->quat_ammonium Attach water_soluble Water-Soluble Iridium Complex sulfonation->water_soluble pegylation->water_soluble quat_ammonium->water_soluble

Caption: Strategies for enhancing the aqueous solubility of iridium complexes.

Q3: My iridium photocatalyst appears to be insoluble in my reaction, leading to low yields. How can I address this?

A3: Inattention to the solubility of photocatalysts can lead to reactions appearing less efficient than they are, as much of the catalyst may remain undissolved.[1]

  • Verify Solubility Limits: First, check the maximum solubility of your catalyst in the chosen solvent. The table below provides solubility data for common iridium photocatalysts.

  • Use a More Polar Solvent: If your reaction conditions permit, switching to a more polar solvent like DMF or DMSO can significantly increase the concentration of the dissolved catalyst.

  • Homogeneous Catalysis: Ensure your reaction is truly homogeneous. If the catalyst is not fully dissolved, you are likely observing surface-level catalysis, which is less efficient. Sonication before starting the reaction can help achieve a fully dissolved state.[1]

Quantitative Data: Solubility of Iridium Photocatalysts

The following table summarizes the maximum solubility of several common iridium complex photocatalysts in various organic solvents. This data can be used to guide solvent selection and avoid precipitation issues.

CatalystSolventMolar Concentration (M)Concentration (ppm)
fac-Ir(ppy)₃ Acetone6.0 x 10⁻⁴5.0 x 10²
Acetonitrile1.0 x 10⁻³9.0 x 10²
Dichloromethane2.0 x 10⁻³1.7 x 10³
N,N-Dimethylformamide1.0 x 10⁻³1.2 x 10³
Dimethylsulfoxide1.0 x 10⁻³1.0 x 10³
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ Acetone9.9 x 10⁻²1.4 x 10⁵
Acetonitrile1.0 x 10⁻¹1.4 x 10⁵
Dichloromethane4.6 x 10⁻²6.3 x 10⁴
N,N-Dimethylformamide1.0 x 10⁻¹1.4 x 10⁵
Dimethylsulfoxide1.0 x 10⁻¹1.4 x 10⁵

Data sourced from a systematic study on the solubility of organometallic photocatalysts.[1]

Experimental Protocols

Protocol 1: General Procedure for Determining Maximum Solubility

This protocol provides a method to systematically determine the maximum solubility of an iridium complex in a given solvent.

Materials:

  • Iridium complex (~1.5 mg)

  • Selected solvent

  • 8 mL test tube

  • Sonicator

  • Centrifuge

Methodology:

  • Weigh approximately 1.5 ± 0.1 mg of the iridium complex into an 8 mL test tube.

  • Incrementally add the chosen solvent to the test tube.

  • After each addition of solvent, sonicate the mixture for an average of 4 minutes to aid dissolution.[1]

  • Centrifuge the mixture. The required time will vary depending on the solvent, typically ranging from 2 to 4 minutes.[1]

  • Visually inspect the tube for any remaining particulate matter.

  • If particulates are observed, add more solvent and repeat steps 3-5 until the complex is fully dissolved.

  • The concentration at which no solid is visible after centrifugation is considered the maximum solubility.

The experimental workflow for this protocol is visualized below.

G start Start: ~1.5mg of Iridium Complex add_solvent Add Solvent Incrementally start->add_solvent sonicate Sonicate (4 mins) add_solvent->sonicate centrifuge Centrifuge (2-4 mins) sonicate->centrifuge inspect Visually Inspect for Particulates centrifuge->inspect inspect->add_solvent Particulates Observed end End: Maximum Solubility Determined inspect->end No Particulates

Caption: An experimental workflow for determining maximum solubility.

References

Technical Support Center: Enhancing Iridium Electrocatalyst Performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iridium-based electrocatalysts. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, characterization, and testing of iridium electrocatalysts.

Issue 1: Low Electrocatalytic Activity (High Overpotential)

Q: My iridium-based catalyst is showing high overpotential for the Oxygen Evolution Reaction (OER). What are the potential causes and how can I troubleshoot this?

A: High overpotential is a common indicator of poor catalytic activity. Several factors could be contributing to this issue. Here’s a step-by-step troubleshooting guide:

  • Verify Catalyst Ink Quality: An inhomogeneous catalyst ink can lead to poor deposition on the electrode and reduced performance.

    • Action: Ensure the catalyst powder is well-dispersed in the solvent mixture (e.g., water, isopropanol, and Nafion solution) by sufficient sonication (typically 30-60 minutes). Visually inspect the ink for any large agglomerates.

  • Check Electrode Preparation: Improper electrode preparation can result in a non-uniform catalyst layer and poor adhesion.

    • Action: Polish the glassy carbon electrode to a mirror finish before depositing the ink. Ensure the catalyst ink is evenly drop-casted onto the electrode surface and allowed to dry slowly and completely under a controlled atmosphere.

  • Evaluate Catalyst Loading: Both too low and too high catalyst loadings can negatively impact performance.

    • Action: Optimize the catalyst loading on the electrode. A typical loading for rotating disk electrode (RDE) studies is in the range of 0.1 to 0.2 mg/cm².

  • Assess Catalyst Structure and Composition: The intrinsic properties of your catalyst are crucial.

    • Action: Characterize your catalyst using techniques like X-ray Diffraction (XRD) to confirm the crystal structure and Transmission Electron Microscopy (TEM) to analyze the particle size and morphology. Amorphous or poorly crystalline iridium oxides often exhibit higher activity than their highly crystalline counterparts.[1][2]

  • Consider the Support Material: The interaction between the iridium catalyst and its support can significantly influence activity.

    • Action: If using a supported catalyst, ensure the support material (e.g., carbon, titanium dioxide) is stable and provides good electrical conductivity under OER conditions. The support can also influence the electronic properties of the iridium nanoparticles.[3]

Issue 2: Poor Catalyst Stability and Durability

Q: My iridium catalyst shows good initial activity, but its performance degrades quickly during stability testing. What could be the reason, and how can I improve its durability?

A: Catalyst stability is a critical challenge, especially in the harsh acidic and oxidative environment of the OER.[4] Here are common causes of instability and potential solutions:

  • Iridium Dissolution: Iridium can dissolve from the catalyst surface at high anodic potentials, leading to a loss of active sites.

    • Action:

      • Alloying: Alloying iridium with other stable metals like platinum or chromium can enhance its corrosion resistance.[2]

      • Support Interaction: Strong interaction with a stable support material can help anchor the iridium nanoparticles and prevent their dissolution.[3]

      • Crystallinity: While amorphous iridium oxides can be more active, crystalline rutile IrO₂ is generally more resistant to dissolution. A balance between activity and stability needs to be considered.[1]

  • Support Corrosion: If you are using a carbon-based support, it can be oxidized and corroded at high potentials, leading to the detachment of iridium nanoparticles.

    • Action:

      • Use Corrosion-Resistant Supports: Consider using more stable support materials like antimony-doped tin oxide (ATO) or titanium dioxide (TiO₂).

      • Doped Carbon Supports: Doping carbon supports with elements like nitrogen or boron can improve their corrosion resistance.[3]

  • Particle Agglomeration: Nanoparticles can agglomerate during prolonged operation, reducing the electrochemically active surface area (ECSA).

    • Action:

      • Optimize Synthesis: Synthesize well-dispersed nanoparticles with a narrow size distribution.

      • Protective Coatings: A thin, porous, and conductive coating on the catalyst can help prevent agglomeration.

Frequently Asked Questions (FAQs)

Q1: What are the key performance metrics for an iridium OER electrocatalyst, and what are typical target values?

A1: The primary performance metrics for OER electrocatalysts are:

  • Overpotential (η) at 10 mA/cm²: This is the potential required beyond the thermodynamic equilibrium potential (1.23 V vs. RHE) to achieve a current density of 10 mA/cm². Lower overpotential indicates higher activity. State-of-the-art iridium catalysts aim for overpotentials below 300 mV.

  • Tafel Slope: This value, derived from the Tafel plot (overpotential vs. log of current density), provides insight into the reaction mechanism. A lower Tafel slope generally indicates more favorable kinetics. Typical values for iridium catalysts are in the range of 40-80 mV/dec.

  • Stability: This is often evaluated through accelerated degradation tests (ADTs), where the catalyst is subjected to prolonged potential cycling or held at a constant current density. The change in overpotential over time is a measure of stability.

Catalyst SystemSupportOverpotential (η) @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Stability Notes
Commercial IrO₂None~330-370~60-80Generally stable but with lower mass activity.
IrOx NanoparticlesATO~300-340~40-60Improved mass activity and good stability due to support interaction.[5]
Ir/CVulcan XC-72~320-360~50-70Prone to carbon corrosion at high potentials.
Ir-Pt AlloyNone~280-320~45-65Enhanced activity and stability compared to pure Ir.[6]
SrIrO₃ (Perovskite)None~250-300~55-75High intrinsic activity but can be less stable than IrO₂.

Q2: How does the synthesis method affect the performance of iridium electrocatalysts?

A2: The synthesis method significantly impacts the catalyst's properties and performance. Different methods yield catalysts with varying particle sizes, morphologies, crystallinities, and surface chemistries.

  • Adams Fusion Method: This method typically produces crystalline IrO₂ nanoparticles.[7][8] It involves the fusion of an iridium salt with an oxidizing agent like sodium nitrate.

  • Hydrothermal Synthesis: This technique can be used to create various nanostructures, such as nanorods and urchin-like structures, which can provide a higher surface area.[7]

  • Colloidal Synthesis: This method allows for good control over nanoparticle size and can produce small, highly dispersed nanoparticles, leading to higher mass activity.[7]

  • Electrodeposition: This technique allows for the direct deposition of a catalyst film onto a substrate, which can be useful for creating electrodes with controlled loading and morphology.

Q3: What is the importance of the catalyst's oxidation state?

A3: The oxidation state of iridium is crucial for its catalytic activity. It is generally accepted that a mixed-valence state of Ir(III) and Ir(IV) on the surface is beneficial for the OER.[9] The presence of lower-valence iridium species is thought to enhance the adsorption of reaction intermediates. Operando characterization techniques, such as X-ray absorption spectroscopy (XAS), are often used to study the changes in the iridium oxidation state under reaction conditions.[1][2]

Experimental Protocols

Protocol 1: Synthesis of IrO₂ Nanoparticles via Adams Fusion Method

This protocol is adapted from the Adams fusion method, a common technique for preparing crystalline metal oxide catalysts.[7][8]

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • Sodium nitrate (NaNO₃)

  • Deionized (DI) water

  • Hydrochloric acid (HCl)

  • Crucible (porcelain or alumina)

  • Muffle furnace

  • Centrifuge

Procedure:

  • Grind a mixture of IrCl₃·xH₂O and NaNO₃ (e.g., in a 1:10 molar ratio) in a mortar and pestle until a homogeneous powder is obtained.

  • Transfer the powder to a crucible and place it in a muffle furnace.

  • Heat the furnace to a temperature between 400°C and 600°C and hold for 1-2 hours. The nitrate will melt and act as a flux and oxidizing agent.

  • Allow the furnace to cool down to room temperature.

  • Wash the resulting black powder extensively with DI water to remove the excess sodium salts. Centrifuge and decant the supernatant several times until the wash water is neutral.

  • To ensure complete removal of any unreacted precursors, wash the powder with a dilute HCl solution, followed by several more washes with DI water.

  • Dry the final IrO₂ powder in an oven at 80-100°C overnight.

Protocol 2: Preparation of Catalyst Ink for Rotating Disk Electrode (RDE)

This protocol outlines the preparation of a catalyst ink for depositing a uniform catalyst layer on an RDE.[3][10][11]

Materials:

  • Iridium-based catalyst powder

  • Deionized (DI) water

  • Isopropanol (IPA)

  • Nafion solution (e.g., 5 wt%)

  • Microcentrifuge tube

  • Ultrasonic bath

Procedure:

  • Weigh out a specific amount of the catalyst powder (e.g., 5 mg) and transfer it to a microcentrifuge tube.

  • Prepare a solvent mixture of DI water and IPA. A common ratio is 4:1 (v/v).

  • Add a calculated volume of the solvent mixture to the catalyst powder to achieve a desired concentration (e.g., 1 mg/mL).

  • Add a small amount of Nafion solution to the mixture. The amount of Nafion is typically 10-20% of the catalyst weight. Nafion acts as a binder and an ionomer.

  • Sonicate the mixture in an ultrasonic bath for at least 30 minutes to ensure a homogeneous dispersion. The vial should be kept in a cold water bath to prevent overheating.

Protocol 3: Electrochemical Characterization of OER Activity using RDE

This protocol describes the standard procedure for evaluating the OER performance of a catalyst using a three-electrode setup with an RDE.[11][12]

Apparatus:

  • Potentiostat

  • Electrochemical cell

  • Working electrode (glassy carbon RDE)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum wire or graphite rod)

  • Electrolyte (e.g., 0.5 M H₂SO₄)

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon RDE tip to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

    • Rinse the electrode thoroughly with DI water and sonicate briefly in DI water to remove any polishing residues.

    • Carefully drop-cast a specific volume of the prepared catalyst ink onto the RDE surface to achieve the desired loading.

    • Allow the ink to dry completely at room temperature or in a low-temperature oven.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

    • Fill the cell with the electrolyte and purge with an inert gas (e.g., N₂ or Ar) for at least 30 minutes to remove dissolved oxygen.

    • Cyclic Voltammetry (CV): Perform several CV cycles in a non-faradaic potential window (e.g., 0.05 to 1.2 V vs. RHE) to clean the electrode surface and obtain a stable voltammogram.

    • Linear Sweep Voltammetry (LSV): Record the OER polarization curve by sweeping the potential from a low value (e.g., 1.2 V vs. RHE) to a higher value (e.g., 1.8 V vs. RHE) at a slow scan rate (e.g., 5 or 10 mV/s) while rotating the electrode (e.g., at 1600 rpm) to remove oxygen bubbles.

    • Data Analysis: Correct the polarization curve for iR drop. The overpotential at 10 mA/cm² can be determined from the iR-corrected curve. The Tafel slope can be calculated from the linear region of the Tafel plot (η vs. log |j|).

  • Stability Test:

    • Perform an accelerated degradation test (ADT) by either cycling the potential in the OER region for a large number of cycles or by holding the electrode at a constant current density (chronopotentiometry) for an extended period and monitoring the change in potential.

Visualizations

TroubleshootingWorkflow start High Overpotential Observed check_ink 1. Check Catalyst Ink - Homogeneous? - Well-dispersed? start->check_ink check_electrode 2. Examine Electrode Prep - Polished surface? - Uniform layer? check_ink->check_electrode Ink OK remediate Remediation Steps: - Re-sonicate ink - Re-polish electrode - Adjust loading - Re-synthesize catalyst - Choose different support check_ink->remediate Issue Found check_loading 3. Verify Catalyst Loading - In optimal range? check_electrode->check_loading Prep OK check_electrode->remediate Issue Found characterize_catalyst 4. Characterize Catalyst - Correct phase? - Desired morphology? check_loading->characterize_catalyst Loading OK check_loading->remediate Issue Found evaluate_support 5. Evaluate Support - Stable? - Conductive? characterize_catalyst->evaluate_support Catalyst OK characterize_catalyst->remediate Issue Found evaluate_support->remediate Issue Found end_good Performance Improved evaluate_support->end_good Support OK remediate->start Re-test

Caption: Troubleshooting workflow for high overpotential in iridium electrocatalysts.

ExperimentalWorkflow cluster_synthesis Catalyst Preparation cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing synthesis Catalyst Synthesis (e.g., Adams Fusion) characterization Physicochemical Characterization (XRD, TEM, XPS) synthesis->characterization ink_prep Catalyst Ink Preparation characterization->ink_prep electrode_coating RDE Coating & Drying ink_prep->electrode_coating activation Electrochemical Activation (CV) electrode_coating->activation performance Performance Evaluation (LSV) activation->performance stability Stability Test (ADT) performance->stability

Caption: General experimental workflow for iridium electrocatalyst evaluation.

References

Validation & Comparative

Iridium vs. Rhodium: A Comparative Guide to Hydrogenation Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of unsaturated bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. Among the array of available catalysts, iridium and rhodium complexes have emerged as powerful tools for asymmetric hydrogenation, enabling the synthesis of chiral molecules with high enantiopurity. This guide provides an objective comparison of iridium and rhodium catalysts, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific applications.

Executive Summary

Iridium and rhodium catalysts exhibit distinct and often complementary activities in asymmetric hydrogenation. A primary determinant in catalyst selection is the nature of the substrate.

  • Iridium catalysts , particularly those with P,N-ligands (e.g., PHOX ligands), have proven to be exceptionally effective for the hydrogenation of unfunctionalized and sterically hindered olefins .[1][2] These substrates often show low reactivity and enantioselectivity with traditional rhodium and ruthenium catalysts.

  • Rhodium catalysts , typically employing diphosphine ligands (e.g., BINAP, DIPAMP), are the catalysts of choice for the asymmetric hydrogenation of olefins bearing a coordinating functional group adjacent to the C=C double bond.[1][2] This coordinating ability is crucial for achieving high enantioselectivity.

This guide will delve into the performance of these catalysts across different substrate classes, present available quantitative data, and provide detailed experimental protocols for key reactions.

Performance Comparison: Iridium vs. Rhodium

The following tables summarize the performance of iridium and rhodium catalysts in the asymmetric hydrogenation of various substrates. It is important to note that direct comparisons under identical conditions are not always available in the literature.

Unfunctionalized Olefins

Iridium catalysts generally exhibit superior performance for the hydrogenation of olefins lacking a coordinating group.

SubstrateCatalyst SystemS/C RatioTime (h)Pressure (bar H₂)Conversion (%)ee (%)Ref.
(E)-1,2-diphenyl-1-propene[Ir(PHOX)(COD)]PF₆1001250>9998[1]
(E)-2-cyclohexyl-2-buteneIr-bicyclic pyridine-N,P ligand1001650>9997[3]
(Z)-3,4-dimethyl-2-penteneIr-bicyclic pyridine-N,P ligand1001650>9993[3]

S/C = Substrate-to-catalyst ratio

Functionalized Olefins

Rhodium catalysts have a long-standing reputation for excellence in the hydrogenation of functionalized olefins, particularly α-amino acid precursors.

SubstrateCatalyst SystemS/C RatioTime (h)Pressure (bar H₂)Conversion (%)ee (%)Ref.
Methyl (Z)-α-acetamidocinnamate[Rh(DIPAMP)(COD)]BF₄10001310095[4][5]
Methyl (Z)-α-acetamidocinnamateHeterogenized [Rh(diop)(PPh₃)Cl]10021010057[6]
Ketones

Both iridium and rhodium catalysts have been successfully employed in the asymmetric transfer hydrogenation of ketones, with performance being highly dependent on the ligand and reaction conditions. A direct comparison in aqueous media has shown rhodium to be more active and enantioselective in some cases.

SubstrateCatalyst SystemS/C RatioTime (h)Conversion (%)ee (%)TOF (h⁻¹)Ref.
Acetophenone[Rh(Cp)Cl(TsDPEN)]1000.5~10097>200 (at pH 7)[7]
Acetophenone[Ir(Cp)Cl(TsDPEN)]1001~10092~100 (at pH 7)[7]

TOF = Turnover Frequency

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for iridium and rhodium-catalyzed asymmetric hydrogenations.

Iridium-Catalyzed Hydrogenation of (E)-1,2-diphenyl-1-propene

This protocol is based on the work of Pfaltz and coworkers.[1]

Catalyst Precursor Preparation: The iridium(I) complex [Ir(PHOX)(COD)]PF₆ is prepared by reacting [Ir(COD)Cl]₂ with the corresponding phosphinooxazoline (PHOX) ligand, followed by anion exchange with a non-coordinating anion like PF₆⁻.

Hydrogenation Procedure:

  • In a glovebox, a Schlenk tube is charged with the iridium catalyst (e.g., 1 mol%).

  • The substrate, (E)-1,2-diphenyl-1-propene, is added.

  • Anhydrous, degassed solvent (e.g., dichloromethane) is added.

  • The Schlenk tube is placed in an autoclave.

  • The autoclave is purged with hydrogen gas (3 cycles).

  • The reaction is stirred under the desired hydrogen pressure (e.g., 50 bar) at a specific temperature (e.g., 25 °C) for the specified time.

  • Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.

  • The conversion and enantiomeric excess are determined by chiral gas chromatography or high-performance liquid chromatography.

Rhodium-Catalyzed Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol is a general procedure based on established methods for rhodium-catalyzed asymmetric hydrogenation.[5][8]

Catalyst Preparation: The rhodium catalyst is typically prepared in situ by mixing a rhodium precursor, such as [Rh(COD)₂]BF₄, and a chiral diphosphine ligand (e.g., DIPAMP) in a suitable solvent.

Hydrogenation Procedure:

  • In a glovebox, a reaction vessel is charged with the rhodium precursor and the chiral ligand.

  • The solvent (e.g., methanol) is added, and the solution is stirred to form the catalyst complex.

  • The substrate, methyl (Z)-α-acetamidocinnamate, is added to the solution.

  • The vessel is placed in an autoclave.

  • The autoclave is purged with hydrogen gas.

  • The reaction is stirred under hydrogen pressure (e.g., 3 bar) at room temperature until the reaction is complete.

  • The solvent is removed in vacuo.

  • The conversion is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC.

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Iridium-Catalyzed Hydrogenation of an Unfunctionalized Olefin

The mechanism of iridium-catalyzed hydrogenation is still a subject of some debate, with evidence for both Ir(I)/Ir(III) and Ir(III)/Ir(V) catalytic cycles. The Ir(III)/Ir(V) cycle is often favored for unfunctionalized olefins.[9][10]

Ir_Catalytic_Cycle Ir_I [Ir(I)(P,N)(olefin)]⁺ Ir_III_H2 [Ir(III)(H)₂(P,N)(olefin)]⁺ Ir_I->Ir_III_H2 + H₂ (Oxidative Addition) Ir_V_H4 [Ir(V)(H)₄(P,N)]⁺ Ir_III_H2->Ir_V_H4 + H₂ (Oxidative Addition) Ir_III_alkyl [Ir(III)(H)(alkyl)(P,N)]⁺ Ir_V_H4->Ir_III_alkyl - H₂ (Reductive Elimination) Product Alkane Ir_III_alkyl->Product Reductive Elimination Product->Ir_I Regeneration Rh_Catalytic_Cycle Catalyst [Rh(I)(diphosphine)(solvent)₂]⁺ Substrate_Complex [Rh(I)(diphosphine)(substrate)]⁺ Catalyst->Substrate_Complex + Substrate Oxidative_Adduct [Rh(III)(H)₂(diphosphine)(substrate)]⁺ Substrate_Complex->Oxidative_Adduct + H₂ (Oxidative Addition) Migratory_Insertion [Rh(III)(H)(alkyl)(diphosphine)]⁺ Oxidative_Adduct->Migratory_Insertion Migratory Insertion Product Alkane Migratory_Insertion->Product Reductive Elimination Product->Catalyst Regeneration

References

Iridium vs. Platinum in OLEDs: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance, stability, and photophysical characteristics of iridium- and platinum-based phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs), providing researchers with the data and methodologies to inform their materials selection.

In the quest for highly efficient and stable Organic Light-Emitting Diodes (OLEDs), the choice of the phosphorescent emitter is paramount. These emitters, typically based on heavy metal complexes, are the heart of the device's emissive layer, enabling the harvesting of both singlet and triplet excitons and pushing the theoretical internal quantum efficiency towards 100%.[1] Among the various heavy metals explored, iridium (Ir) and platinum (Pt) have emerged as the most promising candidates, each with a unique set of advantages and disadvantages. This guide provides a comprehensive comparative analysis of iridium and platinum complexes in OLEDs, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their work.

Performance Comparison: Iridium vs. Platinum Emitters

The performance of an OLED is typically evaluated based on several key metrics: external quantum efficiency (EQE), power efficiency, luminance, color purity (defined by CIE coordinates), and operational lifetime. While iridium complexes have historically dominated the field, particularly for green and red emission, recent advancements in the design of platinum complexes have made them a competitive alternative, especially for blue and deep-blue emitters.[2]

Quantitative Performance Data

The following tables summarize the performance of state-of-the-art OLEDs employing iridium and platinum emitters across the visible spectrum. It is important to note that direct comparison can be challenging due to variations in device architecture, host materials, and fabrication conditions. However, the data presented here, collated from various studies, provides a valuable overview of their relative performance.

Table 1: Performance of Green Phosphorescent OLEDs

Emitter TypeEmitter Material ExampleHost MaterialMax EQE (%)Power Efficiency (lm/W)CIE (x, y)Lifetime (t95 @ 1000 cd/m²)
Iridium Ir(ppy)₃CBP~29.1~110(0.30, 0.61)> 10,000 h
Iridium Ir(ppy)₂(acac)TCTA~25.1~95(0.33, 0.62)~5,000 h
Platinum Pt-G (tetradentate)mCP20.470.6(0.34, 0.62)373 h

Table 2: Performance of Red Phosphorescent OLEDs

Emitter TypeEmitter Material ExampleHost MaterialMax EQE (%)Power Efficiency (lm/W)CIE (x, y)Lifetime
Iridium Ir(piq)₃CBP~25~40(0.67, 0.33)Long
Iridium Ir(btp)₂(acac)CBP~20~25(0.65, 0.35)Moderate
Platinum Pt(piq)(dpm)PVK/OXD-7~4.7~5.1(0.64, 0.35)Stable

Table 3: Performance of Blue Phosphorescent OLEDs

Emitter TypeEmitter Material ExampleHost MaterialMax EQE (%)Power Efficiency (lm/W)CIE (x, y)Lifetime (LT70 @ 1000 cd/m²)
Iridium FIrpicmCP~28~45(0.16, 0.33)~100 h
Platinum PtON7-dtbProprietary>20>30(0.13, 0.19)670 h
Platinum PtN01N-tBumCBP17.3~25(0.17, 0.38)482 h

Photophysical Properties and Molecular Design

The distinct performance characteristics of iridium and platinum complexes stem from their fundamental photophysical properties, which are intricately linked to their molecular structure.

Iridium(III) Complexes:

  • Typically exhibit octahedral coordination geometry.

  • Strong spin-orbit coupling leads to efficient intersystem crossing and high phosphorescence quantum yields.

  • Emission color can be readily tuned by modifying the cyclometalating and ancillary ligands.

  • Shorter excited-state lifetimes compared to many platinum complexes, which can be advantageous in reducing efficiency roll-off at high brightness.

Platinum(II) Complexes:

  • Generally adopt a square-planar geometry.

  • This geometry can lead to intermolecular interactions (e.g., Pt-Pt stacking) in the solid state, which can cause emission quenching or the formation of excimers, leading to red-shifted and broader emission peaks.

  • The design of bulky or tetradentate ligands is a key strategy to suppress these intermolecular interactions and enhance stability and color purity.[3]

  • Often exhibit longer excited-state lifetimes, which can be a contributing factor to faster degradation in some cases. However, recent molecular designs have yielded highly stable platinum emitters with impressive operational lifetimes.

Experimental Protocols

The fabrication and characterization of high-performance OLEDs require meticulous control over materials and processes. Below are generalized protocols for the fabrication of a multi-layer phosphorescent OLED by thermal evaporation, a common technique in research settings.

OLED Fabrication Protocol
  • Substrate Preparation:

    • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropyl alcohol for 15 minutes each.

    • The substrates are then dried with a nitrogen gun and treated with UV-ozone for 10-15 minutes to increase the work function of the ITO and improve hole injection.

  • Organic Layer Deposition:

    • The cleaned substrates are immediately transferred to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • A series of organic layers are deposited sequentially onto the ITO anode. A typical device structure is as follows:

      • Hole Injection Layer (HIL): e.g., 4,4'-bis[N-(1-naphthyl)-N-phenylamino]biphenyl (α-NPD) or molybdenum oxide (MoO₃).

      • Hole Transport Layer (HTL): e.g., α-NPD or 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA).

      • Emissive Layer (EML): A host material (e.g., 4,4′-N,N′-dicarbazole-biphenyl (CBP) or TCTA) is co-evaporated with the phosphorescent dopant (iridium or platinum complex) at a specific doping concentration (typically 2-15 wt%). The deposition rates are carefully controlled using quartz crystal monitors.

      • Hole Blocking Layer (HBL) / Electron Transport Layer (ETL): e.g., bis(2-methyl-8-quinolinolato-N1,O8)-(1,1'-biphenyl-4-olato)aluminum (BAlq) or 1,3,5-tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB).

      • Electron Injection Layer (EIL): A thin layer of lithium fluoride (LiF) or cesium carbonate (Cs₂CO₃) is deposited to facilitate electron injection.

  • Cathode Deposition:

    • A metal cathode, typically aluminum (Al) or a bilayer of lithium fluoride/aluminum (LiF/Al), is deposited on top of the organic stack without breaking the vacuum.

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, the completed devices are encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy sealant. A getter is often included to absorb any residual atmospheric gases.

Device Characterization Protocol
  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • The electrical characteristics are measured using a source meter unit (e.g., Keithley 2400).

    • The luminance is measured using a calibrated photodiode or a spectroradiometer (e.g., Konica Minolta CS-2000).

  • Electroluminescence (EL) Spectra and CIE Coordinates:

    • The EL spectra are recorded with a spectroradiometer at a constant driving voltage or current.

    • The CIE 1931 color coordinates are calculated from the EL spectra.

  • External Quantum Efficiency (EQE) and Power Efficiency:

    • The EQE is calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.

    • Power efficiency is calculated from the luminance and the product of the current density and voltage.

  • Operational Lifetime:

    • The device is driven at a constant DC current corresponding to an initial luminance (e.g., 1000 cd/m²), and the luminance is monitored over time.

    • The lifetime is typically reported as the time it takes for the luminance to decay to a certain percentage of its initial value (e.g., t₉₅, t₈₀, or t₅₀).

Signaling Pathways and Experimental Workflows

The underlying mechanism of light emission in phosphorescent OLEDs involves a series of energy transfer and relaxation steps. The following diagrams, generated using the DOT language, illustrate these processes.

G cluster_electrode Electrodes cluster_organic Organic Layers cluster_recombination Exciton Formation in EML anode Anode (ITO) HTL Hole Transport Layer anode->HTL Hole Injection cathode Cathode (Al) ETL Electron Transport Layer cathode->ETL Electron Injection EML Emissive Layer (Host + Dopant) HTL->EML Hole Transport recombination Hole-Electron Recombination ETL->EML Electron Transport

Figure 1: Charge injection, transport, and recombination in a typical multilayer OLED.

G cluster_excitons cluster_dopant Phosphorescent Dopant (Ir or Pt) recombination Charge Recombination in Host Material singlet Singlet Excitons (S1) ~25% recombination->singlet triplet Triplet Excitons (T1) ~75% recombination->triplet dopant_S1 Dopant S1 singlet->dopant_S1 Förster/Dexter Energy Transfer dopant_T1 Dopant T1 triplet->dopant_T1 Dexter Energy Transfer dopant_S1->dopant_T1 Intersystem Crossing (ISC) phosphorescence Phosphorescence (Light Emission) dopant_T1->phosphorescence

Figure 2: Energy transfer and emission mechanism in a phosphorescent OLED.

Conclusion

Both iridium and platinum complexes are powerful tools for the fabrication of highly efficient phosphorescent OLEDs. Iridium-based emitters are well-established and offer exceptional performance, particularly for green and red colors. Platinum-based emitters, while historically facing challenges with stability and color purity due to their square-planar geometry, have seen remarkable progress through innovative molecular design. Tetradentate platinum complexes, in particular, have demonstrated excellent stability and efficiency, making them highly competitive, especially for the challenging blue region of the spectrum.

The choice between iridium and platinum will ultimately depend on the specific application, desired color, and stability requirements. For researchers, a thorough understanding of the trade-offs in photophysical properties, molecular design strategies, and device engineering is crucial for advancing the field of organic electronics. The data and protocols provided in this guide serve as a foundational resource for the rational design and comparative evaluation of next-generation OLEDs.

References

Iridium vs. Ruthenium Catalysts for C-H Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between iridium and ruthenium catalysts for C-H activation is a critical decision that can significantly impact the efficiency, selectivity, and substrate scope of their synthetic strategies. This guide provides an objective comparison of their performance, supported by experimental data, to aid in catalyst selection for specific applications.

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to molecular construction compared to traditional cross-coupling reactions. Within the arsenal of transition metal catalysts employed for this purpose, iridium and ruthenium complexes have proven to be particularly versatile and effective. While both metals can catalyze a wide array of C-H activation reactions, their distinct electronic and steric properties often lead to complementary reactivity and selectivity.

Performance Comparison in C-H Arylation

The arylation of C-H bonds is a cornerstone transformation in the synthesis of pharmaceuticals and functional materials. Both iridium and ruthenium catalysts have been successfully applied to this reaction, often utilizing a directing group strategy to control regioselectivity.

Catalyst SystemSubstrateCoupling PartnerYield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)Reaction ConditionsReference
[Ir(cod)Cl]₂/ligandBenzoic Acid DerivativeAryl Silane70-95~20-50~1-5Toluene, 100-120 °C, 12-24 h[Data compiled from various sources]
[Ru(p-cymene)Cl₂]₂/ligandAromatic AmideAryl Boronic Acid60-90~15-40~0.5-3Dioxane, 110-130 °C, 16-24 h[Data compiled from various sources]

Note: The data presented in this table is a generalized representation compiled from multiple sources and should not be considered a direct head-to-head comparison under identical conditions. The performance of each catalyst is highly dependent on the specific substrate, directing group, coupling partner, ligand, and reaction conditions.

Mechanistic Considerations

The catalytic cycles for both iridium and ruthenium in C-H activation typically involve a sequence of steps including C-H bond cleavage, insertion of a coupling partner, and reductive elimination. However, the operative mechanism for the initial C-H activation step can differ.

Iridium catalysts, particularly in their +1 oxidation state, often proceed through an oxidative addition pathway, where the metal center inserts into the C-H bond to form a higher oxidation state intermediate. In contrast, ruthenium(II) catalysts frequently operate via a concerted metalation-deprotonation (CMD) mechanism. This mechanistic divergence can influence the substrate scope and functional group compatibility of the catalysts.

G cluster_iridium Iridium Catalysis (Oxidative Addition) cluster_ruthenium Ruthenium Catalysis (CMD) Ir1 Ir(I) Catalyst Ir_complex Substrate Coordination Ir1->Ir_complex + Substrate Ir3 Ir(III) Intermediate (C-H Oxidative Addition) Ir_complex->Ir3 Ir_insertion Coupling Partner Insertion Ir3->Ir_insertion + Coupling Partner Ir_product Ir(III) Product Complex Ir_insertion->Ir_product Ir1_regen Ir(I) Catalyst (Reductive Elimination) Ir_product->Ir1_regen Ir1_regen->Ir1 Regeneration Product_Ir Product Ir1_regen->Product_Ir Ru2 Ru(II) Catalyst Ru_complex Substrate Coordination Ru2->Ru_complex + Substrate Ru_CMD Cyclometalated Ru(II) Intermediate (CMD) Ru_complex->Ru_CMD Ru_insertion Coupling Partner Insertion Ru_CMD->Ru_insertion + Coupling Partner Ru_product Ru(II) Product Complex Ru_insertion->Ru_product Ru2_regen Ru(II) Catalyst (Protonolysis) Ru_product->Ru2_regen Ru2_regen->Ru2 Regeneration Product_Ru Product Ru2_regen->Product_Ru

Figure 1. Generalized catalytic cycles for Iridium and Ruthenium in C-H activation.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for iridium- and ruthenium-catalyzed C-H arylations.

General Procedure for Iridium-Catalyzed C-H Arylation:

An oven-dried Schlenk tube is charged with the aromatic substrate (1.0 equiv), aryl silane (1.2-1.5 equiv), [Ir(cod)Cl]₂ (2.5 mol%), and a phosphine or N-heterocyclic carbene (NHC) ligand (5-10 mol%). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvent (e.g., toluene, dioxane) is added, and the reaction mixture is stirred at the specified temperature (typically 100-120 °C) for the indicated time (12-24 h). Upon completion, the reaction is cooled to room temperature, and the product is isolated and purified by column chromatography.

General Procedure for Ruthenium-Catalyzed C-H Arylation:

To a vial equipped with a magnetic stir bar is added the aromatic substrate (1.0 equiv), aryl boronic acid (1.5-2.0 equiv), [Ru(p-cymene)Cl₂]₂ (2.5-5 mol%), a ligand (e.g., a phosphine or bipyridine derivative, 5-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv). The vial is sealed, and an anhydrous solvent (e.g., dioxane, DMF) is added. The reaction mixture is then heated to the specified temperature (typically 110-140 °C) for the given time (16-24 h). After cooling, the reaction mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The crude product is then purified by flash chromatography.

G start Start prep_reagents Prepare Reactants: - Aromatic Substrate - Coupling Partner - Catalyst Precursor - Ligand - Base (for Ru) start->prep_reagents setup_reaction Set up Reaction Vessel (Inert Atmosphere) prep_reagents->setup_reaction add_solvent Add Anhydrous Solvent setup_reaction->add_solvent heating Heat to Reaction Temperature add_solvent->heating stirring Stir for Specified Time heating->stirring workup Reaction Workup: - Cooling - Dilution - Filtration stirring->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Figure 2. General experimental workflow for transition metal-catalyzed C-H activation.

Conclusion

Both iridium and ruthenium catalysts are powerful tools for C-H activation, each with its own set of advantages.

  • Iridium catalysts are often preferred for their high activity, which can allow for lower catalyst loadings and milder reaction conditions. They have shown exceptional performance in a variety of C-H functionalization reactions, including borylation and amination.

  • Ruthenium catalysts , being more earth-abundant and generally less expensive than iridium, offer a more economical option, particularly for large-scale synthesis. They have demonstrated broad applicability, especially in C-H arylations and alkenylations, and often exhibit excellent functional group tolerance.

The optimal choice between iridium and ruthenium will ultimately depend on the specific requirements of the desired transformation, including the nature of the substrate, the desired functional group to be installed, economic considerations, and the desired reaction conditions. Careful consideration of the available literature and, where possible, preliminary reaction screening will be key to identifying the most suitable catalyst for a given synthetic challenge.

A Comparative Guide to Iridium and Palladium in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision. At the heart of these transformations are transition metal catalysts, with palladium having long been the reigning champion. However, iridium has emerged as a powerful contender, offering unique reactivity and mechanistic pathways. This guide provides an objective comparison of the performance of iridium and palladium in cross-coupling reactions, supported by representative experimental data and detailed protocols.

At a Glance: Iridium vs. Palladium

FeatureIridiumPalladium
Primary Role Often utilized in photoredox and C-H activation-based cross-coupling.The workhorse for a wide range of traditional cross-coupling reactions (Suzuki, Heck, Sonogashira, etc.).
Catalytic Cycle Frequently involves single-electron transfer (SET) pathways, often in dual catalytic systems.Predominantly follows a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Substrate Scope Can activate challenging C-H bonds and facilitate couplings involving alkyl radicals.Broad and well-established for aryl/vinyl halides and pseudohalides with various organometallic reagents.
Reaction Conditions Often milder, utilizing visible light at room temperature.Typically requires elevated temperatures, though modern catalysts can be effective at lower temperatures.
Cost Generally more expensive than palladium.Less expensive than iridium, but still a precious metal.

Performance in Key Cross-Coupling Reactions: A Quantitative Comparison

The following tables present representative data for the performance of iridium and palladium in key cross-coupling reactions. It is important to note that direct head-to-head comparisons under identical conditions are scarce in the literature. The data presented here is compiled from different studies to illustrate typical yields and conditions for each metal.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides.

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
Iridium (Photoredox/Nickel Dual Catalysis) 4-tert-butyl-1-iodobenzenePotassium (4-methoxyphenyl)trifluoroborateK2CO3DMFRT1295
Palladium 4-BromotoluenePhenylboronic acidK2CO3Toluene/H2O100298
Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.

Catalyst SystemAryl HalideAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)
Iridium (Photoredox) 4-IodobenzonitrileStyreneEt3NCH3CNRT2485
Palladium IodobenzeneStyreneK2CO3DMF601290[1]
Sonogashira Coupling

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide.

Catalyst SystemAryl HalideAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)
Iridium 1-Iodo-4-nitrobenzenePhenylacetyleneEt3NDMF100392
Palladium 2-Amino-3-bromopyridinePhenylacetyleneEt3NDMF100396[2]

Catalytic Cycles and Mechanistic Pathways

The fundamental difference in the performance of iridium and palladium often lies in their distinct catalytic cycles.

Palladium: The Pd(0)/Pd(II) Cycle

Palladium-catalyzed cross-coupling reactions predominantly proceed through a well-established Pd(0)/Pd(II) cycle. This involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile.

  • Transmetalation: The organic group from the nucleophilic coupling partner is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the desired product and regenerating the Pd(0) catalyst.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-X R-X->Oxidative_Addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R'-M R'-M R'-M->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' R-R' Reductive_Elimination->R-R'

Palladium Catalytic Cycle

Iridium: The Photoredox Pathway

Iridium catalysts, particularly in photoredox catalysis, operate through a different mechanism. Upon irradiation with visible light, the iridium complex becomes a potent single-electron oxidant or reductant, initiating a radical-based reaction pathway. In a dual catalytic system with another transition metal like nickel, the iridium photocatalyst can generate radical intermediates that then enter the catalytic cycle of the co-catalyst.

Iridium Photoredox Catalysis Ir(III) Ir(III) Excited_Ir(III) Ir(III) Ir(III)->Excited_Ir(III) Light Light Substrate_A Substrate A SET1 Single Electron Transfer (SET) Substrate_A->SET1 Radical_A Radical A+ SET1->Radical_A Ir(II) Ir(II) SET1->Ir(II) SET2 Single Electron Transfer (SET) Ir(II)->SET2 Substrate_B Substrate B Substrate_B->SET2 SET2->Ir(III) Radical_B Radical B- SET2->Radical_B Excited_Ir(III)* Excited_Ir(III)* Excited_Ir(III)*->SET1

Iridium Photoredox Cycle

Experimental Workflow for Catalyst Comparison

A generalized workflow for comparing the performance of iridium and palladium catalysts in a cross-coupling reaction is outlined below.

Experimental Workflow Start Start Substrate_Selection Select Substrates (Aryl Halide, Coupling Partner) Start->Substrate_Selection Catalyst_Screening Catalyst Screening Substrate_Selection->Catalyst_Screening Ir_Catalyst Iridium Catalyst System Catalyst_Screening->Ir_Catalyst Pd_Catalyst Palladium Catalyst System Catalyst_Screening->Pd_Catalyst Reaction_Setup_Ir Set up Reaction with Iridium Catalyst Ir_Catalyst->Reaction_Setup_Ir Reaction_Setup_Pd Set up Reaction with Palladium Catalyst Pd_Catalyst->Reaction_Setup_Pd Monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) Reaction_Setup_Ir->Monitoring Reaction_Setup_Pd->Monitoring Workup Reaction Workup and Product Isolation Monitoring->Workup Analysis Analyze Product (Yield, Purity, Characterization) Workup->Analysis Comparison Compare Performance (Yield, Selectivity, TON) Analysis->Comparison End End Comparison->End

Catalyst Comparison Workflow

Detailed Experimental Protocols

Representative Palladium-Catalyzed Sonogashira Coupling

Reaction: Coupling of 2-Amino-3-bromopyridine with Phenylacetylene[2]

Materials:

  • 2-Amino-3-bromopyridine (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Pd(CF₃COO)₂ (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 mL)

  • N,N-Dimethylformamide (DMF) (5.0 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).

  • Add DMF (5.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Add 2-amino-3-bromopyridine (1.0 mmol), phenylacetylene (1.2 mmol), and triethylamine (2.0 mL).

  • Heat the reaction mixture to 100 °C and stir for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-(phenylethynyl)pyridine.

Representative Iridium-Catalyzed Photoredox/Nickel-Dual Catalyzed Suzuki-Miyaura Coupling

Reaction: Coupling of 4-tert-butyl-1-iodobenzene with Potassium (4-methoxyphenyl)trifluoroborate

Materials:

  • 4-tert-butyl-1-iodobenzene (0.2 mmol)

  • Potassium (4-methoxyphenyl)trifluoroborate (0.3 mmol)

  • [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)

  • NiCl₂·glyme (10 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Potassium carbonate (K₂CO₃) (0.4 mmol)

  • Degassed N,N-Dimethylformamide (DMF) (2.0 mL)

Procedure:

  • In a glovebox, add 4-tert-butyl-1-iodobenzene (0.2 mmol), potassium (4-methoxyphenyl)trifluoroborate (0.3 mmol), [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%), NiCl₂·glyme (10 mol%), dtbbpy (10 mol%), and K₂CO₃ (0.4 mmol) to a vial.

  • Add degassed DMF (2.0 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Place the vial approximately 5 cm from a blue LED lamp and stir at room temperature for 12 hours.

  • After 12 hours, remove the light source and quench the reaction with water.

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the coupled product.

Conclusion

Palladium remains the undisputed leader for a vast array of conventional cross-coupling reactions due to its well-understood reactivity, broad substrate scope, and the extensive library of ligands developed to fine-tune its performance. However, iridium has carved out a significant niche in the realm of photoredox catalysis, enabling novel transformations and the use of previously challenging substrates under mild conditions. The choice between iridium and palladium is therefore not a matter of direct substitution but rather a strategic decision based on the specific transformation desired, the nature of the substrates, and the targeted reaction conditions. For drug development professionals and researchers, understanding the unique strengths of each catalyst is paramount to designing efficient and innovative synthetic routes.

References

A Comparative Analysis of Iridium, Osmium, and Their Alloys: Properties and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iridium (Ir) and Osmium (Os) are two of the densest and most corrosion-resistant metals known.[1][2][3] Belonging to the platinum group metals (PGMs), they possess unique physical and chemical properties that make them invaluable in a range of high-performance applications, from electronics and aerospace to medical devices.[4][5][6] While the pure metals are remarkable in their own right, their alloys, particularly iridium-osmium alloys, exhibit enhanced characteristics, such as increased hardness and density, making them suitable for specialized applications requiring extreme durability.[7][8]

This guide provides an objective comparison of the properties of pure iridium, pure osmium, and their alloys, supported by experimental data and standardized testing protocols.

Quantitative Data Summary

The following table summarizes the key physical and mechanical properties of iridium and osmium. Data for alloys are often dependent on the specific composition; however, general characteristics are noted.

PropertyIridium (Ir)Osmium (Os)Iridium-Osmium (Ir-Os) Alloy
Atomic Number 77[3][9]76[10][11]N/A
Appearance Silvery-white, slight yellowish cast[9]Silvery, with a distinct blue cast[10][11]Varies with composition
Density (STP) 22.56 g/cm³[1][3][12]22.59 g/cm³[2][10][12]Can be slightly denser than pure Os[7]
Melting Point 2,446 °C (4,435 °F)[1][3][9]3,045 °C[2]High; varies with composition
Boiling Point 4,428 °C (8,002 °F)[1][3]5,030 °C[2]High; varies with composition
Hardness (Mohs) ~6.5[1][9]~7.0[11]Harder than individual constituents[8]
Vickers Hardness 1760 MPa[2]3900 - 4140 MPa[2]Extremely high
Elastic Modulus ~528 GPa[1][2]N/AHigh
Corrosion Resistance Most corrosion-resistant metal known[2][3]Highly resistant, but oxidizes in air to form volatile OsO₄[7]Excellent; more stable than pure Os[7]
Brittleness Brittle and difficult to work with[1][9]Hard and brittle[2][10][11]Hard and brittle[4]
Thermal Conductivity 150 W/mK[2]88 W/mK[2]N/A
Thermal Expansion 6.4 µm/mK[2]5.1 µm/mK[2]N/A

Under standard temperature and pressure, osmium is the densest naturally occurring element.[2][10] However, due to its lower compressibility, iridium becomes denser than osmium at pressures above 2.98 GPa.[12][13][14] Natural alloys of osmium and iridium are known as osmiridium (higher iridium content) and iridosmine (higher osmium content).[8] These alloys are noted for being harder than their individual constituent metals.[8]

Experimental Protocols

The characterization of iridium, osmium, and their alloys requires precise and standardized experimental methods. Below are detailed protocols for determining key physical and mechanical properties.

Density Determination by X-ray Crystallography (XRC)

This method is used for the highly accurate measurement of density based on the material's crystal lattice parameters.

Objective: To determine the density of a metallic sample by calculating its unit cell volume and mass.

Methodology:

  • Sample Preparation: A small, single-crystal fragment of the alloy is isolated. Alternatively, a polycrystalline sample is crushed into a fine powder (typically to pass a 270-mesh screen).

  • Data Collection: The prepared sample is mounted on a goniometer head in a single-crystal or powder X-ray diffractometer.[15] The sample is irradiated with a monochromatic X-ray beam (e.g., Cu Kα, λ = 1.540593 Å).

  • Diffraction Pattern: The instrument records the angles and intensities of the diffracted X-rays. For a single crystal, this results in a pattern of spots; for a powder, it produces a series of concentric rings.

  • Unit Cell Determination: The diffraction data is processed using specialized software (e.g., Bruker APEX3) to determine the crystal system (e.g., hexagonal for Os, cubic for Ir) and the precise dimensions of the unit cell (lattice parameters a, b, c, and angles α, β, γ).[15]

  • Density Calculation: The density (ρ) is calculated using the formula:

    • ρ = (Z × M) / (V × Nₐ)

    • Where:

      • Z = number of atoms per unit cell

      • M = Molar mass of the element or alloy ( g/mol )

      • V = Volume of the unit cell (calculated from lattice parameters)

      • Nₐ = Avogadro's number (6.022 x 10²³ mol⁻¹)

Hardness Measurement by Vickers Microhardness Testing

This test determines a material's resistance to indentation, providing a quantitative value for its hardness.

Objective: To measure the Vickers hardness (HV) of a polished sample surface.

Methodology:

  • Sample Preparation: The alloy sample is embedded in an epoxy resin and mechanically ground and polished using progressively finer abrasive papers (e.g., SiC papers) and diamond suspensions to achieve a mirror-like, scratch-free surface.

  • Indentation: The sample is placed on the stage of a Vickers microhardness tester. A diamond indenter, shaped as a square-based pyramid, is pressed into the sample's surface with a specific load (e.g., 100 gf) for a standardized dwell time (e.g., 10-15 seconds).

  • Measurement: After the indenter is removed, the two diagonals (d₁ and d₂) of the resulting square indentation are measured using a calibrated microscope integrated into the tester. The average of the two diagonals (d) is calculated.

  • Hardness Calculation: The Vickers hardness (HV) is calculated using the formula:

    • HV = (2 * F * sin(136°/2)) / d² ≈ 1.854 * (F / d²)

    • Where:

      • F = Applied load (in kgf)

      • d = Average length of the indentation diagonals (in mm)

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of Iridium-Osmium alloys, from initial material processing to final data analysis.

G cluster_0 Synthesis & Preparation cluster_1 Material Characterization cluster_2 Data Analysis cluster_3 Final Output synthesis Alloy Synthesis (e.g., Arc Melting) crushing Mechanical Crushing (for XRD & Chemical Analysis) synthesis->crushing mounting Mounting & Polishing (for Hardness Testing) synthesis->mounting xrd Structural Analysis (X-ray Diffraction) crushing->xrd icp Compositional Analysis (ICP-OES) crushing->icp hardness Mechanical Testing (Vickers Microhardness) mounting->hardness density Physical Property (Density Calculation) xrd->density mech_props Mechanical Property (Hardness Value) hardness->mech_props chem_props Chemical Purity (Elemental Composition) icp->chem_props report Comparative Analysis Report density->report mech_props->report chem_props->report

Caption: Workflow for Ir-Os alloy synthesis and characterization.

References

A Comparative Guide to Iridium Photocatalysts and Organic Dyes in Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a photocatalyst is critical for the efficiency and success of photoredox-mediated transformations. This guide provides an objective comparison of the performance of two major classes of photocatalysts: iridium complexes and organic dyes. The information presented is supported by experimental data to aid in the selection of the most suitable catalyst for your research needs.

The field of photoredox catalysis has revolutionized modern organic synthesis by enabling novel and efficient chemical transformations under mild conditions. At the heart of this technology are photocatalysts that, upon visible light irradiation, can initiate single-electron transfer (SET) processes, leading to the formation of reactive radical intermediates. Among the most widely used photocatalysts are iridium complexes and organic dyes, each with a distinct set of properties, advantages, and limitations.

Performance Benchmark: Iridium Photocatalysts vs. Organic Dyes

The selection of a photocatalyst is often guided by key performance indicators such as quantum yield (Φ), turnover number (TON), and turnover frequency (TOF). The following tables summarize the available comparative data for representative iridium photocatalysts and organic dyes in the context of Atom Transfer Radical Polymerization (ATRP), a powerful polymer synthesis methodology that relies on controlled radical processes.

PhotocatalystTypeQuantum Yield (Φ)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
fac-[Ir(ppy)₃]Iridium ComplexNot ReportedNot ReportedNot Reported
Eosin YOrganic DyeNot ReportedNot ReportedNot Reported
Rose BengalOrganic DyeNot ReportedNot ReportedNot Reported
Rhodamine BOrganic DyeNot ReportedNot ReportedNot Reported
Rhodamine 6GOrganic DyeNot ReportedNot ReportedNot Reported
Note: Direct comparative studies reporting quantum yield, TON, and TOF for iridium photocatalysts and organic dyes under identical ATRP conditions are limited in the reviewed literature. The performance of these catalysts is highly dependent on the specific reaction conditions, including the monomer, initiator, solvent, and light source.

In the context of photo-ATRP of methyl acrylate, organic dyes like Rose Bengal and Rhodamine 6G have been shown to effectively control the polymerization at parts-per-billion (ppb) concentrations when used in conjunction with a copper co-catalyst.[4][5] Polymerizations proceeded with high initiation efficiencies, leading to polymers with narrow molecular weight distributions.[4][5]

Experimental Protocols

To ensure reproducibility and enable a fair comparison of photocatalyst performance, it is crucial to follow standardized experimental protocols. Below are representative methodologies for conducting photocatalytic ATRP.

General Protocol for Photoinduced ATRP with an Organic Dye Photocatalyst

This protocol is adapted from studies on the use of xanthene dyes in photo-ATRP of methyl acrylate.[4][5]

Materials:

  • Monomer (e.g., methyl acrylate, MA)

  • Initiator (e.g., ethyl α-bromoisobutyrate, EBiB)

  • Copper(II) bromide (CuBr₂)

  • Ligand (e.g., Tris(2-pyridylmethyl)amine, TPMA or Tris[2-(dimethylamino)ethyl]amine, Me₆TREN)

  • Organic Dye Photocatalyst (e.g., Rose Bengal, Rhodamine 6G)

  • Solvent (e.g., dimethyl sulfoxide, DMSO)

  • Nitrogen source for deoxygenation

Procedure:

  • A Schlenk flask is charged with the desired amounts of monomer, initiator, CuBr₂, ligand, and the organic dye photocatalyst.

  • The solvent is added to achieve the desired concentrations. A typical molar ratio for the polymerization of methyl acrylate is [MA]:[EBiB]:[CuBr₂]:[Me₆TREN]:[Photocatalyst] = 100:1:0.005:0.015:0.0005.[4][5]

  • The reaction mixture is deoxygenated by bubbling with nitrogen for a specified period.

  • The flask is then placed under a visible light source (e.g., green LED, λ ≈ 525 nm) at a controlled temperature.

  • Aliquots are taken at regular intervals to monitor monomer conversion (by ¹H NMR) and the evolution of molecular weight and polydispersity (by Gel Permeation Chromatography, GPC).

Visualizing the Process: Experimental Workflow and Catalytic Cycle

The following diagrams illustrate a typical experimental workflow for benchmarking photocatalysts and the general mechanism of photoinduced ATRP.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Select Photocatalysts (Iridium Complex vs. Organic Dye) p2 Prepare Reaction Mixtures (Monomer, Initiator, Co-catalyst, Solvent) p1->p2 p3 Deoxygenate Mixtures p2->p3 r1 Irradiate with Visible Light (Controlled Wavelength and Intensity) p3->r1 r2 Monitor Reaction Progress (NMR, GPC) r1->r2 a1 Determine Monomer Conversion r2->a1 a2 Analyze Polymer Properties (Mn, PDI) a1->a2 a3 Calculate Performance Metrics (TON, TOF) a2->a3

Figure 1: A generalized experimental workflow for benchmarking photocatalysts.

Photo_ATRP_Mechanism PC PC PC_star PC* PC->PC_star PC_star->PC CuI Cu(I)X/L PC_star->CuI SET CuII Cu(II)X₂/L PnX Pₙ-X (Dormant) CuII->PnX Deactivation k_deact CuI->CuII Activation Pn_rad Pₙ• (Active) CuI->Pn_rad k_act Pn1X Pₙ₊₁-X (Dormant) Pn_rad->Pn1X Monomer Monomer

Figure 2: Simplified mechanism of photoinduced Atom Transfer Radical Polymerization (ATRP).

Conclusion

Both iridium photocatalysts and organic dyes are powerful tools in the arsenal of the modern synthetic chemist. Iridium complexes often exhibit superior photophysical properties, leading to high efficiencies in a broad range of reactions. However, their high cost and potential toxicity can be limiting factors. Organic dyes present a more sustainable and cost-effective alternative, and recent research has demonstrated their remarkable efficacy, particularly in polymerization reactions. The ultimate choice of photocatalyst will depend on the specific requirements of the chemical transformation, including desired efficiency, cost considerations, and scalability. This guide serves as a starting point for researchers to make informed decisions based on the available experimental evidence.

References

A Comparative Guide to Analytical Techniques for Iridium Quantification in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical techniques for the quantification of iridium, a common catalyst residue in active pharmaceutical ingredients (APIs) and drug products. The selection of an appropriate analytical method is critical for ensuring product quality, safety, and compliance with regulatory standards for elemental impurities, such as those outlined in USP <232>/<233> and ICH Q3D.[1][2][3] This document compares the performance of the two most prevalent techniques, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Graphite Furnace Atomic Absorption Spectrometry (GF-AAS), with supporting data and detailed experimental protocols.

Executive Summary

Both ICP-MS and GF-AAS are powerful techniques for trace-level iridium analysis. ICP-MS offers superior sensitivity, multi-element capability, and higher sample throughput, making it ideal for comprehensive elemental impurity screening in a high-throughput environment. GF-AAS, while a single-element technique with a slower sample throughput, provides a cost-effective and reliable alternative for laboratories with lower sample volumes or when iridium is the primary element of interest. The choice between these methods will depend on specific laboratory needs, sample throughput requirements, and budget considerations.

Performance Characteristics

The following table summarizes the key performance characteristics of ICP-MS and GF-AAS for the quantification of iridium. Data has been compiled from various sources, and performance in a specific pharmaceutical matrix may vary.

ParameterInductively Coupled Plasma - Mass Spectrometry (ICP-MS)Graphite Furnace Atomic Absorption Spectrometry (GF-AAS)
Limit of Detection (LOD) 0.003 - 0.1 µg/L0.03 µg/L[4][5][6]
Limit of Quantification (LOQ) 0.01 - 0.3 µg/L0.1 µg/L[4][5][6]
Linearity (Correlation Coefficient) > 0.999> 0.999[4]
Accuracy (% Recovery) 90 - 110%95 - 105%[4]
Precision (% RSD) < 5%< 5%[5][6]
Sample Throughput High (multi-element analysis in a single run)[7][8]Low (single-element analysis)[7][9]
Cost per Sample Lower for multi-element analysis, higher initial investment[9][10]Higher for multi-element analysis, lower initial investment[9][10]

Experimental Protocols

Detailed methodologies for the quantification of iridium in pharmaceutical samples using ICP-MS and GF-AAS are provided below. These protocols are intended as a guide and may require optimization for specific sample matrices and instrumentation.

Sample Preparation: Microwave-Assisted Acid Digestion

A robust sample preparation method is crucial for accurate and precise results. Microwave-assisted acid digestion is a widely accepted technique for the complete digestion of organic matrices, such as APIs and drug products, ensuring that the iridium is in a soluble form for analysis.[11][12][13]

Apparatus:

  • Microwave digestion system with high-pressure PTFE or TFM vessels.

  • Volumetric flasks, Class A.

  • Pipettes, calibrated.

Reagents:

  • Nitric acid (HNO₃), trace metal grade.

  • Hydrochloric acid (HCl), trace metal grade.

  • Deionized water (18.2 MΩ·cm).

  • Iridium standard stock solution (1000 µg/mL).

Procedure:

  • Accurately weigh approximately 0.1 - 0.5 g of the homogenized pharmaceutical sample into a clean microwave digestion vessel.

  • Carefully add 5-10 mL of a mixture of nitric acid and hydrochloric acid (typically in a 3:1 or 4:1 ratio, also known as aqua regia) to the vessel.

  • Seal the vessels and place them in the microwave digestion system.

  • Ramp the temperature to 180-200°C and hold for 20-30 minutes. The exact program will depend on the sample matrix and microwave system manufacturer's recommendations.

  • After digestion and cooling, carefully open the vessels in a fume hood.

  • Quantitatively transfer the digested sample solution to a 50 mL volumetric flask.

  • Rinse the digestion vessel with deionized water and add the rinsings to the volumetric flask.

  • Dilute to the mark with deionized water and mix thoroughly.

  • Prepare a method blank using the same digestion procedure without the sample.

Sample_Preparation_Workflow cluster_prep Sample Preparation Sample Weigh Pharmaceutical Sample Acid Add Digestion Acids (HNO3 + HCl) Sample->Acid Microwave Microwave Digestion Acid->Microwave Transfer Quantitative Transfer Microwave->Transfer Dilute Dilute to Final Volume Transfer->Dilute Analysis_Ready_Sample Analysis-Ready Solution Dilute->Analysis_Ready_Sample

Figure 1. Workflow for Microwave-Assisted Acid Digestion.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Analysis

Instrumentation:

  • An ICP-MS system equipped with a collision/reaction cell to minimize polyatomic interferences.

Instrumental Parameters (Typical):

  • RF Power: 1500 - 1600 W

  • Plasma Gas Flow: 15 L/min

  • Auxiliary Gas Flow: 0.8 - 1.2 L/min

  • Nebulizer Gas Flow: 0.9 - 1.1 L/min

  • Collision/Reaction Cell Gas: Helium or Hydrogen

  • Isotopes Monitored: ¹⁹¹Ir, ¹⁹³Ir

Calibration: Prepare a series of calibration standards by diluting the iridium stock standard in the same acid matrix as the digested samples. A typical calibration range is 0.1 to 10 µg/L.

Analysis Procedure:

  • Aspirate the blank, calibration standards, and sample solutions into the ICP-MS.

  • Acquire data for the selected iridium isotopes.

  • Construct a calibration curve by plotting the instrument response against the concentration of the standards.

  • Determine the concentration of iridium in the sample solutions from the calibration curve.

  • Calculate the final concentration of iridium in the original sample, taking into account the initial sample weight and dilution factor.

ICPMS_Workflow cluster_icpms ICP-MS Analysis Sample_Intro Sample Introduction (Nebulizer) Plasma Plasma Ionization Sample_Intro->Plasma Mass_Spec Mass Spectrometry Plasma->Mass_Spec Detection Detection Mass_Spec->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Analysis_Ready_Sample Analysis-Ready Solution Analysis_Ready_Sample->Sample_Intro

Figure 2. Experimental Workflow for ICP-MS Analysis.
Graphite Furnace Atomic Absorption Spectrometry (GF-AAS) Analysis

Instrumentation:

  • A GF-AAS instrument with a Zeeman or deuterium arc background correction system.

Instrumental Parameters (Typical): [14]

  • Wavelength: 264.0 nm

  • Slit Width: 0.2 nm

  • Lamp Current: As recommended by the manufacturer

  • Injection Volume: 20 µL

  • Furnace Program:

    • Drying: 110-130°C

    • Ashing/Pyrolysis: 1200-1500°C

    • Atomization: 2500-2700°C

    • Cleaning: 2800°C

  • Inert Gas: Argon

Calibration: Prepare a series of calibration standards by diluting the iridium stock standard in the same acid matrix as the digested samples. A typical calibration range is 10 to 100 µg/L. The method of standard additions may be necessary for complex matrices to overcome matrix effects.[14]

Analysis Procedure:

  • Inject the blank, calibration standards, and sample solutions into the graphite tube.

  • Initiate the furnace program.

  • Measure the absorbance of the iridium atomic vapor.

  • Construct a calibration curve by plotting the absorbance against the concentration of the standards.

  • Determine the concentration of iridium in the sample solutions from the calibration curve.

  • Calculate the final concentration of iridium in the original sample, taking into account the initial sample weight and dilution factor.

GFAAS_Workflow cluster_gfaas GF-AAS Analysis Injection Sample Injection into Graphite Tube Drying Drying Stage Injection->Drying Ashing Ashing/Pyrolysis Stage Drying->Ashing Atomization Atomization Stage Ashing->Atomization Measurement Absorbance Measurement Atomization->Measurement Data_Analysis Data Analysis & Quantification Measurement->Data_Analysis Analysis_Ready_Sample Analysis-Ready Solution Analysis_Ready_Sample->Injection

Figure 3. Experimental Workflow for GF-AAS Analysis.

Logical Relationship for Method Selection

The selection between ICP-MS and GF-AAS for iridium quantification can be guided by several factors. The following diagram illustrates the logical relationship for choosing the appropriate technique based on key laboratory requirements.

Method_Selection Start Start: Iridium Quantification Needed Multi_Element Multi-element Analysis Required? Start->Multi_Element High_Throughput High Sample Throughput Needed? Multi_Element->High_Throughput Yes Budget Budget Constraints? Multi_Element->Budget No Low_LOD Ultra-low Detection Limits Required? High_Throughput->Low_LOD Yes High_Throughput->Budget No Low_LOD->Budget No ICPMS Select ICP-MS Low_LOD->ICPMS Yes Budget->ICPMS Low GFAAS Select GF-AAS Budget->GFAAS High

Figure 4. Decision Tree for Analytical Method Selection.

Conclusion

The cross-validation of analytical techniques is essential for robust and reliable quantification of iridium in pharmaceutical development. ICP-MS stands out for its high sensitivity, multi-element capability, and efficiency, making it the preferred method for comprehensive elemental impurity testing in accordance with modern pharmacopeial standards. However, GF-AAS remains a valuable and cost-effective tool for single-element analysis, particularly in laboratories with limited sample loads or budget constraints. The detailed protocols and comparative data presented in this guide are intended to assist researchers and scientists in selecting and implementing the most appropriate analytical technique for their specific needs, ultimately ensuring the quality and safety of pharmaceutical products.

References

A Comparative Guide to Iridium Catalysts Versus Other Noble Metals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis

In the landscape of catalytic chemistry, the choice of a noble metal catalyst is pivotal to the success of a chemical transformation. While platinum, palladium, rhodium, and ruthenium have long been the workhorses of catalysis, iridium has emerged as a powerful alternative, offering unique reactivity and stability profiles. This guide provides a comprehensive comparison of iridium catalysts against other common noble metal catalysts in key industrial reactions, supported by experimental data and detailed protocols.

Performance Comparison Data

The following table summarizes the performance of iridium catalysts in comparison to platinum, palladium, rhodium, and ruthenium in hydrogenation, cross-coupling, and alcohol oxidation reactions. The data is compiled from various studies to provide a comparative overview.

Reaction TypeSubstrateCatalystConversion (%)Selectivity/Yield (%)Enantiomeric Excess (ee %)Turnover Frequency (TOF) (h⁻¹)Reference
Asymmetric Hydrogenation Acetophenone[Ir(cod)(PCy₃)(py)]PF₆>99>99 (1-phenylethanol)96 (R)>100,000[1]
AcetophenoneRu(BINAP)Cl₂>99>99 (1-phenylethanol)98 (S)Not Reported[2]
AcetophenoneRh(COD)₂BF₄ / Chiral LigandHighHighUp to 99Not Reported[3]
Acetophenone5% Pd/CHighVariableNot ApplicableNot Reported[4]
Acetophenone5% Pt/Al₂O₃HighVariableNot ApplicableNot Reported[5]
Cross-Coupling (Suzuki-Miyaura) 4-Bromoanisole & Phenylboronic AcidPd(PPh₃)₄94-9994-99 (4-methoxybiphenyl)Not Applicable~3800[6][7]
4-Bromoanisole & Phenylboronic Acid[Ir(cod)Cl]₂ / LigandLower activity typically observedLower activity typically observedNot ApplicableNot ReportedGeneral Knowledge
Alcohol Oxidation Benzyl AlcoholRu/C1098 (Benzaldehyde)Not ApplicableNot Reported[8]
Benzyl AlcoholPt/Bi/CHighHigh (Benzoic Acid)Not ApplicableNot Reported[9]
Benzyl AlcoholPd-Zn/TiO₂HighHigh (Benzaldehyde)Not ApplicableNot Reported
Benzyl Alcohol[Ir(Cp*)Cl₂]₂ / BaseHighHigh (Benzaldehyde)Not ApplicableNot ReportedGeneral Knowledge

Note: Direct comparative data under identical conditions for all five metals across all reactions is scarce in the literature. The table presents a compilation from various sources to highlight general performance trends. "Not Reported" indicates that the specific data point was not available in the cited or readily available literature. "General Knowledge" refers to widely accepted trends in the field of catalysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Asymmetric Hydrogenation of Acetophenone

Objective: To compare the catalytic activity and enantioselectivity of different noble metal catalysts in the asymmetric hydrogenation of a prochiral ketone.

Materials:

  • Substrate: Acetophenone

  • Catalysts:

    • Iridium: [Ir(cod)(PCy₃)(py)]PF₆ (Crabtree's catalyst) or similar chiral Ir complex

    • Ruthenium: Ru(BINAP)Cl₂ or other chiral Ru complex

    • Rhodium: [Rh(COD)₂]BF₄ with a chiral phosphine ligand (e.g., BINAP)

    • Palladium: 5% Pd on Carbon (Pd/C)

    • Platinum: 5% Pt on Alumina (Pt/Al₂O₃)

  • Hydrogen Source: High-purity hydrogen gas (H₂)

  • Solvent: Isopropanol (IPA) or other suitable solvent

  • Base (for some catalysts): Potassium tert-butoxide (t-BuOK)

  • Reactor: High-pressure autoclave equipped with a magnetic stirrer and temperature control.

Procedure: [2][4]

  • In a glovebox, add the catalyst (typically 0.01 mmol) and, if required, the base (e.g., 1.25 mM t-BuOK) to a glass liner for the autoclave.

  • Add the solvent (e.g., 20 mL of isopropanol).

  • Add acetophenone (1 mmol).

  • Seal the autoclave and remove it from the glovebox.

  • Purge the autoclave with hydrogen gas five times to remove any air.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 100 psi).

  • Commence stirring at room temperature or the desired reaction temperature.

  • Monitor the reaction progress by taking aliquots at specific time intervals and analyzing them by gas chromatography (GC) using a chiral column to determine conversion and enantiomeric excess.

Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole

Objective: To compare the catalytic efficiency of palladium and iridium catalysts in a standard Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Substrates: 4-Bromoanisole, Phenylboronic acid

  • Catalysts:

    • Palladium: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Iridium: Chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(cod)Cl]₂) with a suitable ligand.

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvent: A mixture of toluene and water or tetrahydrofuran (THF) and water.

  • Reaction Vessel: Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

Procedure: [7][10]

  • To a round-bottom flask, add the aryl halide (e.g., 4-bromoanisole, 1.0 eq.), boronic acid (e.g., phenylboronic acid, 1.1-1.5 eq.), and base (e.g., K₂CO₃, 2.0 eq.).

  • Add the catalyst (e.g., Pd(PPh₃)₄, 0.0045 mol%) and ligand if necessary.

  • Add the solvent mixture (e.g., THF/water).

  • Heat the reaction mixture to reflux (e.g., 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) for the desired reaction time (e.g., 2.5 hours).

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to determine the yield.

Aerobic Oxidation of Benzyl Alcohol

Objective: To compare the catalytic performance of different noble metal catalysts in the selective oxidation of a primary alcohol to an aldehyde.

Materials:

  • Substrate: Benzyl alcohol

  • Catalysts:

    • Ruthenium: Ru/C or RuCl₃ with a co-catalyst

    • Platinum: Pt/Bi/C

    • Palladium: Pd-Zn/TiO₂

    • Iridium: [Ir(Cp*)Cl₂]₂ with a base

  • Oxidant: Molecular oxygen (O₂) or air

  • Solvent: Toluene or a solvent-free system

  • Reaction Vessel: A stirred reactor or a round-bottom flask with a gas inlet.

Procedure: [8][11]

  • In a typical reaction, charge the reactor with the catalyst and the substrate (benzyl alcohol).

  • If a solvent is used, add it to the reactor.

  • Purge the reactor with oxygen or air.

  • Heat the reaction mixture to the desired temperature while stirring.

  • Maintain a constant flow or pressure of the oxidant.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycles and a general experimental workflow for catalyst performance evaluation.

Catalytic_Cycles cluster_hydrogenation Asymmetric Hydrogenation (Ketone) cluster_suzuki Suzuki-Miyaura Cross-Coupling cluster_oxidation Alcohol Oxidation (Dehydrogenative) H_start Catalyst Precursor H_active Active Catalyst H_start->H_active Activation H_substrate Substrate Coordination H_active->H_substrate Substrate H_h2 H₂ Oxidative Addition H_substrate->H_h2 H₂ H_insertion Migratory Insertion H_h2->H_insertion H_elimination Reductive Elimination H_insertion->H_elimination H_product Product Release H_elimination->H_product H_product->H_active Regeneration S_start Pd(0) Catalyst S_oxadd Oxidative Addition (Ar-X) S_start->S_oxadd S_trans Transmetalation (Ar'-B(OR)₂) S_oxadd->S_trans Base S_redel Reductive Elimination S_trans->S_redel S_product Product (Ar-Ar') S_redel->S_product S_product->S_start Regeneration O_start M(n) Catalyst O_alkoxide Alkoxide Formation (RCH₂OH) O_start->O_alkoxide Base O_beta β-Hydride Elimination O_alkoxide->O_beta O_hydride M(n)-H Intermediate O_beta->O_hydride O_product Product (RCHO) O_beta->O_product O_hydride->O_start Oxidant (e.g., O₂)

Caption: Generalized catalytic cycles for key reactions.

Experimental_Workflow start Define Reaction & Substrates catalyst_prep Catalyst Preparation / Procurement (Ir, Pt, Pd, Rh, Ru) start->catalyst_prep reaction_setup Reaction Setup (Controlled Temp, Pressure, Atmosphere) start->reaction_setup catalyst_prep->reaction_setup run_experiment Execute Catalytic Reaction reaction_setup->run_experiment sampling Periodic Sampling run_experiment->sampling sampling->run_experiment analysis Analysis (GC, HPLC, NMR) sampling->analysis data_processing Data Processing (Conversion, Selectivity, Yield, ee) analysis->data_processing comparison Performance Comparison data_processing->comparison

Caption: General workflow for catalyst performance evaluation.

Conclusion

Iridium catalysts present a compelling alternative to other noble metals, demonstrating exceptional activity in certain transformations, particularly in asymmetric hydrogenation where they can achieve very high turnover frequencies. While palladium remains the dominant catalyst for cross-coupling reactions like the Suzuki-Miyaura coupling, the exploration of iridium in this area is an active field of research. In alcohol oxidation, both ruthenium and iridium complexes show promise. The choice of catalyst ultimately depends on the specific reaction, desired selectivity, and economic considerations. This guide provides a foundational understanding and practical protocols to aid researchers in making informed decisions for their catalytic applications.

References

The Industrial Catalyst Showdown: Assessing the Cost-Effectiveness of Iridium

Author: BenchChem Technical Support Team. Date: November 2025

In the high-stakes world of industrial chemistry and pharmaceutical development, the choice of catalyst can make or break the economic viability of a process. For decades, platinum-group metals like palladium and rhodium have dominated the landscape. However, iridium, once considered a less active alternative, has emerged as a powerhouse catalyst, offering significant advantages in efficiency and selectivity in key industrial reactions. This guide provides an objective comparison of iridium catalysts with their traditional counterparts, supported by performance data and experimental insights, to aid researchers, scientists, and drug development professionals in making informed decisions.

At a Glance: Iridium's Competitive Edge

Iridium's rising prominence stems from its exceptional performance in crucial industrial processes, most notably in methanol carbonylation (the Cativa™ process), asymmetric hydrogenation, and C-H activation. While iridium carries a high initial cost, its superior efficiency, stability, and selectivity often translate to lower operational costs, reduced waste, and higher product purity, making it a compelling long-term investment.

Cost and Performance: A Quantitative Comparison

The decision to use an iridium catalyst is a complex equation of upfront cost versus long-term performance gains. The following tables provide a summary of current market prices for key platinum-group metals and a comparison of performance metrics for iridium versus rhodium and palladium in representative industrial applications.

Table 1: Precious Metal Catalyst Price Comparison (October 2025)
MetalPrice per Troy Ounce (USD)Price per Gram (USD)Key Industrial Applications
Iridium~$4,500[1]~$145 - $160[2]Acetic Acid Synthesis (Cativa™), Asymmetric Hydrogenation, C-H Activation, Electrocatalysis
Rhodium~$8,075[1]~$260 - $280[3]Acetic Acid Synthesis (Monsanto), Hydroformylation, Automotive Catalytic Converters
Palladium~$1,431[1]~$46[4]Cross-Coupling Reactions (e.g., Suzuki, Stille), Hydrogenation, Automotive Catalytic Converters

Note: Prices are subject to market volatility.

Table 2: Performance Comparison of Iridium and Rhodium in Acetic Acid Synthesis
FeatureCativa™ Process (Iridium-based)Monsanto Process (Rhodium-based)
Catalyst [Ir(CO)₂I₂]⁻ with promoters (e.g., Ru complexes)[5][Rh(CO)₂I₂]⁻
Water Concentration Lower (enabling process efficiencies)[5]Higher
Reaction Rate High, with oxidative addition of CH₃I being ~150 times faster[6]High, but generally lower than Cativa™ under optimized conditions
By-products Reduced formation of by-products like propionic acid[5][7]Higher levels of by-products
CO Utilization More efficient[8]Less efficient
Catalyst Stability High stability under a wide range of conditions[7]Prone to precipitation, requiring stricter process control
Overall Efficiency Greener and more efficient, has largely supplanted the Monsanto process[9]Less efficient and less environmentally friendly
Table 3: Performance Comparison of Iridium and Palladium in Key Pharmaceutical Synthesis Reactions
Reaction TypeIridium CatalystsPalladium Catalysts
Asymmetric Hydrogenation High Enantiomeric Excess (ee): Often >99% for challenging substrates.[10] High Turnover Numbers (TON): Can reach up to 4000.[11]Less commonly used for asymmetric hydrogenation of a broad range of substrates compared to iridium and rhodium.
C-H Activation/Borylation High Selectivity: Enables functionalization at previously inaccessible positions.[12] High Turnover Numbers (TON): Can exceed 10,000.[13]Widely used for C-H activation, but iridium often offers complementary or superior selectivity for certain applications.
Cross-Coupling Reactions Emerging as a versatile catalyst.The undisputed workhorse for a vast range of cross-coupling reactions (e.g., Suzuki, Heck, Stille).

Key Industrial Applications and Experimental Protocols

The Cativa™ Process for Acetic Acid Synthesis

The iridium-catalyzed Cativa™ process is a prime example of where iridium's higher initial cost is justified by superior performance. It is a greener and more efficient method for producing acetic acid compared to the rhodium-based Monsanto process.[9] The key to the Cativa™ process is the high stability of the iridium catalyst, which allows for operation at lower water concentrations, reducing the energy-intensive drying stages and minimizing the formation of by-products.[5][7]

Experimental Protocol: Methanol Carbonylation (Cativa™ Process)

  • Catalyst System: The active catalyst is typically an anionic iridium complex, [Ir(CO)₂I₂]⁻, generated in situ.[5] The system is enhanced by promoters, which can be carbonyl complexes of metals like ruthenium, osmium, or tungsten, or simple iodide complexes of zinc, cadmium, or indium.[7]

  • Reactants: Methanol and carbon monoxide are the primary reactants. Methyl iodide is used as a promoter.

  • Reaction Conditions: The reaction is typically carried out in a continuous stirred-tank reactor at temperatures of 150-200°C and pressures of 30-60 atm. Acetic acid serves as the solvent. The water concentration is a critical parameter and is generally kept low.

  • Procedure:

    • The iridium catalyst, promoter, and methyl iodide are dissolved in acetic acid in the reactor.

    • Methanol and carbon monoxide are continuously fed into the reactor.

    • The reaction mixture is maintained at the desired temperature and pressure.

    • The product, acetic acid, is continuously removed and purified through distillation. The catalyst is recycled back into the reactor.

Cativa_Process_Workflow cluster_reactor Continuous Stirred-Tank Reactor (CSTR) cluster_separation Separation & Purification Methanol Methanol Reactor Methanol Carbonylation (150-200°C, 30-60 atm) Methanol->Reactor Flash_Vessel Flash Vessel Reactor->Flash_Vessel Product Mixture CO CO CO->Reactor Catalyst_Recycle Catalyst_Recycle->Reactor Recycled Catalyst Flash_Vessel->Catalyst_Recycle Catalyst Solution Distillation Distillation Columns Flash_Vessel->Distillation Crude Acetic Acid Pure_Acetic_Acid Pure Acetic Acid Distillation->Pure_Acetic_Acid Purified Product

Cativa™ Process Workflow Diagram.
Asymmetric Hydrogenation in Pharmaceutical Synthesis

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. Iridium catalysts, particularly those with chiral ligands, have proven to be exceptionally effective for the asymmetric hydrogenation of prochiral olefins and imines, delivering high enantiomeric excess (ee) and yields.[10][11] This allows for the production of single-enantiomer drugs, which can have improved efficacy and reduced side effects.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of an Imine

  • Catalyst: A common precursor is [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene), which is combined with a chiral phosphine ligand (e.g., a derivative of BINAP or a P,N-ligand).

  • Substrate: A prochiral imine.

  • Reagents: Hydrogen gas (H₂), often under pressure. An additive like an iodine source may be used to enhance catalyst activity.

  • Solvent: A suitable organic solvent such as dichloromethane (DCM), methanol (MeOH), or toluene.

  • Procedure:

    • In a glovebox, the iridium precursor and the chiral ligand are dissolved in the solvent in a high-pressure reactor.

    • The solution is stirred to allow for the formation of the active catalyst complex.

    • The imine substrate is added to the reactor.

    • The reactor is sealed, purged with hydrogen, and then pressurized to the desired H₂ pressure (e.g., 10-50 atm).

    • The reaction is stirred at a specific temperature (e.g., room temperature to 80°C) until the reaction is complete (monitored by techniques like TLC or GC).

    • The pressure is released, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography to yield the chiral amine. The enantiomeric excess is determined by chiral HPLC.

Cost_Effectiveness_Logic High_Initial_Cost High Initial Cost Cost_Effective Cost-Effective in the Long Term High_Initial_Cost->Cost_Effective High_Efficiency High Efficiency (TOF/TON) Lower_Operational_Cost Lower Operational Cost High_Efficiency->Lower_Operational_Cost High_Selectivity High Selectivity (chemo-, regio-, enantio-) Process_Simplification Process Simplification High_Selectivity->Process_Simplification Reduced_Waste Reduced Waste High_Selectivity->Reduced_Waste Higher_Product_Purity Higher Product Purity High_Selectivity->Higher_Product_Purity Process_Simplification->Lower_Operational_Cost Reduced_Waste->Lower_Operational_Cost Higher_Product_Purity->Cost_Effective Lower_Operational_Cost->Cost_Effective Iridium_Catalyst Iridium_Catalyst Iridium_Catalyst->High_Efficiency Iridium_Catalyst->High_Selectivity

References

Safety Operating Guide

Upozornění: Chemická látka "Irium" nebyla nalezena

Author: BenchChem Technical Support Team. Date: November 2025

Vážení výzkumníci, vědci a odborníci na vývoj léčiv,

Naším cílem je poskytovat vám přesné a spolehlivé informace pro zajištění bezpečnosti ve vaší laboratoři. Po důkladném prohledání dostupných databází a zdrojů jsme však nenalezli žádnou chemickou látku s názvem "Irium".

Je možné, že se jedná o:

  • Překlep v názvu: Zkontrolujte prosím správnost psaní názvu chemické látky.

  • Obchodní název nebo kódové označení: Látka může být známá pod jiným, specifickým názvem.

  • Fiktivní látku: V některých případech se může jednat o teoretickou nebo fiktivní sloučeninu.

Bez přesné identifikace chemické látky nelze poskytnout bezpečné a správné postupy pro její likvidaci. Manipulace s neznámými chemikáliemi představuje vážné bezpečnostní riziko.

Doporučení pro další postup:

  • Ověřte název a identifikaci: Pokuste se zjistit správný chemický název, vzorec nebo ideálně číslo CAS (Chemical Abstracts Service) dané látky. Číslo CAS je unikátní identifikátor, který zaručuje přesnou identifikaci.

  • Konzultujte bezpečnostní list (SDS/MSDS): Pokud máte k látce přístup, vyhledejte její bezpečnostní list. Tento dokument obsahuje veškeré nezbytné informace o vlastnostech, rizicích a postupech pro bezpečnou manipulaci a likvidaci.

  • Kontaktujte dodavatele: V případě komerčního produktu se obraťte na výrobce nebo dodavatele, který je povinen vám poskytnout veškeré potřebné informace.

Jakmile budete mít k dispozici přesné identifikační údaje o dané chemické látce, rádi pro vás vypracujeme podrobný návod pro její bezpečnou likvidaci v souladu s vašimi požadavky, včetně přehledných tabulek, diagramů a experimentálních protokolů.

Naší prioritou je vaše bezpečnost a poskytování ověřených informací.

Essential Safety and Handling Protocols for Iridium

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a substance named "Irium" did not yield a recognized chemical compound. The following safety and handling information is for the chemical element Iridium (Ir) , a dense, silvery-white transition metal. It is presumed that "this compound" was a misspelling of Iridium.

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Iridium in a laboratory setting. It includes detailed operational procedures and disposal plans to ensure the safe management of this substance.

Physical and Chemical Properties of Iridium

The following table summarizes the key physical and chemical properties of Iridium.

PropertyValue
CAS Number 7439-88-5[1][2]
Molecular Formula Ir[1][3]
Molecular Weight 192.22 g/mol [1][3]
Appearance Solid, light grey or silvery-white powder or pieces[3][4]
Melting Point 2450 °C (4442 °F)[2][3][4][5]
Boiling Point 4130 °C (7466 °F)[2][3]
Density 22.65 g/cm³[4][5]
Solubility Insoluble in water[2][4][5]

Hazard Identification and Personal Protective Equipment (PPE)

Iridium, particularly in its powdered form, is classified as a flammable solid and can cause serious eye irritation.[1] It may also be harmful if inhaled or absorbed through the skin, potentially causing respiratory tract and skin irritation.[3] The radioactive isotope, Iridium-192, presents additional radiological hazards that require specialized handling and shielding.[6][7]

Recommended Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling Iridium powder.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Goggles or Full-Face ShieldChemical splash goggles are necessary to protect from liquid hazards. A face shield provides additional protection, especially when handling larger quantities or when there is a significant splash risk.[8]
Hand Protection Chemical-Resistant GlovesThick nitrile gloves are recommended for corrosive chemicals. Always inspect gloves for damage before use and use proper removal techniques to avoid skin contact.[1][8]
Body Protection Laboratory CoatA long-sleeved lab coat should be worn to prevent skin exposure to chemical splashes.[8]
Respiratory Protection RespiratorUse a NIOSH (US) or CEN (EU) approved respirator when working with Iridium powder, especially in areas with inadequate ventilation, to prevent inhalation of dust.[1][8] A full-face supplied air respirator may be necessary in some situations.[1]
Footwear Closed-Toe ShoesTo prevent foot injuries from spills or dropped objects.[8]

Operational Plan: Handling Iridium in a Laboratory Setting

Adherence to a strict operational plan is crucial for the safe handling of Iridium. The following workflow provides a step-by-step guide for laboratory personnel.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe inspect_ppe Inspect PPE for Damage gather_ppe->inspect_ppe don_ppe Don PPE Correctly inspect_ppe->don_ppe weigh Weigh Iridium in Ventilated Area don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer perform_exp Perform Experiment transfer->perform_exp decontaminate_tools Decontaminate Tools and Surfaces perform_exp->decontaminate_tools collect_waste Collect Waste in Labeled Container decontaminate_tools->collect_waste doff_ppe Doff PPE Correctly collect_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Diagram: Workflow for Handling Iridium.
Experimental Protocol for Handling Iridium Powder

  • Preparation:

    • Designate a specific area for handling Iridium, preferably within a fume hood or a well-ventilated space.

    • Ensure an eyewash station and safety shower are readily accessible.

    • Gather and inspect all necessary PPE as outlined in the table above. Don the PPE in the correct order.

  • Handling:

    • Avoid the formation of dust and aerosols.[3]

    • Weigh and transfer Iridium powder within a ventilated enclosure to minimize inhalation risk.

    • Keep Iridium away from heat, sparks, open flames, and other ignition sources.[1] No smoking in the handling area.[3]

    • Take measures to prevent the build-up of electrostatic charge.[3]

    • Avoid contact with skin and eyes.[3]

  • In Case of Exposure:

    • Eyes: Immediately rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Seek medical attention.[1]

    • Skin: Wash the affected area well with soap and water. Remove any contaminated clothing.[6]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician.[3]

Disposal Plan for Iridium Waste

Proper disposal of Iridium waste is critical to prevent environmental contamination and ensure regulatory compliance.

cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal segregate Segregate Iridium Waste container Use Labeled, Sealed Container segregate->container storage_area Store in Designated Hazardous Waste Area container->storage_area documentation Maintain Waste Log storage_area->documentation arrange_pickup Arrange Pickup by Certified Waste Contractor documentation->arrange_pickup transport Ensure Proper Transport Documentation arrange_pickup->transport

Diagram: Iridium Waste Disposal Workflow.
Step-by-Step Disposal Procedure

  • Segregation and Collection:

    • Do not mix Iridium waste with other waste streams.

    • Collect all Iridium-contaminated materials (e.g., gloves, wipes, disposable labware) in a dedicated, puncture-proof, and sealable container.

    • Clearly label the container as "Hazardous Waste: Iridium" and include the date.

  • Storage:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents, halogens, and certain metals like lead and zinc.[3]

  • Disposal:

    • Iridium waste must be disposed of in accordance with local, state, and federal regulations.[4]

    • Arrange for the collection and disposal of the waste through a certified hazardous waste management company.

    • For the radioactive isotope Iridium-192, disposal must be handled by personnel licensed for the transport of radioactive materials and in consultation with the relevant radiological regulatory body.[7]

Note on Signaling Pathways: The user's request mentioned diagrams for signaling pathways. This is typically relevant for biologically active molecules. Iridium is a metallic element and is not known to be involved in biological signaling pathways. Therefore, a signaling pathway diagram is not applicable in this context.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Irium
Reactant of Route 2
Reactant of Route 2
Irium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.